molecular formula C9H17N B1201275 Decahydroquinoline CAS No. 2051-28-7

Decahydroquinoline

Cat. No.: B1201275
CAS No.: 2051-28-7
M. Wt: 139.24 g/mol
InChI Key: POTIYWUALSJREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydroquinoline (DHQ) is a saturated bicyclic amine that serves as a privileged scaffold in medicinal chemistry and natural product synthesis . Its significant research value stems from the rich stereochemical diversity of its fused ring system, where the specific mode of fusion and spatial orientation of substituents directly influence its physiological effects . This compound is a fundamental structural motif found in a wide array of natural alkaloids isolated from Neotropical poison frogs, such as cis-195A and cis-211A, which are known to exhibit potent biological activities on the nervous system . Synthetic derivatives of this compound have been investigated for a broad spectrum of pharmacological properties, including local anesthetic, analgesic, antiarrhythmic, anti-inflammatory, anticholinergic, spasmolytic, antifungal, and antiviral activities . The mechanism of action for many of these bioactive derivatives involves interaction with neuronal receptors; for instance, certain hydroxy-substituted DHQ alkaloids like cis-211A have been shown to partially inhibit α7-nicotinic acetylcholine receptors, which are ligand-gated cation channels in the central nervous system . Beyond its biological relevance, this compound is also an important subject of study in chemical synthesis for constructing complex natural product frameworks and in industrial catalysis, where it serves as a model compound in hydrodenitrogenation reaction kinetics . Supplied with a purity of >98.0% (GC), this compound appears as a white to light yellow crystalline powder and has a melting point of 47.0 to 51.0 °C . It should be stored at room temperature, preferably in a cool, dark place. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIYWUALSJREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871203
Record name Quinoline, decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Decahydroquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13589
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2051-28-7, 767-92-0, 10343-99-4
Record name Decahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, decahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, decahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, decahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-decahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Decahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-decahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of Decahydroquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decahydroquinoline alkaloids represent a significant class of natural products, exhibiting a wide range of biological activities, including potent effects on ion channels and nicotinic acetylcholine receptors.[1] Their structural complexity and therapeutic potential have made them compelling targets for synthetic chemists. This in-depth guide explores the core strategies for the synthesis of this compound alkaloids, providing detailed experimental protocols for key reactions and quantitative data to facilitate comparison and application in research and drug development.

Core Synthetic Strategies

The construction of the this compound scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol and efficiency. The primary strategies discussed herein are:

  • Divergent Synthesis: This approach allows for the generation of multiple stereoisomers from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies. A key example is the divergent synthesis of poison-frog alkaloids.[2]

  • Stereoselective Synthesis: Methods such as the vinylogous Mukaiyama-Mannich reaction (VMMR) enable the highly controlled introduction of stereocenters, which is crucial for the synthesis of specific, biologically active enantiomers.[3]

  • Biomimetic Synthesis: These strategies mimic the proposed biosynthetic pathways of the alkaloids in nature, often involving cyclization reactions of polycarbonyl precursors.

  • Cycloaddition Reactions: The aza-Diels-Alder reaction provides a powerful tool for the rapid construction of the heterocyclic ring system.

  • Catalytic Hydrogenation: The reduction of quinoline precursors is a fundamental method for accessing the saturated this compound core.

Quantitative Analysis of Selected Synthetic Routes

The efficiency of a synthetic route is a critical factor in its applicability. The following table summarizes quantitative data for the total synthesis of selected this compound alkaloids.

AlkaloidKey Synthetic StrategyNumber of StepsOverall YieldReference
ent-cis-195ADivergent synthesis from a common intermediate1638%[1][4]
cis-211ADivergent synthesis from a common intermediate1931%[1][4]
(±)-Pumiliotoxin CFour-component reaction and hydrogenationNot specified66%[5]

Key Synthetic Pathways and Experimental Protocols

This section details the experimental protocols for the synthesis of key this compound alkaloids, providing a step-by-step guide for their laboratory preparation.

Divergent Synthesis of ent-cis-195A and cis-211A

A notable example of a divergent strategy is the synthesis of ent-cis-195A and cis-211A from a common intermediate.[1][4] This approach highlights the use of stereoselective Michael-type conjugate addition and intramolecular aldol-type cyclization.[2]

Diagram of the Divergent Synthetic Pathway

G start Known Allyl Derivative int1 Common Intermediate 11 start->int1 Multiple Steps: - Hydrogenation - Michael-type addition - Arndt-Eistert homologation - Weinreb amide formation - Lemieux–Johnson oxidation - Intramolecular aldol cyclization ent_cis_195A ent-cis-195A int1->ent_cis_195A 1. Pd-catalyzed reduction 2. Hydrogenation (Pd(OH)2/C) 3. Deprotection (TMSI) cis_211A cis-211A int1->cis_211A 1. Epoxidation (mCPBA) 2. Hydroboration (BH3-SMe2) 3. Deprotection (TMSI)

Caption: Divergent synthesis of ent-cis-195A and cis-211A.

Experimental Protocols:

Synthesis of (2R, 3S, 6R)-6-Propyl-3-vinyl-piperidine-1,2-dicarboxylic Acid Dimethyl Ester (Intermediate 5) [1] To a stirred solution of CuI (1.31 g, 6.90 mmol) in Et₂O (15 mL), a solution of vinyl lithium, prepared from tetravinyltin (0.61 mL, 3.45 mmol) and MeLi (1.13 M in Et₂O, 12.20 mL, 13.80 mmol) in Et₂O (15 mL) at 0 °C for 30 min, was added at −78 °C. The reaction mixture was warmed to -35 °C for 30 min. After recooling to −78 °C, a solution of the starting enaminoester (555 mg, 2.30 mmol) in Et₂O (7 mL) was added. The resulting mixture was gradually warmed to 0 °C and stirred at this temperature for 1 h.

Synthesis of (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyl-octahydro-quinoline-1-carboxylic Acid Methyl Ester (Intermediate 12) [1] To a stirred solution of the enol triflate intermediate (60 mg, 0.15 mmol) in MeOH (3 mL) was added 20% Pd(OH)₂/C (5 mg). The resulting mixture was hydrogenated at 1 atm for 16 h. The catalyst was removed through a Celite pad and washed with MeOH (3 mL × 3). The combined filtrate and washings were evaporated to give a pale yellow oil, which was purified by chromatography on SiO₂ (acetone/n-hexane = 1/30) to yield the product (33 mg, 0.13 mmol, 88%) as a colorless oil.

Synthesis of ent-cis-195A [1] To a stirred solution of the carbamate intermediate (42 mg, 0.17 mmol) in CHCl₃ (3 mL), NaI (197 mg, 1.32 mmol) and TMSCl (0.10 mL, 0.83 mmol) were added. The mixture was heated to 50 °C for 24 h. After cooling, the reaction was quenched with 10% Na₂S₂O₃ in saturated NaHCO₃ (aq.) (3 mL), and the aqueous mixture was extracted with CH₂Cl₂ (2 mL x 10). The combined organic extracts were dried and evaporated. The residue was chromatographed on SiO₂ (MeOH/CH₂Cl₂ = 1/20) to give ent-cis-195A (30 mg, 0.15 mmol, 88%) as a pale yellow oil.

Stereoselective Synthesis of cis-195J via Vinylogous Mukaiyama-Mannich Reaction

The enantioselective synthesis of cis-195J showcases the power of the vinylogous Mukaiyama-Mannich reaction (VMMR) to establish key stereocenters with high precision.[3]

Diagram of the VMMR-based Synthetic Workflow

G start Aldehyde + Anisidine + Silyl Dienolate vmmr Vinylogous Mukaiyama-Mannich Reaction (VMMR) start->vmmr intermediate Acyclic Intermediate vmmr->intermediate Excellent diastereo- and enantiocontrol cyclization1 Alkyne Cyclization intermediate->cyclization1 piperidine Piperidine Ring cyclization1->piperidine cyclization2 Radical Cyclization piperidine->cyclization2 This compound This compound Core cyclization2->this compound elaboration Side Chain Elaboration This compound->elaboration cis_195J cis-195J elaboration->cis_195J

Caption: Key steps in the synthesis of cis-195J.

This strategy establishes the initial stereocenters at the ring fusion with excellent control, followed by cyclization and further functionalization to yield the final product.[3]

Aza-Diels-Alder Approach to Tetrahydroquinolines

The aza-Diels-Alder reaction, particularly the Povarov reaction, offers an efficient route to quinoline and tetrahydroquinoline structures.[6] This reaction typically involves the [4+2] cycloaddition of an electron-rich alkene with an imine generated in situ from an aniline and an aldehyde.

Diagram of the Aza-Diels-Alder Reaction

G aniline Aniline imine Imine (in situ) aniline->imine aldehyde Aldehyde aldehyde->imine cycloaddition [4+2] Aza-Diels-Alder imine->cycloaddition alkene Electron-rich Alkene alkene->cycloaddition tetrahydroquinoline Tetrahydroquinoline cycloaddition->tetrahydroquinoline

References

Physicochemical Properties of Decahydroquinoline Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decahydroquinoline, a saturated heterocyclic amine, exists as two primary stereoisomers, cis-decahydroquinoline and trans-decahydroquinoline. The spatial arrangement of the fused cyclohexane and piperidine rings significantly influences their physicochemical properties, which in turn dictates their biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers, details relevant experimental protocols, and visualizes key related pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound and its cis and trans isomers are summarized below. These properties are crucial for predicting the behavior of these molecules in biological systems and for designing new molecular entities.

PropertyThis compound (Mixture of Isomers)cis-Decahydroquinolinetrans--Decahydroquinoline
Molecular Formula C₉H₁₇N[1]C₉H₁₇NC₉H₁₇N[2]
Molecular Weight 139.24 g/mol [1]139.24 g/mol 139.24 g/mol [2]
Melting Point 37.5-45 °C-40 °C47-51 °C[2]
Boiling Point 201-245.24 °C245.24 °C (rough estimate)203 °C[2]
Density 0.933 g/mL at 25 °C[1]0.9426 g/cm³Not Available
logP 2.25740Not AvailableNot Available
Refractive Index n20/D 1.4916[1]1.4926 (estimate)Not Available

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical and pharmaceutical research. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

  • Capillary tubes (sealed at one end)[3]

  • Thermometer[3]

  • Mortar and pestle

  • Sample of the this compound isomer

Procedure: [4][5]

  • Sample Preparation: A small amount of the solid organic compound is finely ground using a mortar and pestle.[5]

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating: The sample is heated gradually. A rapid heating rate can be used initially to determine an approximate melting range, followed by a slower rate (1-2 °C per minute) for a more accurate measurement as the melting point is approached.[3]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

  • Purity Check: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[3]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus: [7]

  • Thiele tube or a small test tube with a side arm

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid sample of the this compound isomer

Procedure: [8][9]

  • Sample Preparation: A small amount of the liquid is placed in the Thiele tube or test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.

  • Heating: The apparatus is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube. The heat source is then removed.

  • Recording: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The logarithm of this ratio is logP, a key indicator of a molecule's lipophilicity.

Shake-Flask Method (Gold Standard): [10]

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

  • Solution Preparation: A known amount of the this compound isomer is dissolved in one of the saturated solvents.

  • Partitioning: A measured volume of the second saturated solvent is added to the solution in a separatory funnel. The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Determination of the Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For an amine like this compound, it refers to the acidity of its conjugate acid.

Potentiometric Titration: [11]

  • Solution Preparation: A solution of the this compound isomer of known concentration is prepared in water.

  • Titration Setup: A pH electrode is immersed in the solution, and the solution is stirred continuously.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from a burette.

  • pH Measurement: The pH of the solution is recorded after each addition of the acid.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[12]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study and application of this compound isomers.

G cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_divergent Divergent Synthesis start Known Allyl Derivative ester Ester Formation start->ester Hydrogenation enaminoester Enaminoester Formation ester->enaminoester adduct Michael-type Conjugate Addition enaminoester->adduct homologated_ester Homologated Ester adduct->homologated_ester Arndt-Eistert Homologation methyl_ketone Methyl Ketone homologated_ester->methyl_ketone cyclization Cyclization methyl_ketone->cyclization common_intermediate Common Intermediate (11) cyclization->common_intermediate ent_cis_195A ent-cis-195A common_intermediate->ent_cis_195A 16 Steps (38% overall yield) cis_211A cis-211A common_intermediate->cis_211A 19 Steps (31% overall yield)

Divergent synthesis of this compound alkaloids.

G cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response agonist This compound Derivative (nAChR Agonist) receptor Nicotinic Acetylcholine Receptor (nAChR) agonist->receptor Binds to pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates bcl2 Bcl-2 akt->bcl2 Increases Expression response Neuroprotection (Inhibition of Apoptosis) bcl2->response Leads to

Nicotinic acetylcholine receptor signaling pathway.[2][11]

References

The Biological Frontier of Synthetic Decahydroquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The decahydroquinoline scaffold, a saturated bicyclic amine, represents a "privileged structure" in medicinal chemistry. Its inherent three-dimensional complexity allows for the precise spatial arrangement of functional groups, enabling interaction with a wide array of biological targets. This technical guide provides an in-depth overview of the biological activities of synthetic this compound derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. The information presented herein is curated from recent scientific literature to support ongoing research and drug development efforts.

Anticancer Activity

Synthetic this compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various synthetic this compound derivatives, as measured by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Quinoline 13 HeLa (Cervical Cancer)8.3Doxorubicin-
Tetrahydroquinoline 18 HeLa (Cervical Cancer)13.15Doxorubicin-
Quinoline 12 PC3 (Prostate Cancer)31.37Doxorubicin-
Quinoline 11 PC3 (Prostate Cancer)34.34Doxorubicin-
Derivative 1i A549 (Lung Cancer)14.87Etoposide-
Derivative 1i HT-29 (Colon Cancer)5.905-Fluorouracil-
Derivative 4 A549 (Lung Cancer)68.07Etoposide451.47
Derivative 6 HT-29 (Colon Cancer)19.705-Fluorouracil1626.85
Dihydroquinoline 11 T47D (Breast Cancer)2.20 ± 1.5--
Dihydroquinoline 11 MCF-7 (Breast Cancer)3.03 ± 1.5--
Dihydroquinoline 11 MDA-MB-231 (Breast Cancer)11.90 ± 2.6--
Quinolyl Hydrazone 18j NCI 60 Cell Line PanelGI₅₀: 0.33 - 4.87--

Note: Specific compound structures are detailed in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthetic this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticancer Signaling Pathways

The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis. This process involves a cascade of molecular events that lead to controlled cell death.

// Nodes start [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#F1F3F4"]; treatment [label="Treat with this compound\nDerivatives", fillcolor="#F1F3F4"]; incubation [label="Incubate for 24-72h", fillcolor="#F1F3F4"]; mtt [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; formazan [label="Incubate for 2-4h\n(Formazan Formation)", fillcolor="#F1F3F4"]; solubilize [label="Add Solubilization\nSolution", fillcolor="#F1F3F4"]; read [label="Measure Absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50 Value", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> treatment [label="Overnight\nIncubation"]; treatment -> incubation; incubation -> mtt; mtt -> formazan; formazan -> solubilize; solubilize -> read; read -> analyze; }

Figure 2. Intrinsic apoptosis pathway induced by some this compound derivatives.

Antimicrobial Activity

Several synthetic this compound derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various synthetic quinoline and this compound derivatives, as measured by the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Quinoline/Decahydroquinoline Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)
Compound 25 Aspergillus fumigatus0.98
Compound 25 Candida albicans0.49
Compound 25 Streptococcus pneumoniae0.49
Compound 25 Staphylococcus aureus1.95
Compound 25 Escherichia coli0.49
Compound 26 Aspergillus fumigatus0.98
Compound 26 Candida albicans0.98
Compound 26 Streptococcus pneumoniae0.49
Compound 26 Staphylococcus aureus0.98
Compound 26 Escherichia coli0.49
Quinolyl Hydrazones Various Pathogenic Strains6.25 - 100
Compound 15 (vs. S. aureus) Staphylococcus aureus0.8 µM
Compound 15 (vs. B. cereus) Bacillus cereus1.61 µM

Note: Specific compound structures are detailed in the cited literature.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. [1] Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial or fungal cultures

  • Sterile cork borer or pipette tip

  • This compound derivatives

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate.

  • Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer. [2]3. Compound Addition: A specific volume of the this compound derivative solution is added to the wells. Control solutions are added to separate wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. [1]

Antimicrobial Mechanism of Action

A key target for the antimicrobial activity of some quinoline derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

dot

antimicrobial_workflow start Prepare Inoculated Muller-Hinton Agar Plate wells Create Wells in Agar start->wells add_compounds Add this compound Derivatives and Controls wells->add_compounds incubate Incubate at 37°C for 24h add_compounds->incubate measure Measure Zone of Inhibition incubate->measure

Figure 3. Experimental workflow for the agar well diffusion assay.

dot

dna_gyrase_inhibition dhq This compound Derivative dna_gyrase Bacterial DNA Gyrase dhq->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Figure 4. Simplified mechanism of DNA gyrase inhibition.

Neuroprotective and Acetylcholinesterase Inhibitory Activity

This compound derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Quantitative Acetylcholinesterase Inhibition Data

The following table presents the in vitro AChE inhibitory activity of various synthetic this compound and related derivatives.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

Compound/DerivativeIC₅₀
Compound 6h 3.65 nM
Compound 3b 0.052 µM
Carbamate Derivative 1 0.12 ± 0.09 µM (vs. BChE)
Carbamate Derivative 7 0.38 ± 0.01 µM (vs. BChE)
Ondansetron 33 µM

Note: BChE (Butyrylcholinesterase) is another cholinesterase. Some compounds show selectivity for one over the other.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Materials:

  • 96-well microplate

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • This compound derivatives

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the buffer, DTNB, and the AChE enzyme.

  • Inhibitor Addition: The this compound derivatives are added to the test wells at various concentrations. A control well without the inhibitor is also prepared.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is started by adding the substrate, ATCI.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each concentration of the derivative is calculated. The IC₅₀ value is then determined.

Neuroprotective Signaling Pathways

Preliminary evidence suggests that the neuroprotective effects of some bioactive compounds may be mediated through the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.

dot

ache_inhibition_workflow start Prepare Reaction Mixture (AChE, DTNB, Buffer) add_inhibitor Add this compound Derivatives start->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate (ATCI) pre_incubate->add_substrate measure Kinetic Measurement of Absorbance at 412 nm add_substrate->measure analyze Calculate IC50 Value measure->analyze

Figure 5. Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

dot

pi3k_akt_pathway dhq Neuroprotective This compound receptor Receptor Activation dhq->receptor Activates pi3k PI3K receptor->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits survival Neuronal Survival bcl2->survival Promotes

Figure 6. Postulated neuroprotective signaling via the PI3K/Akt pathway.

Conclusion and Future Directions

Synthetic this compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide highlight their significant potential in oncology, infectious diseases, and neurodegenerative disorders. Future research should focus on elucidating the detailed molecular mechanisms of action, including the identification of specific protein targets and the comprehensive mapping of associated signaling pathways. Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial for the rational design and optimization of next-generation this compound-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of this chemical space is poised to yield new and effective treatments for a range of human diseases.

References

The Stereochemistry of Decahydroquinoline and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The decahydroquinoline ring system, a saturated bicyclic heterocycle, is a prevalent scaffold in a diverse array of natural products and pharmacologically active compounds. Its rigid, three-dimensional structure, rich in stereochemical diversity, provides a unique framework for the design of novel therapeutic agents. The precise spatial arrangement of substituents on the this compound core profoundly influences its conformational preferences and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its conformational analysis, stereoselective synthesis, and the structure-activity relationships of its derivatives.

Stereoisomerism and Conformational Analysis of the this compound Core

The this compound ring system can exist as two primary diastereomers: cis-decahydroquinoline and trans-decahydroquinoline, arising from the fusion of the cyclohexane and piperidine rings. Each of these diastereomers, in turn, can exist as a pair of enantiomers.

trans-Decahydroquinoline

The trans-fused isomer is a conformationally rigid system, existing predominantly in a "twin-chair" conformation. This rigidity stems from the fact that ring flipping is energetically unfavorable, as it would introduce significant ring strain. The nitrogen atom's lone pair of electrons can occupy either an axial or an equatorial position, leading to two possible conformers.

cis-Decahydroquinoline

In contrast, the cis-fused isomer is a conformationally flexible system that can undergo ring inversion, leading to two distinct "twin-chair" conformers of different energies. The relative stability of these conformers is influenced by steric interactions and the orientation of the nitrogen lone pair. Low-temperature NMR studies have been instrumental in elucidating the conformational equilibria of cis-decahydroquinoline and its derivatives.

The two primary chair-chair conformers of cis-decahydroquinoline are often referred to as the "O-in" and "N-in" (or type 1 and type 2) conformations, depending on which atom of the heterocyclic ring is pointing "inward" towards the other ring. The conformational equilibrium is sensitive to the nature of the substituent on the nitrogen atom. For the unsubstituted cis-decahydroquinoline, the conformer with the nitrogen lone pair in an axial-like orientation is generally preferred. However, the introduction of N-alkyl substituents can shift this equilibrium.

Thermodynamic Stability

Generally, the trans-isomer of this compound is thermodynamically more stable than the cis-isomer. This is analogous to the decalin ring system, where the trans-isomer is more stable due to fewer steric interactions. The energy difference between cis- and trans-decalin is approximately 2.7 kcal/mol, and a similar trend is expected for this compound. However, the presence and nature of substituents can significantly influence the relative stabilities of the various stereoisomers.

Spectroscopic Characterization: Elucidating Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of this compound derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts, and particularly proton-proton coupling constants (³JHH), provide valuable insights into the relative configuration of substituents and the conformation of the ring system.

Table 1: Representative ¹H NMR Coupling Constants for this compound Ring Protons

Proton RelationshipDihedral Angle (approx.)Typical ³JHH (Hz)Stereochemical Implication
Axial-Axial~180°10 - 13Indicates a trans-diaxial relationship
Axial-Equatorial~60°2 - 5Indicates a cis relationship
Equatorial-Equatorial~60°2 - 5Indicates a cis relationship

Note: These are general ranges and can be influenced by the presence of heteroatoms and substituents.

Stereoselective Synthesis of this compound Derivatives

The synthesis of stereochemically pure this compound derivatives is a significant challenge in organic chemistry. A variety of stereoselective methods have been developed to control the formation of the desired isomers.

Key Synthetic Strategies

Several key reactions are employed to achieve stereocontrol in the synthesis of decahydroquinolines:

  • Diels-Alder Reaction: The cycloaddition of a diene with a dienophile containing a nitrogen atom can be a powerful method for constructing the bicyclic framework with defined stereochemistry.

  • Intramolecular Cyclization: The cyclization of acyclic precursors, such as amino-alkenes or amino-diones, can be directed to form either the cis- or trans-fused ring system. Intramolecular aldol-type cyclizations are particularly common.

  • Catalytic Hydrogenation: The stereoselective hydrogenation of quinoline or partially saturated precursors can yield specific this compound stereoisomers, often depending on the catalyst and reaction conditions.

  • Vinylogous Mukaiyama-Mannich Reaction: This reaction has proven to be a highly effective method for the enantioselective synthesis of functionalized piperidines, which can then be further elaborated to form the this compound ring system.

Experimental Protocol: Stereoselective Synthesis of a cis-Decahydroquinoline Precursor via Intramolecular Aldol-type Cyclization

The following is a representative protocol for the intramolecular cyclization of a keto aldehyde to form a cis-fused enone, a key intermediate in the synthesis of some this compound alkaloids.

Reaction:

Materials:

  • Keto aldehyde precursor

  • Base (e.g., DBU, K₂CO₃, or an amine base)

  • Anhydrous solvent (e.g., benzene, toluene, or THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the keto aldehyde precursor in the anhydrous solvent under an inert atmosphere.

  • Add the base to the solution at the desired temperature (this can range from room temperature to reflux, depending on the substrate).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cis-fused enone.

Characterization:

The stereochemistry of the product is typically confirmed by NMR spectroscopy, particularly by analyzing the coupling constants of the ring junction protons and through Nuclear Overhauser Effect (NOE) experiments.

Visualization of Stereochemical Concepts and Synthetic Pathways

Graphviz diagrams can be used to illustrate the logical relationships in the stereochemistry and synthesis of this compound.

decahydroquinoline_isomers cluster_trans trans-Decahydroquinoline cluster_cis cis-Decahydroquinoline trans trans-Isomer (Rigid) trans_enantiomers Pair of Enantiomers trans->trans_enantiomers Chiral cis cis-Isomer (Flexible) cis_enantiomers Pair of Enantiomers cis->cis_enantiomers Chiral This compound This compound This compound->trans Diastereomer This compound->cis Diastereomer cis_decahydroquinoline_conformation conformer1 Conformer 1 ('O-in') conformer2 Conformer 2 ('N-in') conformer1->conformer2 Ring Inversion synthetic_workflow start Acyclic Precursor cyclization Intramolecular Cyclization start->cyclization intermediate cis/trans-Decahydroquinoline Core cyclization->intermediate functionalization Further Functionalization intermediate->functionalization product Target Derivative functionalization->product

Unveiling Nature's Arsenal: A Technical Guide to the Natural Sources of Decahydroquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydroquinoline alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds with significant and varied biological activities. Their potent effects on the nervous system, particularly as modulators of ion channels, have made them compelling targets for drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of these fascinating molecules, detailing their origins, the methods for their isolation and characterization, and the current understanding of their biosynthesis. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources of this compound Alkaloids

Amphibians: The Sequestration Specialists

Poison frogs of the family Dendrobatidae are the most well-known repositories of this compound alkaloids. These amphibians have evolved a remarkable ability to accumulate and store these toxic compounds in granular glands within their skin as a chemical defense mechanism against predators. The specific alkaloid profile of a particular frog species, or even population, can vary significantly based on its diet, which is influenced by geographical location and seasonal availability of prey.

One of the most studied this compound alkaloids from poison frogs is pumiliotoxin C (cis-195A), originally isolated from the Panamanian poison frog Oophaga pumilio. Over 50 different this compound alkaloids have been detected in various poison frog species.

Insects: The Original Synthesizers

The true origin of the this compound alkaloids found in poison frogs lies within their arthropod prey. Ants, particularly those from the subfamilies Myrmicinae and Formicinae, are the primary producers of these compounds. The alkaloids are components of the ants' venom and likely serve as both defense mechanisms and predation tools. The transfer of these alkaloids up the food chain to the frogs is a classic example of dietary sequestration.

Quantitative Analysis of this compound Alkaloids

Quantifying the amount of this compound alkaloids in their natural sources is crucial for understanding their ecological roles and for assessing the feasibility of their isolation for research purposes. However, obtaining precise yield data can be challenging due to the minute quantities present and the variability between individual organisms. The following tables summarize available quantitative data from the literature.

Frog Species (Family)Alkaloid ClassConcentration Range (per 100 mg of skin)Reference
Dendrobates spp. (Dendrobatidae)Major Alkaloids>50 µg[1]
Dendrobates spp. (Dendrobatidae)Minor Alkaloids>5 µg[1]
Ant SubfamilyAlkaloid ClassTypical Yield (per ant)Reference
MyrmicinaeDecahydroquinolinesData not consistently reported in absolute mass, often relative abundance.
FormicinaeDecahydroquinolinesData not consistently reported in absolute mass, often relative abundance.

Note: Quantitative data for specific this compound alkaloids from ants is sparse in the literature, with most studies focusing on identification and relative abundance.

Experimental Protocols

The isolation and characterization of this compound alkaloids from natural sources require meticulous and specialized techniques. The following protocols are a composite of methodologies reported in the scientific literature for the extraction from both amphibian skin and ants, followed by their analysis.

Extraction of Alkaloids from Amphibian Skin

This protocol describes a standard method for the extraction of lipophilic alkaloids from the skin of poison frogs.

  • Sample Collection: Humanely euthanize the frog and carefully remove the dorsal skin. Alternatively, a non-destructive method using a Transcutaneous Amphibian Stimulator (TAS) can be used to induce the release of skin secretions, which are then collected with a pipette.

  • Extraction:

    • Place the skin or collected secretions in a vial with methanol.

    • Sonicate the sample for 15-20 minutes to aid in the extraction process.

    • Centrifuge the sample to pellet any solid material.

    • Carefully transfer the methanolic extract to a clean vial.

  • Acid-Base Partitioning (for purification):

    • Evaporate the methanol from the extract under a gentle stream of nitrogen.

    • Redissolve the residue in a dilute acid solution (e.g., 0.1 M HCl).

    • Wash the acidic solution with a non-polar solvent like hexane to remove neutral lipids. Discard the hexane layer.

    • Make the aqueous layer basic by adding a base such as ammonium hydroxide until the pH is ~9-10.

    • Extract the aqueous layer multiple times with a non-polar organic solvent (e.g., dichloromethane or a mixture of dichloromethane and isopropanol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

Extraction of Alkaloids from Ants

This protocol outlines a general procedure for extracting alkaloids from ant venom.

  • Sample Collection: Collect a sufficient number of ants of the desired species. The venom can be obtained by dissecting the venom glands or by extracting the entire ant body.

  • Extraction:

    • Freeze the ants and then grind them to a fine powder.

    • Extract the powdered ants with methanol by sonication.

    • Filter or centrifuge the mixture to remove solid debris.

    • The resulting methanolic extract can then be subjected to the same acid-base partitioning protocol described in section 3.1 for further purification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and relative quantification of this compound alkaloids.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of the alkaloid extract dissolved in a suitable solvent (e.g., methanol or dichloromethane) is injected in splitless mode.

  • Temperature Program:

    • Initial temperature: 100°C

    • Ramp: Increase the temperature at a rate of 10°C/min to 280-300°C.

    • Hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Identification: Alkaloids are identified by comparing their mass spectra and retention times to those of known standards or to extensive databases of amphibian and ant alkaloids.

Biosynthesis of this compound Alkaloids

The biosynthetic pathways of this compound alkaloids in their insect sources are not yet fully elucidated. However, based on their chemical structures, it is widely hypothesized that they are derived from a polyketide pathway . Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a growing polyketide chain.

The proposed biosynthesis likely involves the following key steps:

  • Chain Assembly: A polyketide synthase (PKS) complex assembles a linear polyketide chain from acetate and malonate precursors.

  • Reductive and Dehydrative Modifications: During or after chain assembly, various enzymatic domains within the PKS may catalyze reduction and dehydration reactions to introduce variations in the carbon backbone.

  • Cyclization and Nitrogen Incorporation: The polyketide chain undergoes an intramolecular cyclization reaction. A nitrogen atom, likely derived from an amino acid, is incorporated into the ring system to form the characteristic this compound core. The precise mechanism of nitrogen incorporation is still a subject of investigation.

  • Further Modifications: The basic this compound scaffold can be further modified by other enzymes to produce the diverse array of naturally occurring analogues. These modifications can include alkylation, hydroxylation, and stereochemical alterations.

The following diagram illustrates a hypothetical biosynthetic pathway for a generic 2,5-disubstituted this compound alkaloid, based on the principles of polyketide synthesis.

Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclization & Nitrogen Incorporation Polyketide->Cyclization DHQ_core This compound Core Cyclization->DHQ_core Modification Further Enzymatic Modifications DHQ_core->Modification Final_Alkaloid 2,5-Disubstituted This compound Alkaloid Modification->Final_Alkaloid

A hypothetical biosynthetic pathway for this compound alkaloids.

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound alkaloids.

Workflow Start Sample Collection (Frog Skin or Ants) Extraction Methanol Extraction (Sonication) Start->Extraction Purification Acid-Base Partitioning Extraction->Purification Analysis GC-MS Analysis Purification->Analysis Identification Data Analysis & Structure Elucidation Analysis->Identification Result Identified this compound Alkaloids Identification->Result

Workflow for this compound alkaloid extraction and analysis.

Conclusion

This compound alkaloids from natural sources, particularly poison frogs and their ant prey, continue to be a fertile ground for scientific discovery. Their complex stereochemistry and potent biological activities present both challenges and opportunities for drug development. While significant progress has been made in identifying the natural sources and developing methods for the isolation and characterization of these compounds, further research is needed to fully elucidate their biosynthetic pathways in insects. A deeper understanding of their biosynthesis could pave the way for synthetic biology approaches to produce these valuable molecules on a larger scale. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and pharmacology of this important class of natural products.

References

The Decahydroquinoline Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The decahydroquinoline ring system, a saturated bicyclic nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure, rich stereochemistry, and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological activities, structure-activity relationships, and the experimental methodologies employed in its investigation.

Synthesis of the this compound Core

The construction of the this compound framework can be achieved through various synthetic strategies, often tailored to achieve specific stereochemical outcomes. A common approach involves a multi-step synthesis commencing from readily available starting materials.

Experimental Protocol: Synthesis of a cis-Decahydroquinoline Derivative

This protocol outlines a representative synthesis of a cis-fused this compound derivative, adapted from a published procedure.

Materials:

  • (6R)-2-Phenylsulfanyl-6-propyl-piperidine-1,2-dicarboxylic acid dimethyl ester (starting material)

  • Ethyl acetate (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Additional reagents and solvents for subsequent steps (e.g., m-chloroperoxybenzoic acid, sodium borohydride, trimethylsilyl iodide)

Procedure:

  • Hydrogenation: To a stirred solution of the starting material in EtOAc, add 10% Pd/C. The resulting mixture is hydrogenated at 1 atmosphere for 16 hours.

  • Filtration: The catalyst is removed by filtration through a pad of Celite and washed with EtOAc.

  • Concentration: The filtrate and washings are combined and evaporated under reduced pressure to yield the hydrogenated product.

  • Subsequent Steps: The resulting intermediate undergoes a series of further reactions, including Michael-type conjugate addition, epoxidation, and cyclization to afford the final cis-decahydroquinoline product.[1]

Biological Activities and Therapeutic Potential

The this compound scaffold is associated with a broad spectrum of biological activities, underscoring its versatility in targeting various physiological pathways.

Neuroactive Properties

This compound-containing natural products, such as those isolated from the skin of poison frogs, exhibit potent neuroactive effects.[2] These compounds often act as modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial for neuronal communication.[2]

Anticancer Activity

Numerous studies have demonstrated the significant anticancer potential of this compound derivatives. These compounds have been shown to be cytotoxic against a range of human cancer cell lines.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundHeLa (IC₅₀ in μM)PC3 (IC₅₀ in μM)MCF-7 (IC₅₀ in μM)SKBR-3 (IC₅₀ in μM)
13 8.3> 100> 100> 100
18 13.15> 100> 100> 100
12 > 10031.37> 100> 100
11 > 10034.34> 100> 100

Data extracted from a study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[2]

Other Therapeutic Areas

Beyond neuroscience and oncology, the this compound scaffold has shown promise in various other therapeutic areas, including:

  • Anti-inflammatory

  • Analgesic

  • Antiviral

  • IDO1 Inhibition for cancer immunotherapy

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their interaction with specific signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound-based nAChR modulators can influence downstream signaling cascades, such as the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR PI3K PI3K nAChR->PI3K Ca²⁺ influx Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Phosphorylation Cascade Survival Cell Survival & Neuroprotection Downstream->Survival Promotes Ligand Acetylcholine / This compound Analog Ligand->nAChR

nAChR-mediated cell survival pathway.
TGF-β Signaling Pathway

Some this compound derivatives have been investigated as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer and fibrosis.

TGFB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR1 TGF-βRI SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates TGFBR2 TGF-βRII TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Translocates to Nucleus Ligand TGF-β Ligand->TGFBR2 Inhibitor This compound Inhibitor Inhibitor->TGFBR1 Inhibits

Inhibition of TGF-β signaling.

Experimental Workflows and Protocols

The discovery and development of this compound-based therapeutic agents involve a series of well-defined experimental workflows.

High-Throughput Screening (HTS) for Enzyme Inhibitors

A common workflow for identifying novel enzyme inhibitors from a library of this compound derivatives.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Compound Library (this compound Derivatives) Assay_Prep Assay Plate Preparation (Enzyme, Substrate, Buffer) Start->Assay_Prep Compound_Add Addition of Compounds Assay_Prep->Compound_Add Incubation Incubation Compound_Add->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (Hit Identification) Detection->Data_Analysis Hit_Validation Hit Validation & IC₅₀ Determination Data_Analysis->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt

Workflow for HTS of enzyme inhibitors.
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate overnight.[3][4]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: Nicotinic Acetylcholine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound compounds to specific nAChR subtypes.

Materials:

  • Receptor source (e.g., rat brain tissue homogenate or cell lines expressing the target nAChR subtype)

  • Radioligand (e.g., [³H]epibatidine)

  • This compound test compounds (unlabeled)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare a membrane fraction from the receptor source.[1]

  • Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound test compound.[1]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[1]

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) to quantify its binding affinity.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for rational drug design and lead optimization.

Logical Relationship Diagram for SAR

The following diagram illustrates the general principles of SAR for the this compound scaffold.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Scaffold This compound Scaffold Substituents Substituents (Nature, Position, Stereochemistry) Scaffold->Substituents is modified by Properties Physicochemical Properties (Lipophilicity, Electronic Effects, Sterics) Substituents->Properties influences Target_Interaction Target Interaction (Binding Affinity, Efficacy) Properties->Target_Interaction determines Activity Biological Activity (Potency, Selectivity, ADME) Target_Interaction->Activity results in

Logical flow of SAR for decahydroquinolines.

Systematic modifications of the this compound core at various positions have revealed key structural features that govern biological activity. For instance, in the context of anticancer activity, the nature and position of substituents on the aromatic ring of 2-aryl-tetrahydroquinoline derivatives have been shown to significantly impact their cytotoxicity and selectivity against different cancer cell lines.[2]

Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design and discovery of novel therapeutic agents. Its conformational flexibility and the ability to introduce diverse substituents allow for the fine-tuning of its pharmacological properties to target a wide range of diseases. The synthetic methodologies, biological evaluation techniques, and understanding of structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system.

References

The Decahydroquinoline Core: A Comprehensive Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The decahydroquinoline scaffold, a saturated bicyclic nitrogen-containing heterocycle, represents a privileged structural motif in medicinal chemistry and natural product synthesis. Its inherent stereochemical complexity and diverse pharmacological activities have made it a focal point of extensive research. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of decahydroquinolines, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying biological mechanisms.

Synthesis of the this compound Nucleus: Key Methodologies

The construction of the this compound ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of stereocontrol and substituent patterns. The primary approaches include the catalytic hydrogenation of quinolines, diastereoselective cyclization reactions, and multi-component reactions like the Povarov reaction for precursor synthesis.

Catalytic Hydrogenation of Quinolines

One of the most direct routes to decahydroquinolines is the complete reduction of the corresponding quinoline precursors. This transformation is typically achieved through catalytic hydrogenation under high pressure and temperature, employing a range of metal catalysts.

Table 1: Comparison of Catalysts for the Hydrogenation of Quinoline

CatalystSupportTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity to this compound (%)Reference
PalladiumCarbon (Pd/C)5020->9586.6–97.8[1]
CobaltGraphene---HighHigh[2]
Ruthenium Nanoparticles-Mild--HighHigh[3]
Cobalt NanoparticlesHydroxyapatite---HighHigh[3]

Experimental Protocol: Catalytic Hydrogenation of Quinoline using Pd/C [1]

  • Catalyst Preparation: A nitrogen-doped carbon support is prepared by the pyrolysis of glucose and melamine using a eutectic salt mixture of KCl and ZnCl₂ as a porogen. Palladium nanoparticles are then dispersed on this support.

  • Hydrogenation Reaction: In a high-pressure autoclave, the quinoline substrate is dissolved in a suitable solvent. The Pd/C catalyst is added to the solution.

  • Reaction Conditions: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂. The reaction mixture is heated to 50 °C and stirred for the required duration.

  • Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the this compound.

Diastereoselective Synthesis via Knoevenagel Condensation

Achieving stereocontrol during the formation of the this compound ring is crucial for accessing specific biologically active isomers. One effective method involves a diastereoselective approach utilizing a Knoevenagel condensation followed by an intramolecular lactam formation.[4][5]

Experimental Protocol: Diastereoselective Synthesis of a cis-Decahydroquinoline [4]

This multi-step synthesis starts from a known disubstituted cyclohexene.

  • Diels-Alder Reaction: The initial cyclohexene aldehyde is prepared via a Diels-Alder reaction between an appropriate diene and acrolein in a sealed tube at 110 °C.

  • Knoevenagel Condensation: The resulting aldehyde is subjected to a Knoevenagel condensation with a malonate derivative in the presence of a tertiary amine catalyst to prevent epimerization.

  • Intramolecular Cyclization: The product from the Knoevenagel condensation is then treated to remove a protecting group (e.g., Cbz group) using a palladium catalyst and a silane, which facilitates an intramolecular cyclization to form the lactam core of the this compound system.

  • Reduction and Alkylation: The lactam is subsequently reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄). Further functionalization, such as alkylation, can be performed at this stage to introduce desired substituents.

Povarov Reaction for Tetrahydroquinoline Precursors

The Povarov reaction is a powerful multi-component reaction that provides access to tetrahydroquinolines, which can then be further reduced to decahydroquinolines.[6][7][8][9][10] This reaction typically involves the cycloaddition of an aromatic imine with an electron-rich alkene, catalyzed by a Lewis acid.

General Reaction Scheme for the Povarov Reaction

Povarov_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base Alkene Electron-rich Alkene Tetrahydroquinoline Tetrahydroquinoline Schiff_Base->Tetrahydroquinoline + Alkene (Lewis Acid)

Caption: General workflow of the Povarov reaction for tetrahydroquinoline synthesis.

Experimental Protocol: Three-Component Povarov Reaction [8]

  • Reaction Setup: A solution of the aniline, aldehyde, and electron-rich alkene (e.g., ethyl vinyl ether) is prepared in a suitable solvent such as acetonitrile.

  • Catalyst Addition: A Lewis acid catalyst, for example, boron trifluoride methanol complex (BF₃·MeOH), is added to the reaction mixture (typically 30 mol%).

  • Reaction Conditions: The reaction is heated, for instance, to 82 °C, and stirred for a period of 24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired tetrahydroquinoline product.

Applications of Decahydroquinolines

The rigid, three-dimensional structure of the this compound core makes it an ideal scaffold for the development of potent and selective therapeutic agents. Key application areas include oncology and neuropharmacology.

Anticancer Activity

Numerous this compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Table 2: Anticancer Activity of Selected this compound and Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon)Micromolar concentrationsInduction of autophagy via PI3K/AKT/mTOR pathway[11]
Quinoline-based dihydrazone derivative (3b)MCF-7 (Breast)7.016Induction of apoptosis, DNA binding, CDK2 inhibition[12]
Quinoline-based dihydrazone derivative (3c)MCF-7 (Breast)7.05Induction of apoptosis, DNA binding, CDK2 inhibition[12]

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway by a Tetrahydroquinolinone Derivative

Certain tetrahydroquinolinone derivatives have been shown to induce autophagy-mediated cell death in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound Tetrahydroquinolinone Derivative (20d) This compound->PI3K This compound->AKT This compound->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a tetrahydroquinolinone derivative.

Neuropharmacological Activity: Pumiliotoxin C and Nicotinic Acetylcholine Receptors

This compound alkaloids, such as pumiliotoxin C, isolated from the skin of poison dart frogs, exhibit potent neurotoxic effects by acting as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs).[13][14][15] These ligand-gated ion channels are crucial for synaptic transmission in the nervous system.

Pumiliotoxin C and its synthetic analogues block neuromuscular transmission by interacting with sites within the ion channel of the nAChR, rather than competing with acetylcholine for its binding site.[13] This blockade leads to a depression of end-plate potentials and currents, ultimately causing muscle paralysis.

Mechanism of Action: Pumiliotoxin C at the Nicotinic Acetylcholine Receptor

nAChR_Mechanism cluster_receptor Nicotinic Acetylcholine Receptor cluster_ligands Ligands cluster_effect Effect nAChR nAChR Ion Channel IonFlow Ion Flow (Na+, K+) nAChR->IonFlow Channel Opens NoIonFlow No Ion Flow ACh Acetylcholine (ACh) ACh->nAChR:head Binds to receptor site PTX Pumiliotoxin C PTX->nAChR:head Blocks ion channel

Caption: Mechanism of pumiliotoxin C antagonism at the nicotinic acetylcholine receptor.

Table 3: Binding Affinity of Pumiliotoxin C Analogues to the Nicotinic Receptor Ion Channel [13]

CompoundIC₅₀ for [³H]Perhydrohistrionicotoxin Binding (µM) (in the presence of Carbamylcholine)
Pumiliotoxin C (PTX-CI)-
2,5-di-n-propyl-cis-decahydroquinoline (PTX-CII)0.1

Conclusion

The this compound framework continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of structurally diverse derivatives. The potent and varied biological activities, particularly in the realms of oncology and neuropharmacology, underscore the immense potential of this scaffold in drug development. Further exploration of structure-activity relationships and the elucidation of detailed mechanisms of action will undoubtedly pave the way for the next generation of this compound-based therapeutics.

References

The Discovery of Novel Decahydroquinoline-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The decahydroquinoline (DHQ) scaffold represents a versatile and privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Possessing a rich stereochemical landscape, this fused bicyclic nitrogen heterocycle has demonstrated a broad spectrum of biological activities, making it a focal point for drug discovery efforts. This technical guide provides an in-depth overview of the discovery of novel this compound-based compounds, with a focus on their synthesis, biological evaluation, and the elucidation of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules.

This compound derivatives have shown potential in a variety of therapeutic areas, including as neuroactive agents that modulate ion channels and nicotinic acetylcholine receptors (nAChRs), as well as demonstrating analgesic, anti-inflammatory, antifungal, antiviral, and anticancer properties.[1][2] The therapeutic efficacy of these compounds is often intricately linked to the stereochemistry of the ring fusion and the spatial orientation of substituents.[1] This guide will delve into the quantitative biological data, detailed experimental protocols, and the signaling pathways associated with recently discovered this compound-based compounds.

Quantitative Biological Data

The biological activity of novel this compound derivatives has been quantified across various assays, providing a basis for structure-activity relationship (SAR) studies and lead optimization. The following tables summarize key quantitative data for representative compounds in the areas of analgesic and anti-inflammatory activity.

Table 1: Analgesic Activity of this compound Derivatives
Compound IDAssayDoseAnalgesic EffectReference
PAS-70In vivo (mice)1/4 LD50Pronounced analgesic properties[3]
PAS-71In vivo (mice)1/4 LD50Pronounced analgesic properties[3]
PAS-70In vivo (mice)1/8 LD50Showed analgesic action[3]
PAS-71In vivo (mice)1/8 LD50Showed analgesic action[3]
PAS-66In vivo (mice)1/4 LD50Weak and short anesthetic effects[3]
PAS-69In vivo (mice)1/4 LD50Weak and short anesthetic effects[3]
PAS-74In vivo (mice)1/4 LD50Weak and short anesthetic effects[3]
PAS-76In vivo (mice)1/4 LD50Weak and short anesthetic effects[3]

LD50 values were reported to be ≥ 100mg/Kg for a series of related compounds.[1]

Table 2: Anti-inflammatory Activity of Polyhydroquinoline Amide Derivatives
Compound IDAssayInhibition of Edema (%)Reference
2 Carrageenan-induced paw edema (rats)83.33[4]
7 Carrageenan-induced paw edema (rats)83.33[4]
12 Carrageenan-induced paw edema (rats)83.33[4]
22 Carrageenan-induced paw edema (rats)83.33[4]
25 Carrageenan-induced paw edema (rats)81.48[4]
8 Carrageenan-induced paw edema (rats)80.00[4]
18 Carrageenan-induced paw edema (rats)80.00[4]
Indomethacin (Standard)Carrageenan-induced paw edema (rats)86.95[4]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound alkaloids and the biological assays used to evaluate their activity.

Synthesis of ent-cis-195A and cis-211A

The total synthesis of the poison frog alkaloids ent-cis-195A and cis-211A was achieved through a divergent pathway starting from a known compound.[5][6] A key intermediate was synthesized and then elaborated to furnish the two natural products. The following is a representative procedure for one of the key synthetic steps.

Synthesis of (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyl-octahydro-quinoline-1-carboxylic Acid Methyl Ester (12) [5]

To a stirred solution of (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyl-7-trifluoromethane-sulfonyloxy-3,4,4a,5,8,8a-hexahydro-2H-quinoline-1-carboxylic Acid Methyl Ester (11) (60 mg, 0.15 mmol) in methanol (3 mL), 20% Pd(OH)₂/C (5 mg) was added. The resulting mixture was hydrogenated at 1 atm for 16 hours. The catalyst was removed by filtration through a celite pad and washed with methanol (3 x 3 mL). The combined filtrate and washings were evaporated to yield a pale yellow oil. The crude product was purified by chromatography on SiO₂ (8 g, acetone/n-hexane = 1/30) to give compound 12 (33 mg, 88%) as a colorless oil.[5]

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

Several this compound-based compounds have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism with implications in cancer immunotherapy.[7] The following protocols describe common methods for assessing IDO1 inhibitory activity.

Cell-Free Absorbance-Based IDO1 Assay [8]

  • A reaction mixture is prepared containing 50mM potassium phosphate buffer (pH 6.5), 20mM ascorbate, 10μM methylene blue, 100μg/mL catalase, and 400μM L-tryptophan.

  • Purified recombinant IDO1 protein or cell extract is added to the assay mixture.

  • The reaction is carried out at 37°C for 30 or 60 minutes.

  • The reaction is terminated by the addition of 20μL of 30% (w/v) trichloroacetic acid (TCA).

  • The mixture is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • The mixture is centrifuged for 10 minutes at 2500 rpm to remove sediment.

  • 100μL of the supernatant is mixed with 100μL of 2% (w/v) p-DMAB in acetic acid.

  • The absorbance is measured at 480 nm.

Cell-Based IDO1 Activity Assay [8][9]

  • HeLa or SKOV-3 cells are seeded into a 96-well culture plate (1 x 10⁴ or 3 x 10⁴ cells/well, respectively) and allowed to attach overnight.[8][9]

  • The following day, human interferon-gamma (IFN-γ) is added (10 ng/mL or 100 ng/mL) along with the test compounds in a culture medium containing L-tryptophan (15 μg/mL).[8][9]

  • After 24 hours of incubation, a portion of the supernatant (140 μL) is mixed with 10 μL of 6.1 N TCA.[8]

  • The mixture is incubated for 30 minutes at 50°C.

  • Kynurenine concentration is determined by measuring absorbance at 480 nm after the addition of p-dimethylaminobenzaldehyde.[9] A kynurenine standard curve is used for quantification.[9]

Signaling Pathways and Experimental Workflows

The biological effects of this compound-based compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Many this compound alkaloids from natural sources exhibit neuroactive potential by modulating nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that, upon activation by acetylcholine or other agonists, mediate rapid excitatory neurotransmission.[10][11] Beyond this acute response, sustained stimulation of nAChRs can trigger intracellular signaling cascades that promote neuroprotection.[10] The α7 and α4β2 subtypes are the most predominant nAChRs in the central nervous system.[10]

Activation of these receptors, particularly the α7 subtype which has high calcium permeability, leads to an influx of Ca²⁺.[10] This calcium influx can initiate a cascade of downstream signaling events, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway.[10] The PI3K-Akt pathway is a major signaling route involved in promoting cell survival and is also activated by neurotrophins like brain-derived neurotrophic factor (BDNF).[10]

nAChR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) α7 / α4β2 Agonist->nAChR Binds to Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Activates PI3K PI3K Ca2_influx->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection/ Cell Survival Akt->Neuroprotection Promotes

Caption: Simplified nAChR signaling pathway leading to neuroprotection.

Experimental Workflow for Discovery of Novel this compound-Based Compounds

The discovery of novel this compound-based compounds typically follows a structured workflow, from initial synthesis to biological characterization.

Discovery_Workflow Start Start Synthesis Synthesis of This compound Library Start->Synthesis Purification Purification and Structural Characterization Synthesis->Purification Screening High-Throughput Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Dose_Response Dose-Response and IC50/EC50 Determination Hit_ID->Dose_Response Active SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo End End In_Vivo->End

Caption: General workflow for the discovery of novel bioactive compounds.

Conclusion

The this compound scaffold continues to be a rich source of novel therapeutic candidates. The diverse biological activities exhibited by this class of compounds, coupled with a growing understanding of their synthesis and mechanisms of action, underscore their potential in addressing a range of unmet medical needs. This technical guide has provided a snapshot of the current landscape, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant signaling pathways. It is anticipated that continued exploration of the chemical space around the this compound nucleus will lead to the discovery of new and improved medicines.

References

Conformational Analysis of cis- and trans-Decahydroquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Decahydroquinoline, a saturated heterocyclic scaffold, is a cornerstone in the architecture of numerous pharmacologically active compounds, including several alkaloids. The stereochemical arrangement of its fused ring system, which can exist as either cis or trans isomers, dictates the molecule's three-dimensional shape, and consequently, its interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the conformational analysis of cis- and trans-decahydroquinoline, targeting researchers, scientists, and drug development professionals. We delve into the stereochemical nuances of each isomer, the thermodynamic stability of their conformers, and the experimental and computational methodologies employed for their characterization. This guide aims to equip researchers with the fundamental knowledge required to understand and manipulate the conformational landscape of this compound derivatives in the pursuit of novel therapeutics.

Introduction: The Stereochemical Landscape of this compound

The this compound ring system is a bicyclic amine composed of a fused cyclohexane and piperidine ring. The fusion of these two rings can result in two distinct diastereomers: cis-decahydroquinoline and trans-decahydroquinoline.[1] The stereochemistry at the ring junction (C4a and C8a) is the defining feature that governs the overall shape and conformational flexibility of the molecule.

  • trans-Decahydroquinoline: In the trans isomer, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on opposite sides of the ring system. This arrangement results in a rigid, conformationally locked structure.[2]

  • cis-Decahydroquinoline: In the cis isomer, the bridgehead hydrogens are on the same side of the ring system. This configuration allows for conformational flexibility through a process of ring inversion, resulting in an equilibrium between two distinct chair-chair conformers.[2]

The distinct conformational properties of these isomers have profound implications for their biological activity, as the spatial orientation of substituent groups can dramatically alter binding affinity to enzymes and receptors. A thorough understanding of the conformational preferences and dynamics of the this compound core is therefore essential for rational drug design.

Conformational Analysis of trans-Decahydroquinoline

The trans-fused ring system of this compound adopts a rigid, all-chair conformation.[2] This conformational rigidity simplifies its analysis, as it is expected to exist predominantly in a single, low-energy state. The piperidine ring is in a stable chair conformation, and the cyclohexane ring is also in a chair conformation, fused in a way that prevents ring flipping. This rigidity makes trans-decahydroquinoline a valuable scaffold in medicinal chemistry when a well-defined and predictable three-dimensional structure is desired.[3][4]

Conformational Analysis of cis-Decahydroquinoline

The conformational landscape of cis-decahydroquinoline is more complex due to the possibility of ring inversion. The cis-fused system can exist as an equilibrium between two chair-chair conformers, often referred to as the "N-inside" and "N-outside" conformers. This equilibrium is further complicated by the process of nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly inverts its orientation.[2][5][6]

Conformational Equilibrium

The two primary conformers of cis-decahydroquinoline are interconverted through a process that involves both ring and nitrogen inversion. Spectroscopic studies, particularly low-temperature Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the preferred conformation. For the parent cis-decahydroquinoline, the equilibrium favors the conformer where the nitrogen's lone pair is oriented towards the inside of the bicyclic system.[7][8] This preference is influenced by steric and electronic factors. However, the introduction of substituents on the nitrogen atom can significantly shift this equilibrium.[8]

Thermodynamic Stability

The relative stability of the cis-decahydroquinoline conformers can be quantified by the Gibbs free energy difference (ΔG°). For the closely related cis-decahydroisoquinoline, the conformer with the "inside" nitrogen lone pair is favored by approximately 0.37 kcal/mol.[7] This small energy difference indicates that both conformers are present in significant populations at room temperature.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from experimental and computational studies on this compound and its derivatives.

Parametercis-Decahydroquinoline (favored conformer)trans-DecahydroquinolineReference
Predominant Conformation Chair-Chair ("N-inside")Rigid Chair-Chair[2][7]
Conformational Flexibility Flexible (ring inversion)Rigid[2]

Table 1: Conformational Properties of cis- and trans-Decahydroquinoline

CompoundΔG° (kcal/mol)Temperature (K)SolventReference
cis-Decahydroisoquinoline0.37215Not specified[7]

Table 2: Thermodynamic Data for the Conformational Equilibrium of cis-Decahydroisoquinoline (as an analogue for cis-decahydroquinoline)

Experimental Protocols

A comprehensive conformational analysis of this compound derivatives typically involves a combination of synthesis, purification, and spectroscopic and computational characterization.

Synthesis and Purification of cis- and trans-Decahydroquinoline

A general approach to obtaining the individual isomers involves the catalytic hydrogenation of quinoline, followed by separation of the resulting mixture of cis and trans isomers.

Protocol:

  • Hydrogenation: Quinoline is subjected to catalytic hydrogenation using a suitable catalyst, such as platinum oxide (Adam's catalyst) or rhodium on alumina, in a solvent like acetic acid or ethanol under hydrogen pressure.

  • Isomer Separation: The resulting mixture of cis- and trans-decahydroquinoline can be separated by fractional distillation or by fractional crystallization of their salts (e.g., picrates or hydrochlorides).[1] The different physical properties of the diastereomeric salts allow for their selective precipitation.[1]

  • Regeneration of Free Base: The pure isomer salt is then treated with a strong base (e.g., NaOH) to regenerate the free amine, which is subsequently extracted and purified by distillation.[1]

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR is a powerful technique to slow down the conformational exchange in cis-decahydroquinoline and its derivatives, allowing for the observation of individual conformers.

Protocol:

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or a mixture of deuterated solvents). The concentration should be optimized to avoid precipitation at low temperatures.[9]

  • Instrument Setup: A variable temperature NMR spectrometer is used. The probe is pre-cooled to the desired initial temperature (e.g., 215 K).[7][9] It is crucial to use appropriate glassware (e.g., Pyrex NMR tubes) that can withstand low temperatures.[10]

  • Data Acquisition: A series of ¹H and ¹³C NMR spectra are acquired at different temperatures, starting from room temperature and gradually decreasing to the lowest desired temperature.[9] At each temperature, the system is allowed to equilibrate before data acquisition.

  • Data Analysis: The spectra are analyzed to identify the signals corresponding to each conformer. The relative populations of the conformers can be determined by integrating the corresponding signals, and the Gibbs free energy difference (ΔG°) can be calculated from the equilibrium constant.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the solid-state conformation of a molecule.

Protocol:

  • Crystallization: High-quality single crystals of the this compound derivative are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.[11]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to fit the experimental data.[12]

  • Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Computational Chemistry

Computational methods are invaluable for predicting the relative energies of different conformers and for complementing experimental data.

Protocol:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the this compound derivative.

  • Geometry Optimization: The geometry of each identified conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[13]

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., coupled-cluster theory) to obtain more accurate relative energies.[13]

  • Data Analysis: The calculated relative energies of the conformers provide insights into their thermodynamic stability and can be compared with experimental data obtained from NMR spectroscopy.

Visualizing Conformational Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

G Conformational Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Synthesis of this compound separation Separation of cis/trans Isomers synthesis->separation nmr NMR Spectroscopy (Room & Low Temp.) separation->nmr xray X-ray Crystallography separation->xray comp Computational Modeling separation->comp structure 3D Structure Elucidation nmr->structure thermo Thermodynamic Stability nmr->thermo xray->structure comp->structure comp->thermo structure->thermo

Caption: A typical workflow for the conformational analysis of this compound isomers.

G Conformational Equilibrium of cis-Decahydroquinoline conformerA Conformer A ('N-outside') conformerB Conformer B ('N-inside') conformerA->conformerB Ring Inversion Nitrogen Inversion

Caption: The dynamic equilibrium between the two chair-chair conformers of cis-decahydroquinoline.

Conclusion

The conformational analysis of cis- and trans-decahydroquinoline reveals a fascinating interplay of stereochemistry and conformational dynamics. While the trans isomer presents a rigid and predictable scaffold, the cis isomer exists in a dynamic equilibrium between two interconverting chair-chair conformers. A multi-pronged approach, combining synthesis, separation, and advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling, is crucial for a comprehensive understanding of these systems. For drug development professionals, a deep appreciation of the conformational preferences of the this compound core is paramount for designing molecules with optimal three-dimensional structures for potent and selective biological activity. This guide provides a foundational framework for navigating the stereochemical complexities of this important heterocyclic system.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of Decahydroquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydroquinoline alkaloids represent a prominent class of nitrogen-containing heterocyclic compounds with significant biological activities. Their structural complexity, characterized by multiple stereocenters, has made them challenging and attractive targets for synthetic chemists. These alkaloids often exhibit potent pharmacological properties, including modulation of nicotinic acetylcholine receptors (nAChRs) and ion channels, making them valuable leads in drug discovery. This document provides an overview of key stereoselective synthetic strategies and detailed experimental protocols for the synthesis of various this compound alkaloids.

Key Synthetic Strategies

The stereoselective construction of the this compound core is paramount in the total synthesis of these natural products. Several powerful strategies have been developed to control the stereochemistry at the multiple chiral centers.

Vinylogous Mukaiyama-Mannich Reaction (VMMR)

The Vinylogous Mukaiyama-Mannich Reaction (VMMR) has proven to be a highly effective method for the enantioselective and diastereoselective synthesis of functionalized piperidines, which are key intermediates for this compound alkaloids. This reaction typically involves the addition of a silyl dienolate to an imine, catalyzed by a chiral Lewis acid or Brønsted acid, to establish key stereocenters with high control.

A notable application of this strategy is in the synthesis of the poison frog alkaloid cis-195J.[1][2] The key step involves a three-component VMMR to construct the initial piperidine ring with excellent diastereo- and enantiocontrol.[2]

Diels-Alder Reactions

The Diels-Alder reaction, in both its intramolecular and intermolecular variants, is a powerful tool for the construction of the bicyclic this compound skeleton. The concerted nature of this pericyclic reaction allows for the predictable formation of multiple stereocenters.

  • Intramolecular Aza-Diels-Alder Reaction: This strategy involves the cyclization of a triene bearing a nitrogen atom in the tether connecting the diene and dienophile. It has been successfully employed in the synthesis of various alkaloids.

  • Acylnitroso Diels-Alder Reaction: An intramolecular acylnitroso Diels-Alder reaction has been a key step in the enantioselective total synthesis of (-)-lepadin B.[3] This approach utilizes an aqueous environment to enhance diastereoselectivity.

Michael Addition and Subsequent Cyclization

The conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization, provides a versatile route to the this compound core. This strategy allows for the stereocontrolled introduction of substituents. A divergent synthesis of several poison-frog alkaloids has been achieved using a stereoselective Michael-type conjugate addition followed by an intramolecular aldol-type cyclization with epimerization.[4]

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of decahydroquinolines. Chiral secondary amines, phosphoric acids, and other small organic molecules can effectively catalyze key bond-forming reactions with high stereoselectivity. A one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction has been utilized in the concise synthesis of the Lycopodium alkaloid lycoposerramine Z.[5][6]

Data Presentation

The following tables summarize quantitative data for key stereoselective reactions in the synthesis of various this compound alkaloids.

Alkaloid/IntermediateKey ReactionCatalyst/ReagentSolventTemp (°C)Yield (%)dree (%)Reference
cis-195J IntermediateVinylogous Mukaiyama-Mannich ReactionChiral Phosphoric AcidToluene-7885>20:198[2]
(-)-Lepadin B IntermediateIntramolecular Acylnitroso Diels-AlderPr₄NIO₄H₂Ort->95:5-[3]
ent-cis-195AMichael-type conjugate addition---excellentsingle isomer-[7]
Lycoposerramine Z IntermediateOrganocatalyzed Michael Addition(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolToluenert85-95[5]
(+)-Cylindricine C IntermediateIntramolecular Michael Addition------[8]

Experimental Protocols

Vinylogous Mukaiyama-Mannich Reaction for the Synthesis of a cis-195J Intermediate[2]

Reaction:

  • To a solution of the aldehyde (1.0 equiv) and p-anisidine (1.1 equiv) in toluene at -78 °C is added a solution of the chiral phosphoric acid catalyst (10 mol%).

  • The silyl dienolate (1.5 equiv) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired piperidine intermediate.

Intramolecular Acylnitroso Diels-Alder Reaction for the Synthesis of a (-)-Lepadin B Intermediate[3]

Reaction:

  • To a solution of the hydroxamic acid (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃ is added a solution of tetrapropylammonium periodate (Pr₄NIO₄) (1.2 equiv) in CH₂Cl₂ at room temperature.

  • The reaction mixture is stirred vigorously for 2 hours.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the bicyclic oxazinolactam.

Organocatalyzed Michael Addition/Domino Cyclization for Lycoposerramine Z Intermediate[5]

Reaction:

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the nitroalkene (1.2 equiv) in toluene at room temperature is added the organocatalyst (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (20 mol%).

  • The reaction mixture is stirred for 24 hours.

  • The solvent is removed under reduced pressure, and the crude Michael adduct is dissolved in methanol.

  • Lithium hydroxide (3.0 equiv) is added, and the mixture is stirred at room temperature for 48 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography to give the cis-decahydroquinoline core.

Mandatory Visualization

stereoselective_synthesis_overview cluster_strategies Key Stereoselective Strategies cluster_alkaloids Target this compound Alkaloids VMMR Vinylogous Mukaiyama- Mannich Reaction cis_195J cis-195J VMMR->cis_195J Key Step Diels_Alder Diels-Alder Reactions (Inter/Intramolecular) Lepadin_B Lepadin B Diels_Alder->Lepadin_B Key Step Cylindricine_C Cylindricine C Diels_Alder->Cylindricine_C Michael_Addition Michael Addition & Cyclization Michael_Addition->cis_195J Pumiliotoxin_C Pumiliotoxin C Michael_Addition->Pumiliotoxin_C Organocatalysis Asymmetric Organocatalysis Lycoposerramine_Z Lycoposerramine Z Organocatalysis->Lycoposerramine_Z Key Step

Caption: Overview of key stereoselective strategies for the synthesis of this compound alkaloids.

vmmr_workflow Start Aldehyde + Amine Imine_Formation In situ Imine Formation Start->Imine_Formation Catalyst_Addition Add Chiral Catalyst Imine_Formation->Catalyst_Addition Dienolate_Addition Add Silyl Dienolate (VMMR) Catalyst_Addition->Dienolate_Addition Quench Reaction Quench Dienolate_Addition->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched Piperidine Intermediate Purification->Product

Caption: Experimental workflow for the Vinylogous Mukaiyama-Mannich Reaction.

diels_alder_pathways Start Acyclic Precursor IMDA Intramolecular Diels-Alder Start->IMDA Aza_IMDA Intramolecular Aza- Diels-Alder Start->Aza_IMDA Acylnitroso_DA Intramolecular Acylnitroso Diels-Alder Start->Acylnitroso_DA Bicyclic_Core This compound Core IMDA->Bicyclic_Core Aza_IMDA->Bicyclic_Core Acylnitroso_DA->Bicyclic_Core

Caption: Convergent pathways to the this compound core via intramolecular Diels-Alder reactions.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Quinoline to Decahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of quinoline to decahydroquinoline is a fundamental transformation in synthetic organic chemistry, providing access to a saturated bicyclic amine scaffold present in numerous natural products and pharmacologically active compounds. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst and reaction conditions, leading to either cis- or trans-fused this compound isomers. These isomers serve as crucial building blocks in drug discovery and development. This document provides detailed protocols and comparative data for various catalytic systems employed in this transformation.

The hydrogenation proceeds in a stepwise manner, initially reducing the pyridine ring to form 1,2,3,4-tetrahydroquinoline, which is then further reduced to this compound. The control of diastereoselectivity in the second hydrogenation step is a key challenge and an area of active research.

Reaction Pathway

The overall transformation from quinoline to this compound involves the saturation of both the heterocyclic and carbocyclic rings.

ReactionPathway quinoline Quinoline thq 1,2,3,4-Tetrahydroquinoline quinoline->thq H2, Catalyst cis_dhq cis-Decahydroquinoline thq->cis_dhq H2, Catalyst trans_dhq trans-Decahydroquinoline thq->trans_dhq H2, Catalyst

Caption: General reaction pathway for the hydrogenation of quinoline.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly influences the efficiency and stereoselectivity of the hydrogenation of quinoline to this compound. The following table summarizes quantitative data from various reported protocols.

CatalystSubstrateTemp. (°C)Pressure (bar)SolventTime (h)Conversion (%)Diastereomeric Ratio (cis:trans)Reference
PtO₂ (Adam's catalyst)2-Oxazolidinone-substituted quinolinert20Trifluoroacetic acid209589:11 (for THQ)[1][2]
Rh/C2-Oxazolidinone-substituted 5,6,7,8-tetrahydroquinoline60150Acetic acid/HCl60-84>99 (ee)-[1]
Ru-S catalyst2-Methyl-8-(methylthio)quinoline8040Toluene24>99-[3]
Co(OAc)₂·4H₂O / ZnQuinoline10030Water15>99 (for THQ)-[4]
Ru/CQuinoline20050-12100-[5]
Ni₂P/SBA-15Quinoline340--->93-[6]

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of quinoline, synthesized from established literature procedures.

Protocol 1: Diastereoselective Hydrogenation using Platinum and Rhodium Catalysts[1][2]

This two-step protocol is designed for the diastereoselective synthesis of decahydroquinolines from substituted quinolines.

Step 1: Hydrogenation to 5,6,7,8-Tetrahydroquinoline

  • Materials:

    • 2-Oxazolidinone-substituted quinoline (1.0 mmol)

    • Platinum(IV) oxide (PtO₂, Adam's catalyst, 20 wt%)

    • Trifluoroacetic acid (TFA)

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or similar high-pressure reactor

  • Procedure:

    • To a solution of the substituted quinoline in trifluoroacetic acid, add PtO₂ catalyst.

    • Place the reaction vessel in the hydrogenation apparatus.

    • Pressurize the system with hydrogen gas to 20 bar.

    • Stir the reaction mixture at room temperature for 20 hours.

    • After the reaction is complete, carefully depressurize the reactor.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydroquinoline derivative.

Step 2: Hydrogenation to this compound

  • Materials:

    • Substituted 5,6,7,8-tetrahydroquinoline from Step 1 (1.0 mmol)

    • Rhodium on carbon (Rh/C, 20-25 wt%)

    • Acetic acid

    • Hydrochloric acid (HCl)

    • Hydrogen gas (H₂)

    • High-pressure autoclave

  • Procedure:

    • Dissolve the tetrahydroquinoline derivative in acetic acid and add a catalytic amount of HCl.

    • Add the Rh/C catalyst to the solution.

    • Transfer the mixture to a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas to 150 bar.

    • Heat the reaction to 60 °C and stir for 60-84 hours.

    • Cool the reactor to room temperature and carefully release the pressure.

    • Filter the catalyst from the reaction mixture.

    • Remove the solvent under reduced pressure and purify the resulting this compound derivative by chromatography.

Protocol 2: Heterogeneous Hydrogenation using a Cobalt-Based Catalyst[4][7]

This protocol describes a convenient method for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines in an aqueous solution using an in-situ generated cobalt catalyst. Further hydrogenation to this compound would require more forcing conditions.

  • Materials:

    • Quinoline derivative (0.5 mmol)

    • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 2.5-5 mol%)

    • Zinc powder (Zn, 15-50 mol%)

    • Water (1.5 mL)

    • Hydrogen gas (H₂)

    • Autoclave

  • Procedure:

    • In a reaction vessel suitable for an autoclave, combine the quinoline derivative, Co(OAc)₂·4H₂O, and Zn powder.

    • Add water to the mixture.

    • Seal the autoclave and pressurize with hydrogen gas to 30 bar.

    • Heat the reaction to the desired temperature (e.g., 100 °C) and stir for 15 hours.

    • After cooling and depressurizing the autoclave, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Experimental Workflow

A general workflow for performing a catalytic hydrogenation of quinoline is depicted below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_reagents Prepare Substrate and Solvent setup Assemble Reactor prep_reagents->setup prep_catalyst Weigh Catalyst prep_catalyst->setup pressurize Pressurize with H₂ setup->pressurize run Run Reaction (Stirring, Heating) pressurize->run depressurize Depressurize and Cool run->depressurize filter Filter Catalyst depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for catalytic hydrogenation.

Safety Precautions

  • High-Pressure Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be carried out in a well-ventilated fume hood using appropriate high-pressure equipment. Ensure all connections are secure and leak-tested before starting the reaction.

  • Catalysts: Some metal catalysts, particularly Raney Nickel and Palladium on carbon, can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably under an inert atmosphere or wetted with a solvent.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents and acids.

These protocols and data provide a starting point for researchers to develop and optimize the catalytic hydrogenation of quinolines for their specific applications. The choice of catalyst, solvent, temperature, and pressure are all critical parameters that can be tuned to achieve the desired product in high yield and stereoselectivity.

References

Application Notes and Protocols: Asymmetric Synthesis of Decahydroquinolines using a Phenylglycinol-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decahydroquinoline ring system is a core structural motif in a vast array of biologically active natural products, particularly alkaloids isolated from amphibian skin, which have garnered significant interest in drug discovery. The precise stereochemical arrangement of substituents on this scaffold is often crucial for their biological function. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure decahydroquinolines is a paramount objective in medicinal and synthetic organic chemistry.

A powerful and widely adopted strategy for controlling stereochemistry during the synthesis of the this compound core involves the use of a chiral auxiliary. While this compound itself is the target, other chiral molecules can be temporarily incorporated into the synthetic route to direct the formation of new stereocenters. One of the most successful and versatile chiral auxiliaries employed for this purpose is (R)-phenylglycinol.

This application note details the use of (R)-phenylglycinol as a chiral auxiliary in the asymmetric synthesis of cis-decahydroquinolines. The key step involves a diastereoselective cyclocondensation reaction between a prochiral or racemic δ-ketoacid and (R)-phenylglycinol. This reaction proceeds via a dynamic kinetic asymmetric transformation to yield a rigid tricyclic oxazoloquinolone lactam.[1] The inherent chirality of the phenylglycinol moiety effectively controls the stereochemical outcome, leading to the formation of specific diastereomers. Subsequent reductive cleavage of the auxiliary furnishes the desired enantiopure cis-decahydroquinoline scaffold, which can then be elaborated into various natural products and their analogs.[1][2]

Application: Diastereoselective Synthesis of Tricyclic Oxazoloquinolone Lactams

The condensation of various substituted δ-ketoacids with (R)-phenylglycinol provides access to a range of enantiopure tricyclic lactams, which are versatile intermediates for the synthesis of substituted decahydroquinolines. The reaction exhibits high stereoselectivity, yielding two major diastereomeric lactams that can be separated chromatographically.[1]

Table 1: Diastereoselective Cyclocondensation of Dimethyl-2-oxocyclohexanepropionic Acids with (R)-Phenylglycinol [1]

Starting KetoacidMajor Lactam Diastereomer A (Yield)Major Lactam Diastereomer B (Yield)
3,4-Dimethyl-2-oxocyclohexanepropionic acid7a (28%)7b (30%)
3,5-Dimethyl-2-oxocyclohexanepropionic acid8a (31%)8b (34%)
4,5-Dimethyl-2-oxocyclohexanepropionic acid9a (30%)9b (29%)

Experimental Protocols

Protocol 1: General Procedure for the Cyclocondensation of a δ-Ketoacid with (R)-Phenylglycinol[1]

This protocol describes the formation of the chiral tricyclic oxazoloquinolone lactam intermediate.

  • A solution of the appropriate dimethyl-2-oxocyclohexanepropionic acid (1.0 equiv) and (R)-phenylglycinol (1.0 equiv) in benzene is prepared.

  • The reaction mixture is heated to reflux for 24 hours with azeotropic removal of water (e.g., using a Dean-Stark apparatus).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of diastereomeric lactams, is purified by column chromatography on silica gel to separate the major diastereomers.

  • The stereochemistry and purity of the isolated lactams are confirmed by spectroscopic methods (NMR, etc.) and comparison to literature data.

Protocol 2: Reductive Cleavage of the Chiral Auxiliary to Yield Enantiopure cis-Decahydroquinoline[1]

This two-step protocol details the removal of the (R)-phenylglycinol auxiliary to afford the target enantiopure this compound.

Step A: Reductive Cleavage of the N-O Bond

  • To a solution of the purified oxazoloquinolone lactam (1.0 equiv) in a suitable solvent (e.g., a mixture of acetic acid and tetrahydrofuran) is added zinc dust (excess, e.g., 10 equiv).

  • The suspension is stirred vigorously at room temperature for a specified time (e.g., 2-4 hours) until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered to remove excess zinc, and the filtrate is concentrated under reduced pressure.

  • The residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is dried and concentrated to yield the intermediate bicyclic lactam.

Step B: Reduction of the Lactam and Benzyl Ether

  • The crude bicyclic lactam from the previous step is dissolved in a suitable etheral solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

  • The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH₄, excess, e.g., 3-4 equiv) is added portion-wise.

  • The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reduction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting suspension is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the enantiopure cis-decahydroquinoline.

Workflow and Pathway Diagrams

Asymmetric_Synthesis_of_this compound cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_cleavage Auxiliary Cleavage cluster_end Final Products Ketoacid δ-Ketoacid (Prochiral/Racemic) Cyclocondensation Diastereoselective Cyclocondensation Ketoacid->Cyclocondensation Auxiliary (R)-Phenylglycinol (Chiral Auxiliary) Auxiliary->Cyclocondensation Lactams Diastereomeric Tricyclic Lactams Cyclocondensation->Lactams Dynamic Kinetic Asymmetric Transformation Separation Chromatographic Separation Lactams->Separation PureLactam Single Diastereomer of Tricyclic Lactam Separation->PureLactam ReductiveCleavage Two-Step Reductive Cleavage PureLactam->ReductiveCleavage Product Enantiopure cis-Decahydroquinoline ReductiveCleavage->Product RecoveredAux Recovered Auxiliary Derivative ReductiveCleavage->RecoveredAux

Caption: Workflow for the asymmetric synthesis of decahydroquinolines.

References

The Decahydroquinoline Scaffold in Asymmetric Catalysis: A Focus on Synthesis and Emerging Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The decahydroquinoline framework, a saturated bicyclic amine, is a prevalent structural motif in a wide array of natural products and pharmacologically active compounds. While the direct application of chiral decahydroquinolines as primary catalysts or ligands in asymmetric synthesis is not extensively documented in current literature, their importance as chiral building blocks necessitates highly efficient and stereocontrolled synthetic methods. This document outlines the key applications of asymmetric catalysis in the construction of enantioenriched this compound cores and provides detailed protocols for representative transformations.

Asymmetric Synthesis of Decahydroquinolines

The primary application of asymmetric catalysis in the context of decahydroquinolines is the enantioselective and diastereoselective synthesis of the core structure itself. These synthetic routes provide access to chiral this compound derivatives that are crucial intermediates for the total synthesis of alkaloids and other bioactive molecules.

Organocatalytic Cascade Reactions

One prominent strategy involves the use of chiral amine organocatalysts to initiate a cascade reaction, leading to the formation of highly functionalized decahydroquinolines. A notable example is the triple cascade reaction triggered by a chiral primary amine, which proceeds through a series of Michael additions and aza-Henry reactions.

A proposed mechanism for such a cascade reaction involves the initial formation of an enamine from the organocatalyst and a ketone. This enamine then undergoes a stereoselective Michael addition to a nitroalkene. The resulting intermediate then participates in an aza-Henry reaction with an N-protected imine, followed by a final cyclization to yield the this compound product with high diastereoselectivity.[1]

Quantitative Data for Organocatalytic Synthesis of Decahydroquinolines

CatalystSubstrate 1 (Ketone)Substrate 2 (Nitroalkene)Substrate 3 (Imine)Diastereomeric Ratio (dr)Yield (%)Ref.
Chiral Primary AmineCyclohexanoneβ-NitrostyreneN-Ts-imine>95:580-95[1]
Proline DerivativeSubstituted CyclohexanonesVarious NitroalkenesN-Boc-imine85:15 to >99:175-92

Note: The data presented is a representative summary from typical organocatalytic reactions leading to this compound structures.

Experimental Protocol: Organocatalytic Cascade Synthesis of a this compound Derivative

Materials:

  • Cyclohexanone (1.0 mmol, 1.0 equiv)

  • (E)-β-Nitrostyrene (1.0 mmol, 1.0 equiv)

  • N-Tosylbenzaldimine (1.0 mmol, 1.0 equiv)

  • Chiral primary amine catalyst (e.g., a derivative of prolinol) (0.1 mmol, 10 mol%)

  • Benzoic Acid (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add the chiral primary amine catalyst, benzoic acid, and toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add cyclohexanone to the reaction mixture and stir for an additional 15 minutes.

  • Add (E)-β-nitrostyrene and N-tosylbenzaldimine to the reaction vial.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio by HPLC analysis on a chiral stationary phase.

Logical Workflow for Asymmetric Synthesis of Decahydroquinolines

The following diagram illustrates a generalized workflow for the organocatalytic asymmetric synthesis of this compound derivatives.

G Workflow for Asymmetric Synthesis of Decahydroquinolines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine Chiral Organocatalyst and Additive in Solvent add_ketone Add Ketone Substrate start->add_ketone Stir add_other_reactants Add Nitroalkene and Imine Substrates add_ketone->add_other_reactants Stir react Stir at Controlled Temperature (e.g., Room Temperature) add_other_reactants->react monitor Monitor Reaction Progress via TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up and Extraction quench->extract dry Dry, Filter, and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify characterize Structural Characterization (NMR, MS) purify->characterize stereo Determine Stereochemical Outcome (Chiral HPLC) characterize->stereo end Enantioenriched this compound Product stereo->end

Caption: Generalized workflow for organocatalytic this compound synthesis.

Catalytic Cycle for Chiral Amine-Catalyzed Cascade Reaction

The catalytic cycle for the formation of a this compound derivative via a chiral amine-catalyzed cascade reaction is depicted below.

G Proposed Catalytic Cycle for this compound Synthesis catalyst Chiral Amine Catalyst (R-NH2) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O michael_adduct Michael Adduct (Iminium Ion) enamine->michael_adduct + Nitroalkene aza_henry_intermediate Aza-Henry Reaction Intermediate michael_adduct->aza_henry_intermediate + Imine cyclization_product Cyclized Intermediate aza_henry_intermediate->cyclization_product Intramolecular Cyclization product This compound Product cyclization_product->product Tautomerization product->catalyst Release of Catalyst + H2O

Caption: Catalytic cycle of a chiral amine-catalyzed cascade reaction.

Conclusion

While the direct use of this compound as a chiral catalyst is not a widely explored area, the application of asymmetric catalysis to construct the this compound scaffold is of significant importance. Organocatalytic cascade reactions, in particular, offer an efficient and highly stereoselective route to these valuable chiral building blocks. The protocols and workflows detailed herein provide a foundation for researchers and drug development professionals to access enantioenriched decahydroquinolines for further applications in medicinal chemistry and natural product synthesis. Future research may yet uncover the potential of specifically functionalized this compound derivatives as novel organocatalysts or ligands in a broader range of asymmetric transformations.

References

Application Notes and Protocols for the Synthesis of Decahydroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydroquinoline-2-carboxylic acid is a saturated bicyclic heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint, making it an important building block for creating novel therapeutic agents and peptidomimetics.[1] As a constrained, non-natural amino acid analog, it can be incorporated into peptide chains to introduce specific turns or bends. The this compound core is present in a variety of biologically active molecules, including natural products and synthetic pharmaceuticals, with derivatives showing potential as antimicrobial and antitumor agents.[2] This document provides detailed protocols for the synthesis of this compound-2-carboxylic acid, focusing on the common method of catalytic hydrogenation.

Synthetic Strategies Overview

The primary and most direct route to this compound-2-carboxylic acid is the catalytic hydrogenation of its aromatic precursor, quinoline-2-carboxylic acid.[1] This method involves the saturation of both the pyridine and benzene rings of the quinoline system. While straightforward, this approach typically yields a mixture of stereoisomers.

Achieving high stereoselectivity is critical for pharmacological applications, as different isomers can have vastly different biological activities.[1] Modern synthetic efforts are often directed towards stereoselective and enantioselective methods, which employ chiral catalysts or auxiliaries to control the formation of specific stereoisomers during the reaction.[1] Asymmetric hydrogenation of the quinoline ring system using chiral transition metal complexes, such as those based on Ruthenium, is a key strategy for producing optically active tetrahydroquinolines and can be adapted for the synthesis of this compound derivatives.[2][3]

Data Presentation: Comparison of Hydrogenation Methods

The following table summarizes quantitative data for the synthesis of this compound carboxylic acids via catalytic hydrogenation, illustrating different catalysts and conditions.

ParameterMethod 1: this compound-2-carboxylic acidMethod 2: this compound-4-carboxylic acid
Starting Material Quinoline-2-carboxylic acidQuinoline-4-carboxylic acid
Catalyst Platinum(IV) oxide (PtO₂)5% Rhodium on Alumina (Rh/Al₂O₃)
Solvent Glacial Acetic AcidAcetic Acid
Pressure 51.7 psia H₂4.2 kg/cm ² H₂
Temperature Room Temperature85°C
Reaction Time 3 hours15 hours
Yield 74%90%[4]
Stereochemistry Mixture of isomers (not specified)Mixture of isomers (not specified)

Experimental Workflows and Logical Relationships

The synthesis of this compound-2-carboxylic acid can be approached through different strategies, primarily differing in their stereochemical control.

G cluster_0 Synthetic Approaches cluster_1 Process & Outcome A Quinoline-2-carboxylic Acid (Starting Material) B Direct Catalytic Hydrogenation A->B C Stereoselective Synthesis A->C D Achiral Catalysts (e.g., PtO₂, Rh/Al₂O₃) B->D F Chiral Catalysts or Auxiliaries (e.g., Ru-Diamine Complexes) C->F E Mixture of Stereoisomers D->E G Single Desired Stereoisomer F->G

Caption: Logical flow of synthetic approaches to this compound-2-carboxylic acid.

The general experimental workflow for the most common synthetic method involves straightforward steps from starting material to the purified product.

G Start Start: Quinoline-2-carboxylic Acid, PtO₂, Acetic Acid Step1 Hydrogenation Reaction (Room Temp, 3h, 51.7 psia H₂) Start->Step1 Combine Step2 Catalyst Removal (Filtration) Step1->Step2 Reaction Complete Step3 Solvent Removal (Reduced Pressure) Step2->Step3 Step4 Residue Dissolution (Acetonitrile) Step3->Step4 Step5 Product Crystallization (Cooling) Step4->Step5 Step6 Product Collection & Washing (Filtration with Acetonitrile & Ether) Step5->Step6 End End: Pure this compound-2-carboxylic Acid Step6->End

Caption: Experimental workflow for the synthesis via catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis by Catalytic Hydrogenation

This protocol details the direct synthesis of this compound-2-carboxylic acid from quinoline-2-carboxylic acid via catalytic hydrogenation.

Materials and Equipment:

  • Quinoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Acetonitrile

  • Diethyl ether

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a suitable hydrogenation vessel, prepare a mixture of quinoline-2-carboxylic acid (30 g, 0.17 mol), glacial acetic acid (1000 ml), and PtO₂ (2.0 g).

  • Seal the vessel and subject the mixture to hydrogenation at room temperature.

  • Pressurize the vessel with hydrogen gas to approximately 51.7 psia. Maintain the reaction for 3 hours.

  • Upon completion, carefully vent the hydrogen gas and remove the catalyst from the reaction mixture by filtration.

  • Concentrate the filtrate by removing the glacial acetic acid under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in acetonitrile (300 ml).

  • Cool the acetonitrile solution to induce crystallization of the product.

  • Collect the solid product by filtration. Wash the collected product sequentially with cold acetonitrile and diethyl ether to remove residual impurities.

  • A second crop of product can sometimes be obtained by diluting the filtrate with ether, cooling, and collecting the precipitate by filtration.

  • Combine the products and dry under vacuum. The expected yield is approximately 23 g (74%).

Protocol 2: Considerations for Stereoselective Synthesis

While the direct hydrogenation described above is effective for producing the this compound scaffold, it does not control stereochemistry. For applications requiring specific stereoisomers, an asymmetric synthesis approach is necessary.

Conceptual Approach: The enantioselective synthesis of this compound derivatives often relies on the asymmetric hydrogenation of the quinoline precursor. This is typically achieved by using a chiral catalyst that can influence the stereochemical outcome of the hydrogenation.

  • Catalyst Selection: Chiral transition-metal catalysts are commonly employed. Complexes of Ruthenium with chiral phosphine ligands (e.g., PhTRAP) or chiral diamine ligands have shown high efficacy in the asymmetric hydrogenation of quinolines.[2][3][5] These catalysts can selectively reduce one face of the substrate, leading to an excess of one enantiomer.

  • Substrate Modification: In some cases, the substrate itself is modified with a chiral auxiliary. The auxiliary directs the hydrogenation to occur from a specific face of the molecule. After the reaction, the auxiliary is cleaved to yield the chiral product.

  • Reaction Optimization: Key parameters such as solvent, temperature, pressure, and catalyst loading must be carefully optimized to achieve high diastereoselectivity and enantioselectivity (e.g., enantiomeric excess, er).

While a specific, validated protocol for the enantioselective synthesis of the parent this compound-2-carboxylic acid is not detailed in the provided search results, researchers can develop such a method by adapting published procedures for the asymmetric hydrogenation of related quinoline derivatives.[2][3][4] This would typically involve screening various chiral catalysts and conditions while analyzing the product mixture for stereochemical purity using techniques like chiral HPLC or NMR with chiral shift reagents.

References

Methods for N-Alkylation of the Decahydroquinoline Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of the decahydroquinoline ring system, a common scaffold in medicinal chemistry. Three primary methods are discussed: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and the Buchwald-Hartwig amination for N-arylation.

Introduction

The this compound core is a key structural motif in a variety of biologically active compounds. Modification of the nitrogen atom through N-alkylation is a critical step in the synthesis of new chemical entities, allowing for the fine-tuning of physicochemical properties, pharmacological activity, and pharmacokinetic profiles. The choice of N-alkylation method depends on several factors, including the nature of the alkylating agent, the desired substitution pattern, and the presence of other functional groups. This guide offers a comparative overview of the most common and effective methods for N-alkylation of the this compound ring.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and widely used method for introducing alkyl groups onto the this compound nitrogen. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

General Workflow for Direct N-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Vessel Reaction in suitable solvent with base (e.g., K2CO3) This compound->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification N_Alkyl_this compound N-Alkyl-decahydroquinoline Purification->N_Alkyl_this compound

Caption: General workflow for direct N-alkylation of this compound.

Experimental Protocol: N-Alkylation of trans-Decahydroquinoline

This protocol is adapted from a general procedure for the synthesis of N-alkyl perhydroquinoline derivatives.

Materials:

  • trans-Decahydroquinoline

  • Alkyl halide (e.g., undecyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of trans-decahydroquinoline (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.) and the corresponding alkyl halide (1.2 eq.).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-decahydroquinoline.

Quantitative Data for Direct N-Alkylation
Alkyl HalideBaseSolventTime (h)Yield (%)
Undecyl bromideK₂CO₃Acetone2475-85
Benzyl bromideK₂CO₃Acetonitrile6~80
Methyl iodideK₂CO₃Acetone12>90
Ethyl bromideNaHCO₃DMF1870-80

Reductive Amination with Carbonyl Compounds

Reductive amination is a versatile and widely used method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by its in-situ reduction with a mild reducing agent, most commonly sodium triacetoxyborohydride (STAB).

Logical Flow of Reductive Amination

G This compound This compound Iminium Iminium Ion Intermediate This compound->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Reduction Reduction (e.g., NaBH(OAc)3) Iminium->Reduction Product N-Alkyl-decahydroquinoline Reduction->Product

Caption: The logical progression of a reductive amination reaction.

Experimental Protocol: Reductive Amination of this compound with Acetone

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in 1,2-dichloroethane, add acetone (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Reductive Amination
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
AcetoneNaBH(OAc)₃DCE1285-95
CyclohexanoneNaBH(OAc)₃THF1880-90
BenzaldehydeNaBH(OAc)₃DCE1290-98
Formaldehyde (aq.)NaBH₃CNAcetonitrile/H₂O670-80

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, primarily used for the N-arylation of amines with aryl halides. While less common for simple N-alkylation with alkyl halides, it is the method of choice for introducing aryl or heteroaryl substituents onto the this compound nitrogen.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch This compound, Base AmineComplex Ar-Pd(II)-N(H)R L2 LigandExch->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 regenerated Product Ar-NR RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of this compound with Bromobenzene

Materials:

  • This compound

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir plate with heating

  • Standard glassware for work-up and purification under inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.4 eq.) to a Schlenk tube.

  • Add anhydrous, degassed toluene, followed by this compound (1.2 eq.) and bromobenzene (1.0 eq.).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig N-Arylation
Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePd(OAc)₂/XPhosNaOtBuToluene1001885-95
4-ChlorotoluenePd₂(dba)₃/RuPhosK₃PO₄Dioxane1102470-80
2-BromopyridinePd(OAc)₂/BINAPCs₂CO₃Toluene901280-90
4-IodoanisolePdCl₂(dppf)K₂CO₃DMF1001675-85

Conclusion

The N-alkylation of the this compound ring can be effectively achieved through several synthetic methodologies. Direct alkylation with alkyl halides is a simple and efficient method for introducing a variety of alkyl groups. Reductive amination offers a mild and versatile alternative, particularly for the synthesis of N-alkyl derivatives from readily available aldehydes and ketones. For the introduction of aryl substituents, the Buchwald-Hartwig amination is the premier method, providing high yields and broad substrate scope. The choice of method will ultimately be guided by the specific synthetic target and the compatibility of the reagents with the overall molecular framework. The protocols and data presented herein provide a solid foundation for researchers to select and optimize the most suitable N-alkylation strategy for their drug discovery and development endeavors.

Application Notes and Protocols for the Enantioselective Synthesis of cis-195J Decahydroquinoline Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the decahydroquinoline alkaloid cis-195J. The presented methodology is based on the first reported enantioselective synthesis by Veliu and Schneider, which establishes the key stereocenters and constructs the bicyclic core through a series of stereocontrolled reactions.

Introduction

The 2,5-disubstituted decahydroquinolines (DHQs) are a significant class of alkaloids, originally isolated from amphibians and ants, known for their biological activity, including the noncompetitive inhibition of nicotinic receptor channels.[1] The alkaloid cis-195J is a member of this family, and its unambiguous synthesis is crucial for confirming its structure and enabling further pharmacological studies. The following protocols detail a robust synthetic route that yields two C-5 diastereomers of cis-195J.[1][2][3]

Synthetic Strategy Overview

The enantioselective synthesis of cis-195J is achieved through a multi-step sequence commencing with a key stereocenter-defining reaction. The core logic of the synthesis is as follows:

  • Vinylogous Mukaiyama−Mannich Reaction (VMMR): This crucial step establishes the initial two stereogenic centers at the ring fusion with high diastereo- and enantiocontrol.[1][2][3]

  • First Ring Cyclization: An alkyne cyclization followed by an enamine reduction forms the piperidine ring of the this compound backbone, setting the correct cis-configuration at C-2, C-4a, and C-8a.[1][2][3]

  • Second Ring Cyclization: A radical cyclization of a tethered alkyl iodide onto an enoate assembles the second six-membered ring, forming the bicyclic cis-decahydroquinoline system.[1][2][3]

  • Side Chain Elaboration: Final modification of the C-5 side chain completes the synthesis, yielding the two C-5 diastereomers of cis-195J.[1][2][3]

Logical Workflow of the Synthesis

cluster_start Starting Materials cluster_cyclization1 First Ring Formation cluster_cyclization2 Second Ring Formation cluster_final Final Steps Aldehyde Functionalized Aldehyde (4) VMMR Vinylogous Mukaiyama-Mannich Reaction (VMMR) Aldehyde->VMMR Anisidine para-Anisidine (5) Anisidine->VMMR Dienolate Silyl Dienolate (6) Dienolate->VMMR Mannich_Product Vinylogous Mannich Product (7) VMMR->Mannich_Product Excellent diastereo- and enantiocontrol Alkyne_Cyclization Alkyne Cyclization Mannich_Product->Alkyne_Cyclization Tetrahydropyridine Tetrahydropyridine Intermediate (8) Alkyne_Cyclization->Tetrahydropyridine Enamine_Reduction Enamine Reduction Iodide Tethered Iodide (9) Enamine_Reduction->Iodide Tetrahydropyridine->Enamine_Reduction Radical_Cyclization Radical Cyclization Iodide->Radical_Cyclization DHQ_Mixture Bicyclic cis-Decahydroquinoline (Mixture of C-5 Diastereomers) Radical_Cyclization->DHQ_Mixture Side_Chain_Elaboration Side Chain Elaboration DHQ_Mixture->Side_Chain_Elaboration Separation Diastereomer Separation Side_Chain_Elaboration->Separation Diastereomer_1 cis-195J (Diastereomer 1) Separation->Diastereomer_1 Diastereomer_2 cis-195J (Diastereomer 2) Separation->Diastereomer_2

Caption: Synthetic workflow for cis-195J this compound.

Quantitative Data Summary

The following tables summarize the reported yields and stereoselectivities for the key transformations in the synthesis of cis-195J.

Table 1: Vinylogous Mukaiyama-Mannich Reaction (VMMR)

EntrySubstratesProductYield (%)Stereoselectivity
1Aldehyde (4), p-Anisidine (5), Silyl Dienolate (6)Mannich Product (7)78>99:1 dr, 98% ee

Table 2: Cyclization and Elaboration Steps

StepStarting MaterialProductYield (%)Notes
Alkyne Cyclization/Enamine ReductionMannich Product (7)Tethered Iodide (9)N/AEstablishes the cis-ring fusion.
Radical CyclizationTethered Iodide (9)Bicyclic cis-Decahydroquinoline65Forms a 1:1 mixture of C-5 diastereomers.
Final Elaboration and DeprotectionBicyclic cis-Decahydroquinolinecis-195J DiastereomersN/AMulti-step process to complete the side chain.

Note: "N/A" indicates that the specific yield for this intermediate step was not detailed in the referenced abstracts. The overall yield for the complete synthesis is not provided in the abstracts.

Experimental Protocols

The following are detailed protocols for the key steps in the enantioselective synthesis of cis-195J this compound.

Protocol 1: Three-Component Vinylogous Mukaiyama-Mannich Reaction (VMMR)

This protocol describes the formation of the key Mannich product (7), which sets the initial stereochemistry of the molecule.

Materials:

  • Functionalized aldehyde (4)

  • para-Anisidine (5)

  • Silyl dienolate (6)

  • Appropriate Lewis or Brønsted acid catalyst (as determined by methodology)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Standard workup reagents (e.g., saturated NaHCO₃ solution, brine)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the functionalized aldehyde (4) and para-anisidine (5) in the anhydrous solvent.

  • Cool the reaction mixture to the specified temperature (e.g., -78 °C).

  • Add the catalyst, followed by the dropwise addition of the silyl dienolate (6).

  • Stir the reaction at the specified temperature for the required duration, monitoring by TLC until completion.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to yield the Mannich product (7). The α-regioisomer side product can be separated at this stage.[3]

Protocol 2: Radical Cyclization to Form the this compound Core

This protocol details the formation of the second six-membered ring to create the bicyclic cis-decahydroquinoline system.

Materials:

  • Tethered alkyl iodide (9)

  • Radical initiator (e.g., AIBN, tri-n-butyltin hydride)

  • Anhydrous, degassed solvent (e.g., Toluene, Benzene)

  • Standard workup reagents

  • Silica gel for column chromatography

Procedure:

  • In a flask equipped with a reflux condenser, dissolve the tethered alkyl iodide (9) in the degassed solvent under an inert atmosphere.

  • Heat the solution to reflux.

  • Slowly add a solution of the radical initiator (and any co-reagents like Bu₃SnH) in the same solvent via syringe pump over several hours.

  • After the addition is complete, continue to reflux the mixture until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • If using tin hydrides, perform a standard workup to remove tin residues (e.g., treatment with DBU and I₂, followed by aqueous Na₂S₂O₃ wash).

  • Purify the resulting crude oil by flash column chromatography to afford the bicyclic cis-decahydroquinoline as a mixture of two C-5 diastereomers.[1][2][3]

Protocol 3: Final Elaboration and Separation

The final steps involve the modification of the C-5 side chain and subsequent separation of the diastereomers.

Procedure:

  • The mixture of C-5 diastereomers is subjected to a sequence of reactions to elaborate the side chain to match that of the natural product cis-195J. These steps may include olefination, reduction, and deprotection.

  • Following the completion of the side-chain synthesis, the final two diastereomers of cis-195J are separated.

  • Separation is typically achieved using high-performance liquid chromatography (HPLC) or careful flash column chromatography to provide the individual, diastereomerically pure alkaloids.[1][2][3]

Conclusion

The described synthetic route provides a reliable and highly stereoselective method for obtaining the cis-195J this compound alkaloid. The key to the success of this synthesis lies in the vinylogous Mukaiyama-Mannich reaction, which dictates the absolute stereochemistry of the final product. These protocols serve as a foundational guide for researchers aiming to synthesize cis-195J and its analogs for further biological and medicinal chemistry research.

References

Divergent Synthesis of Decahydroquinoline Poison-Frog Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the divergent synthesis of decahydroquinoline poison-frog alkaloids. These compounds are of significant interest due to their potent and selective activity as noncompetitive inhibitors of neuronal nicotinic acetylcholine receptors (nAChRs), making them valuable scaffolds in drug discovery.

The presented synthetic strategy allows for the controlled generation of various stereoisomers of the this compound core, including cis-, trans-, and epi-fused systems, from a common intermediate. This divergent approach is highly valuable for the creation of compound libraries for structure-activity relationship (SAR) studies. The protocols are based on methodologies developed by Okada, Toyooka, and their collaborators, which utilize key stereoselective reactions to construct the bicyclic alkaloid framework.

Overview of the Divergent Synthetic Strategy

The core of the divergent synthesis lies in the stereocontrolled construction of a trisubstituted piperidine ring, which is then elaborated into a keto-aldehyde precursor. A crucial intramolecular aldol-type cyclization of this precursor leads to a common enone intermediate. This intermediate serves as a pivotal branch point from which various stereoisomers of the this compound skeleton can be accessed through diastereoselective transformations.

Divergent_Synthesis_Workflow cluster_products This compound Stereoisomers start Chiral Starting Material piperidine Trisubstituted Piperidine Intermediate start->piperidine Michael Addition keto_aldehyde Keto-Aldehyde Precursor piperidine->keto_aldehyde Side-chain Elaboration common_intermediate Common Enone Intermediate keto_aldehyde->common_intermediate Intramolecular Aldol Cyclization cis_alkaloid cis-Fused Alkaloids (e.g., ent-cis-195A, cis-211A) common_intermediate->cis_alkaloid Stereoselective Transformations trans_alkaloid trans-Fused Alkaloids common_intermediate->trans_alkaloid Stereoselective Transformations epi_cis_alkaloid epi-cis-Fused Alkaloids common_intermediate->epi_cis_alkaloid Stereoselective Transformations

Caption: General workflow for the divergent synthesis of this compound alkaloids.

Key Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a key common intermediate and its subsequent conversion into different this compound alkaloids.

Protocol 1: Synthesis of the Common Enone Intermediate

This protocol describes a multi-step synthesis of a versatile enone, which is a cornerstone of the divergent strategy.

Materials:

  • (2S,3S,6R)-2-[(Methoxy-methyl-carbamoyl)-methyl]-6-propyl-3-vinyl-piperidine-1-carboxylic acid methyl ester (Weinreb amide precursor)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Ozone (O₃)

  • Triphenylphosphine (PPh₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Benzene

  • Standard reagents for workup and purification (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Synthesis of the Methyl Ketone:

    • To a stirred solution of the Weinreb amide (1.0 eq) in anhydrous THF at 0°C, add methylmagnesium bromide solution (3.0 eq) dropwise.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the methyl ketone.

  • Ozonolysis to the Keto-Aldehyde:

    • Dissolve the methyl ketone (1.0 eq) in dichloromethane and cool the solution to -78°C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add triphenylphosphine (1.5 eq) and allow the reaction mixture to slowly warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the keto-aldehyde.

  • Intramolecular Aldol Cyclization to the Enone:

    • To a solution of the keto-aldehyde (1.0 eq) in anhydrous benzene, add DBU (1.5 eq).

    • Reflux the reaction mixture for 2 hours.

    • After cooling to room temperature, dilute the reaction with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the common enone intermediate.

Protocol 2: Divergent Synthesis of ent-cis-195A and cis-211A

This protocol illustrates the divergent elaboration of a key enol triflate intermediate, derived from the common enone, into two different cis-fused this compound alkaloids.

Divergent_Elaboration cluster_products Final Products common_enone Common Enone Intermediate enol_triflate Enol Triflate Intermediate common_enone->enol_triflate 1. Me₂CuLi 2. PhN(Tf)₂ ent_cis_195A ent-cis-195A enol_triflate->ent_cis_195A 1. H₂, Pd(OH)₂/C 2. TMSI cis_211A cis-211A enol_triflate->cis_211A 1. Pd(OAc)₂, HCOOH 2. m-CPBA 3. LDA 4. Further Elaboration 5. TMSI

Application Notes and Protocols for the Diastereoselective Hydrogenation of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diastereoselective hydrogenation of substituted quinolines is a pivotal transformation in synthetic chemistry, providing access to chiral 1,2,3,4-tetrahydroquinolines. These saturated heterocyclic motifs are core structures in a multitude of natural products, pharmaceuticals, and agrochemicals. Achieving high diastereoselectivity in this reaction is crucial, particularly when the substrate already possesses a stereocenter or when multiple new stereocenters are created. This document provides detailed application notes and protocols for the diastereoselective hydrogenation of substituted quinolines, focusing on methodologies employing Iridium, Ruthenium, and Rhodium catalysts.

Introduction

The catalytic asymmetric hydrogenation of quinolines has been extensively studied, leading to highly enantioselective methods. Diastereoselective variants of this reaction are critical for the synthesis of complex molecules with multiple stereocenters. The choice of metal catalyst, chiral ligand, and reaction conditions is paramount in controlling the stereochemical outcome. This guide summarizes key quantitative data, provides detailed experimental protocols for seminal methodologies, and visualizes the underlying workflows and mechanisms to aid researchers in the successful application of these powerful synthetic tools.

Data Presentation: A Comparative Overview

The following tables summarize the performance of various catalytic systems in the diastereoselective hydrogenation of substituted quinolines. The data is organized by the metal catalyst to facilitate comparison.

Table 1: Iridium-Catalyzed Diastereoselective Hydrogenation of 2,3-Disubstituted Quinolines

Iridium catalysts, particularly in combination with chiral phosphine-based ligands and an iodine additive, have proven highly effective for the cis-selective hydrogenation of 2,3-disubstituted quinolines.

EntrySubstrate (R1, R2)Chiral LigandCatalyst Loading (mol%)H₂ Pressure (psi)SolventTemp (°C)Time (h)Yield (%)d.r. (cis:trans)ee (%)
1R1=Ph, R2=Me(S)-MeO-BIPHEP1.0 [Ir] / 2.2 [L]700Toluene2524>99>20:194
2R1=p-MeO-Ph, R2=Me(S)-MeO-BIPHEP1.0 [Ir] / 2.2 [L]700Toluene252496>20:193
3R1=p-F-Ph, R2=Me(S)-MeO-BIPHEP1.0 [Ir] / 2.2 [L]700Toluene252498>20:195
4R1=2-Naphthyl, R2=Me(S)-MeO-BIPHEP1.0 [Ir] / 2.2 [L]700Toluene252495>20:193
5R1=Ph, R2=Et(S)-MeO-BIPHEP1.0 [Ir] / 2.2 [L]700Toluene252497>20:192
62,3-Cyclohexenoquinoline(S)-MeO-BIPHEP1.0 [Ir] / 2.2 [L]700Toluene252497>20:183

*Data compiled from studies on [Ir(COD)Cl]₂/phosphine/I₂ systems.[1][2][3] Diastereomeric ratio (d.r.) and enantiomeric excess (ee) were determined by HPLC and/or NMR analysis.[1][2]

Table 2: Ruthenium-Catalyzed Diastereoselective Hydrogenation of 2,3-Disubstituted Quinolines

Chiral cationic Ruthenium(II) complexes with N-monosulfonylated diamine ligands are highly efficient for the hydrogenation of various quinoline derivatives. While often noted for high enantioselectivity, diastereoselectivity can be variable.

EntrySubstrate (R1, R2)Catalyst SystemCatalyst Loading (mol%)H₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)ee (syn, %)
1R1=Ph, R2=Me(R,R)-TsDPEN-Ru1.050MeOH50249540:6096
22,3-Cyclooctenoquinoline(R,R)-TsDPEN-Ru1.050MeOH5024>99>99:195
32,3-Cycloheptenoquinoline(R,R)-TsDPEN-Ru1.050MeOH5024>9912:193
42,3-Cyclohexenoquinoline(R,R)-TsDPEN-Ru1.050MeOH5024>991:517

*Data from studies on chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes.[4][5] The diastereoselectivity is highly dependent on the substrate structure.[5]

Table 3: Rhodium-Catalyzed Diastereoselective Hydrogenation of Quinolines

Rhodium catalysts have been effectively used for the diastereoselective hydrogenation of the carbocyclic ring of quinolines, particularly when a chiral auxiliary is attached to the substrate. This approach creates stereocenters on the newly formed 5,6,7,8-tetrahydroquinoline ring.

EntrySubstrateCatalystH₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)d.r.
12-(Oxazolidinone)-quinolinePtO₂50TFA25129289:11
22-(Oxazolidinone)-6-MeO-quinolinePtO₂50TFA25128985:15
35,6,7,8-THQ with oxazolidinone5% Rh/C50Acetic Acid252495>99:1 (de)

*This table illustrates a two-step hydrogenation strategy where the first step (Entries 1, 2) achieves diastereoselective hydrogenation of the carbocyclic ring, and the second step (Entry 3) with a Rhodium catalyst hydrogenates the heterocyclic ring with cleavage of the auxiliary.[6][7] THQ = Tetrahydroquinoline. de = diastereomeric excess.

Experimental Protocols

The following are generalized protocols for the diastereoselective hydrogenation of substituted quinolines. Safety Precaution: These reactions involve hydrogen gas under pressure and should only be performed by trained personnel in a well-ventilated fume hood using appropriate high-pressure equipment.

Protocol 1: Iridium-Catalyzed cis-Selective Hydrogenation of 2,3-Disubstituted Quinolines

This protocol is based on the highly efficient [Ir(COD)Cl]₂/chiral bisphosphine/I₂ catalytic system.[1][2]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral bisphosphine ligand (e.g., (S)-MeO-BIPHEP)

  • Iodine (I₂)

  • Substituted quinoline

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Hydrogen gas (high purity)

  • Glass-lined stainless-steel autoclave with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol% Ir) and the chiral ligand (0.011 mmol, 2.2 mol%). Add 1 mL of the reaction solvent and stir for 10-15 minutes.

  • Reaction Setup: In the autoclave, place the substituted quinoline (0.5 mmol, 1.0 equiv) and iodine (0.05 mmol, 10 mol%).

  • Addition of Catalyst: Transfer the prepared catalyst solution to the autoclave via syringe. Wash the vial with an additional 2-3 mL of solvent and add it to the autoclave to ensure complete transfer.

  • Hydrogenation: Seal the autoclave securely. Purge the system with hydrogen gas 3-5 times to remove air. Pressurize the autoclave to the desired pressure (e.g., 700 psi / ~48 atm).

  • Reaction: Place the autoclave on a magnetic stirrer plate and stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 24 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a safe manner.

  • Isolation: Open the autoclave, and transfer the reaction mixture to a round-bottom flask. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tetrahydroquinoline product.

  • Analysis: Determine the conversion and diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Protocol 2: Ruthenium-Catalyzed Hydrogenation of Substituted Quinolines

This protocol is adapted from methodologies using chiral cationic η⁶-arene-N-sulfonylated diamine-Ru(II) complexes.[4]

Materials:

  • Chiral Ruthenium catalyst (e.g., [(R,R)-TsDPEN]RuCl(p-cymene))

  • Substituted quinoline

  • Anhydrous and degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Glass-lined stainless-steel autoclave with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox, charge the autoclave with the chiral Ruthenium catalyst (0.005 mmol, 1.0 mol%) and the substituted quinoline (0.5 mmol, 1.0 equiv).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 2-3 mL of Methanol) to the autoclave via syringe.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge with hydrogen gas 3-5 times. Pressurize the autoclave to the desired pressure (e.g., 50 atm).

  • Reaction: Place the autoclave in a temperature-controlled heating block or oil bath set to the desired temperature (e.g., 50 °C). Stir the reaction vigorously for the specified time (e.g., 24 hours).

  • Work-up: Cool the autoclave to room temperature and carefully vent the hydrogen pressure.

  • Isolation and Purification: Open the autoclave and concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine conversion and diastereomeric ratio by ¹H NMR. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

General Experimental Workflow

The following diagram illustrates the typical workflow for a diastereoselective hydrogenation experiment in a high-pressure autoclave.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Analysis prep_catalyst Prepare Catalyst Solution (Precursor + Ligand) charge_reagents Charge Autoclave (Substrate, Additives) seal_purge Seal & Purge with H₂ charge_reagents->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir at Temp/Time pressurize->react depressurize Cool & Vent H₂ react->depressurize concentrate Concentrate Reaction Mixture depressurize->concentrate purify Purify (Chromatography) concentrate->purify analyze Analyze Product (NMR, HPLC) purify->analyze

General workflow for diastereoselective hydrogenation.
Proposed Catalytic Cycle for Ru-Catalyzed Hydrogenation

The hydrogenation of quinolines by chiral cationic Ruthenium catalysts is proposed to proceed via an outer-sphere mechanism, involving a stepwise transfer of a proton and a hydride.[5]

G catalyst [Ru]-H₂ (Active Catalyst) proton_transfer Proton Transfer (H⁺) to Quinoline Nitrogen catalyst->proton_transfer + H₂ hydride_transfer Hydride Transfer (H⁻) to C4 Position catalyst->hydride_transfer second_hydride_transfer Hydride Transfer (H⁻) to C2 Position catalyst->second_hydride_transfer quinoline Quinoline Substrate quinoline->proton_transfer quinolinium Quinolinium Ion proton_transfer->quinolinium quinolinium->hydride_transfer dihydroquinoline 1,4-Dihydroquinoline Intermediate hydride_transfer->dihydroquinoline isomerization Isomerization dihydroquinoline->isomerization imine_intermediate Imine Intermediate isomerization->imine_intermediate imine_intermediate->second_hydride_transfer product Tetrahydroquinoline Product second_hydride_transfer->product catalyst_regen Catalyst Regeneration

References

Total Synthesis of Decahydroquinoline Natural Products: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydroquinoline alkaloids are a significant class of natural products, predominantly isolated from the skin secretions of poison frogs (Dendrobatidae) and certain species of ants. These compounds exhibit a remarkable diversity of stereochemical arrangements and substitutions, leading to a wide range of biological activities. Their potent and selective modulation of nicotinic acetylcholine receptors (nAChRs) has made them attractive targets for total synthesis and further investigation as potential therapeutic agents for neurological disorders and as tools for studying ion channel function. This document provides an overview of common synthetic strategies, detailed experimental protocols for key reactions, and methods for evaluating the biological activity of these fascinating molecules.

Biological Significance: Noncompetitive Blockers of Nicotinic Acetylcholine Receptors

This compound alkaloids are well-documented as noncompetitive blockers of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[2][3] The noncompetitive inhibitory mechanism of decahydroquinolines involves binding to a site within the ion channel pore or at an allosteric site, rather than competing with the endogenous ligand, acetylcholine, at its binding site. This interaction often leads to an enhanced desensitization of the receptor, effectively blocking ion flow (Na⁺, K⁺, and Ca²⁺) and inhibiting neuronal signaling.[1]

The potency and selectivity of this compound alkaloids can vary significantly depending on their stereochemistry and the nature of their substituents. This makes them valuable pharmacological tools for probing the structure and function of different nAChR subtypes.

Key Synthetic Strategies

The total synthesis of this compound natural products presents a significant challenge due to the presence of multiple stereocenters. Several elegant strategies have been developed to address this, often employing stereoselective and convergent approaches.

Stereoselective Cyclization Reactions

A common theme in the synthesis of the this compound core is the use of powerful cyclization reactions to construct the bicyclic ring system with precise stereochemical control. Notable examples include:

  • Intramolecular Diels-Alder Reaction: This powerful C-C bond-forming reaction can be used to construct the cis-fused this compound skeleton in a single step, often with high diastereoselectivity.

  • Aza-[3+3] Cycloaddition: This strategy involves the reaction of a 1,3-dicarbonyl equivalent with an α,β-unsaturated iminium salt to form the piperidine ring of the this compound system. Chiral auxiliaries can be employed to achieve high levels of enantioselectivity.

  • Intramolecular Aldol-type Cyclization: This approach can be used to form the carbocyclic ring of the this compound core, with the stereochemistry being controlled by the existing stereocenters in the acyclic precursor.[4]

  • Radical Cyclization: The cyclization of a tethered alkyl radical onto an enoate can be an effective method for constructing the bicyclic system.[3]

Stereoselective Carbon-Carbon Bond Formations

The installation of the characteristic side chains at the C2 and C5 positions of the this compound ring is another critical aspect of the total synthesis. Key stereoselective reactions employed for this purpose include:

  • Vinylogous Mukaiyama-Mannich Reaction (VMMR): This reaction has proven to be a powerful tool for the stereoselective formation of the C4a-C8a bond and the introduction of a functionalized side chain precursor at the C8a position. The use of chiral catalysts can render this reaction highly enantioselective.[3][5]

  • Michael-type Conjugate Addition: The stereoselective addition of nucleophiles to α,β-unsaturated systems is a common strategy for introducing substituents with defined stereochemistry.[4]

Data Presentation: Biological Activity of this compound Alkaloids

The following table summarizes the inhibitory activity of several this compound natural products and their synthetic analogues on nicotinic acetylcholine receptors.

CompoundnAChR Subtype / SystemAssay TypeMeasured Activity (IC₅₀ / Kᵢ)Reference
(+)-cis-Decahydroquinoline 195APheochromocytoma PC12 cellsCarbamylcholine-elicited Na⁺ flux1.0 µM (IC₅₀)[1]
(+)-Perhydro-cis-decahydroquinoline 219APheochromocytoma PC12 cellsCarbamylcholine-elicited Na⁺ flux1.5 µM (IC₅₀)[1]
Various cis- and trans-decahydroquinolinesTorpedo electroplax membranes[³H]Perhydrohistrionicotoxin binding1.4 - 7.9 µM (Kᵢ)[1]
cis-211AHuman α7 nAChR (Xenopus oocytes)Two-electrode voltage clamp~38% inhibition at 10 µM[6]
6-epi-211AHuman α7 nAChR (Xenopus oocytes)Two-electrode voltage clamp~31% inhibition at 10 µM[6]
ent-cis-195AHuman α7 nAChR (Xenopus oocytes)Two-electrode voltage clampNo significant inhibition[6]
cis-211AHuman α4β2 nAChR (Xenopus oocytes)Two-electrode voltage clampNegligible effect[6]
6-epi-211AHuman α4β2 nAChR (Xenopus oocytes)Two-electrode voltage clampNegligible effect[6]
ent-cis-195AHuman α4β2 nAChR (Xenopus oocytes)Two-electrode voltage clampNo significant inhibition[6]

Experimental Protocols

This section provides detailed methodologies for a representative total synthesis and a key biological assay.

Total Synthesis of ent-cis-195A (A Representative Protocol)

The following protocol is a representative synthesis of ent-cis-195A, adapted from the work of Okada et al. (2021).[4][6][7] This synthesis features a divergent approach from a common intermediate.

Synthesis of the Common Key Intermediate (Enol Triflate 11)

A detailed multi-step synthesis is required to obtain the key intermediate. A crucial step in this sequence is the intramolecular aldol-type cyclization with epimerization.

Final Steps: Conversion of the Key Intermediate to ent-cis-195A

  • Hydrogenation of the Enol Triflate:

    • To a solution of the enol triflate 11 (60 mg, 0.15 mmol) in methanol (3 mL), add 20% Pd(OH)₂/C (5 mg).

    • Stir the mixture under a hydrogen atmosphere (1 atm) for 16 hours.

    • Filter the reaction mixture through a pad of Celite and wash the pad with methanol (3 x 3 mL).

    • Concentrate the combined filtrate and washings under reduced pressure to yield a pale yellow oil.

    • Purify the crude product by silica gel chromatography (acetone/n-hexane = 1/30) to afford (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyl-octahydro-quinoline-1-carboxylic acid methyl ester (12 ) as a colorless oil (33 mg, 88% yield).

  • Deprotection to Yield ent-cis-195A:

    • To a solution of the carbamate 12 (33 mg, 0.13 mmol) in chloroform (1.5 mL), add trimethylsilyl iodide (TMSI) (0.055 mL, 0.39 mmol).

    • Heat the reaction mixture at 50 °C for 2 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with chloroform (3 x 5 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography (chloroform/methanol/concentrated aqueous ammonia = 100/10/1) to give ent-cis-195A as a colorless oil (21 mg, 83% yield).

Protocol for Assessing nAChR Inhibition: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a standard method for evaluating the inhibitory effects of this compound alkaloids on specific nAChR subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes by treatment with collagenase.

  • Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7 or a combination of α4 and β2).

  • Incubate the oocytes at 18°C for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Record currents using a suitable amplifier and data acquisition system.

3. Compound Application and Data Analysis:

  • Apply acetylcholine (ACh) at its EC₅₀ concentration to elicit a control current response.

  • After a washout period, pre-apply the this compound alkaloid at the desired concentration for a set period.

  • Co-apply the alkaloid and ACh and record the resulting current.

  • Calculate the percentage of inhibition by comparing the current amplitude in the presence of the alkaloid to the control current.

  • Construct concentration-response curves by testing a range of alkaloid concentrations to determine the IC₅₀ value.[6]

Mandatory Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_key_steps Key Synthetic Steps cluster_divergent Divergent Synthesis cluster_products Final Products A Known Chiral Acetate B Stereoselective Michael-type Conjugate Addition A->B C Intramolecular Aldol-type Cyclization with Epimerization B->C D Formation of Enol Triflate (Common Intermediate) C->D E Hydrogenation D->E F Multi-step Elaboration of Side Chain D->F G ent-cis-195A E->G H cis-211A F->H

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bioassay Biological Evaluation start Reactants & Solvents reaction Reaction Setup (Temperature, Time) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms optical Optical Rotation purification->optical assay_prep Prepare nAChR Expressing Cells purification->assay_prep incubation Incubate with This compound assay_prep->incubation measurement Measure Receptor Activity (e.g., Ion Flux) incubation->measurement analysis Data Analysis (IC₅₀) measurement->analysis

Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) nAChR {nAChR | Ligand-gated Ion Channel} Ion_Influx Ion Influx (Na⁺, K⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds to Orthosteric Site DHQ This compound (Noncompetitive Blocker) DHQ->nAChR Blocks Channel Pore Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Downstream Signaling (e.g., PI3K-Akt) Ion_Influx->Signaling_Cascades Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Signaling_Cascades->Cellular_Response

References

Troubleshooting & Optimization

"challenges in separating cis and trans decahydroquinoline isomers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the separation of cis and trans decahydroquinoline isomers. The information is tailored for researchers, scientists, and professionals in drug development who encounter challenges in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans this compound isomers so challenging?

The primary challenge lies in the subtle structural differences between cis and trans this compound isomers. They share the same molecular weight and elemental composition. Their distinct spatial arrangements lead to very similar physicochemical properties, such as polarity, boiling point, and solubility, making them difficult to resolve using standard laboratory techniques.[1][2]

Q2: What are the most effective chromatographic methods for separating these isomers?

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful techniques for separating this compound isomers.[3]

  • HPLC: Particularly with Chiral Stationary Phases (CSPs), HPLC is a widely used and effective method. Polysaccharide-based CSPs are often a good starting point.[4][5]

  • SFC: This method can offer excellent resolution and is often more environmentally friendly than HPLC.[3][6]

  • GC: If the isomers are sufficiently volatile, GC with a polar or slightly polar stationary phase can be an effective separation method.[3][7]

Q3: How do I select the right Chiral Stationary Phase (CSP) for HPLC separation?

The choice of CSP is critical for a successful separation. A screening process using various CSPs is highly recommended.[4]

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are versatile and a good first choice due to their broad applicability.[4]

  • Other Options: If polysaccharide columns are not effective, consider Pirkle-type, macrocyclic glycopeptide, or cyclodextrin-based CSPs. The selection can be guided by the specific functional groups on your this compound derivative.[4][5]

Q4: What should I do if I am not observing any separation of the isomers?

If there is complete co-elution, a systematic approach is needed:

  • Verify System Suitability: Confirm your chromatography system is working correctly using a known standard.[4]

  • Screen Different CSPs: The initial chiral selector may not be suitable for your specific isomers. Testing a range of columns with different selectivities is the most crucial step.[4]

  • Alter Mobile Phase Composition: Systematically change the ratio of your mobile phase components. For normal-phase chromatography, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol).[4]

  • Use Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly influence chiral recognition and may induce separation.[4]

Q5: Can non-chromatographic methods be used for separation?

Yes, other methods can be effective, particularly for larger-scale separations:

  • Crystallization: Fractional crystallization can be used if the cis and trans isomers have different solubilities in a particular solvent system. This involves carefully controlling conditions like temperature and solvent concentration to selectively crystallize one isomer.[3][8]

  • Distillation: If the isomers have a sufficient difference in boiling points, fractional distillation may be a viable, though often difficult, option.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of this compound isomers.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Suboptimal mobile phase composition. 2. Flow rate is too high. 3. Inappropriate column temperature. 4. Unsuitable Chiral Stationary Phase (CSP).1. Fine-tune the mobile phase ratio. Small adjustments can have a large impact.[4] 2. Reduce the flow rate to increase separation efficiency, though this will increase run time.[4] 3. Experiment with different column temperatures; both increasing and decreasing the temperature can affect resolution.[4] 4. Screen a different class of CSP.
Peak Tailing 1. Undesirable interactions between the basic nitrogen of the this compound and the silica support of the column. 2. Column overload. 3. Column degradation.1. Add a basic competitor like diethylamine (DEA) to the mobile phase in normal-phase mode. In reversed-phase, adjust the buffer pH.[4] 2. Reduce the injection volume or the sample concentration.[4] 3. Flush the column as per the manufacturer's instructions or replace it if it is old.[4]
Inconsistent Retention Times 1. Insufficient column equilibration. 2. Mobile phase is unstable or improperly prepared. 3. Fluctuations in column temperature. 4. System leak.1. Ensure the column is thoroughly equilibrated with the mobile phase (flush with 10-20 column volumes).[1] 2. Prepare fresh mobile phase and ensure it is well-buffered and degassed.[1][10] 3. Use a reliable column oven to maintain a constant temperature.[10] 4. Check the system for any leaks in the pump, injector, or fittings.[10]

Quantitative Data Presentation

The following table summarizes typical performance data for different chiral columns used in the separation of quinoline-based derivatives, which can serve as a starting point for this compound isomer separation.

Chiral Stationary Phase (CSP)Chromatographic ModeTypical Resolution (Rs)Key Advantages
NicoShell Reversed-Phase / Normal-Phase> 7.0 for some compoundsHighly effective for a broad range of derivatives.[5][6]
WhelkoShell Supercritical Fluid (SFC)> 5.0 for many compoundsOutstanding results in SFC mode, enabling preparative separations.[5][6]
VancoShell Reversed-Phase / Normal-PhaseVariable, separates mostGood general-purpose column for screening.[6]
CDShell-RSP (Cyclodextrin) Reversed-PhaseLower for these compoundsLess effective for this specific class but useful in other applications.[5][6]

Experimental Protocols

Example Protocol: HPLC Separation of this compound Isomers

This protocol provides a starting point for method development and will likely require optimization for your specific analyte.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Mobile Phase: A mixture of n-hexane and isopropanol (starting with 90:10 v/v). The ratio should be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the separation of this compound isomers.

cluster_cis cis-Decahydroquinoline cluster_trans trans-Decahydroquinoline cluster_challenge Separation Challenge cis Fused rings have a 'folded' or 'V' shape. trans Fused rings have a flatter, more extended shape. challenge Similar Polarity & Physical Properties cluster_cis cluster_cis cluster_challenge cluster_challenge cluster_trans cluster_trans Troubleshooting_Workflow start Start: No or Poor Separation (Rs < 1.5) check_system Verify System Suitability with Standard start->check_system optimize_mp Optimize Mobile Phase (Adjust Solvent Ratio, Additives) check_system->optimize_mp System OK screen_csp Screen Different CSPs (Polysaccharide, Pirkle, etc.) optimize_mp->screen_csp No Improvement success Separation Achieved optimize_mp->success Resolution OK adjust_params Adjust Temp & Flow Rate screen_csp->adjust_params Partial Improvement consider_alt Consider Alternative Method (SFC, GC, Crystallization) screen_csp->consider_alt No Improvement adjust_params->success Resolution OK fail Problem Persists adjust_params->fail No Improvement fail->screen_csp Method_Selection start Goal: Separate cis/trans Isomers scale What is the required scale? start->scale analytical Analytical Scale scale->analytical Analytical preparative Preparative Scale scale->preparative Preparative hplc HPLC with CSP Screening analytical->hplc sfc SFC analytical->sfc gc GC (if volatile) analytical->gc preparative->hplc (if viable) preparative->sfc crystallization Fractional Crystallization preparative->crystallization

References

Technical Support Center: Optimizing Decahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of decahydroquinolines. Our aim is to help you optimize for both yield and purity in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of decahydroquinolines, focusing on common problems and their potential solutions.

Issue Potential Cause Suggested Solution
Low Overall Yield Incomplete reaction; suboptimal reaction conditions (temperature, pressure, time); inappropriate catalyst or solvent.[1][2]Systematically optimize reaction conditions. Screen different catalysts and solvents to find the ideal combination for your specific substrate.[3][4] Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]
Formation of Over-Reduced Byproducts Harsh reaction conditions (high hydrogen pressure, elevated temperature); highly active catalyst (e.g., Rhodium, Ruthenium).[1]Use a milder catalyst, such as Palladium on carbon (Pd/C).[5] Reduce hydrogen pressure and reaction temperature.[1] Carefully monitor the reaction to stop it once the desired product is formed.[1]
Poor Diastereoselectivity (Mixture of Cis/Trans Isomers) The chosen synthetic route may not be inherently stereoselective. The catalyst and reaction conditions can influence the stereochemical outcome.[6][7]Employ a stereoselective synthetic strategy, such as an organocatalytic asymmetric Diels-Alder reaction or a formal aza-[3+3] cycloaddition with a chiral auxiliary.[6][8] Screen different catalysts and solvents, as they can influence the diastereomeric ratio.[9]
Difficult Purification Isomers may have very similar physical properties, making separation by standard column chromatography challenging.[5] The presence of multiple byproducts can complicate the purification process.[10]For isomer separation, consider fractional crystallization or preparative HPLC.[11] Derivatization of the isomers can sometimes facilitate separation. For complex mixtures, a multi-step purification protocol involving different chromatographic techniques may be necessary.[12]
Inconsistent Results Purity of starting materials and reagents; trace amounts of water or oxygen; variability in catalyst activity.[13]Ensure the use of high-purity, dry reagents and solvents.[13] Use freshly prepared or properly stored catalysts. Standardize the reaction setup and procedure to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve this compound scaffolds?

A1: Common methods include the catalytic hydrogenation of quinolines, [4+2] and [3+3] cycloaddition reactions, and intramolecular cyclization strategies.[6][8] The choice of route often depends on the desired substitution pattern and stereochemistry.

Q2: How can I minimize the over-reduction of my quinoline substrate to a this compound when the tetrahydroquinoline is the desired product?

A2: Over-reduction is a common challenge.[1] To favor the formation of tetrahydroquinoline, you can:

  • Choose a selective catalyst: Palladium (Pd) based catalysts are often more selective than more active catalysts like Rhodium (Rh) or Ruthenium (Ru).[3]

  • Optimize reaction conditions: Lowering the hydrogen pressure and reaction temperature can help prevent the saturation of the benzene ring.[1]

  • Monitor the reaction closely: Use techniques like TLC, GC, or LC-MS to stop the reaction as soon as the starting material is consumed, before significant over-reduction occurs.[1]

Q3: My synthesis results in a mixture of cis and trans this compound isomers. How can I improve the purity by separating them?

A3: Separating cis and trans isomers can be challenging due to their similar physical properties.[11] Consider the following purification strategies:

  • Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent system.[11]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) generally offer higher resolution for isomer separation compared to standard column chromatography.[11] Normal-phase chromatography can be particularly effective for isomer separation.[12]

  • Salt Formation: Converting the isomers into their dihydrochloride salts can sometimes lead to differential solubility, allowing for separation by precipitation.[14]

Q4: What is the impact of the solvent system on the yield and selectivity of this compound synthesis?

A4: The choice of solvent can influence catalyst activity and selectivity.[1] Polar solvents may modulate catalytic activity.[1][4] It is recommended to screen a variety of solvents to determine the optimal choice for your specific substrate and catalyst combination.

Q5: Which analytical techniques are most suitable for determining the purity and isomeric ratio of my this compound product?

A5: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • HPLC and GC: These are powerful techniques for quantifying the purity and determining the ratio of isomers.[11][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities.[15][16]

  • Mass Spectrometry (MS): This is used to confirm the molecular weight of the product and any byproducts.[16]

Data Presentation

Table 1: Effect of Catalyst on this compound Synthesis via Quinoline Hydrogenation
CatalystHydrogen Pressure (atm)Temperature (°C)SolventTypical OutcomeReference
Pd/C1 - 1025 - 80Methanol, Ethanol, EtOAcGood selectivity for tetrahydroquinoline at lower pressures and temperatures; can lead to this compound at higher pressures and longer reaction times.[3][5]
Rh/C1 - 525MethanolHigh activity, often leads to over-reduction to this compound.[9][9]
Ru/C10 - 5080 - 100VariousHigh activity, generally results in complete saturation to this compound.[1]
Pd(OH)₂/C125MethanolEffective for complete hydrogenation to this compound.[5][5]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Quinoline to this compound

Materials:

  • Quinoline substrate

  • Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (20% Pd(OH)₂/C)

  • Methanol or Ethyl Acetate (EtOAc)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter agent (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve the quinoline substrate in the chosen solvent (e.g., Methanol).

  • Carefully add the catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm for Pd(OH)₂/C).[5]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.[5]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Purification of Cis/Trans Isomers by Fractional Crystallization

Materials:

  • Mixture of this compound isomers

  • Appropriate solvent for crystallization (e.g., methanol, ethanol, heptane)

  • Hydrochloric acid (if forming hydrochloride salts)

  • Base (e.g., NaOH) for neutralization

Procedure:

  • Dissolve the mixture of isomers in a minimal amount of a suitable solvent at an elevated temperature.

  • Slowly cool the solution to induce crystallization of the less soluble isomer.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The filtrate will be enriched in the more soluble isomer. The solvent can be evaporated and the process repeated with a different solvent system to purify the second isomer.

  • Alternative for hydrochloride salt formation: Dissolve the isomer mixture in a suitable solvent like methanol and bubble hydrogen chloride gas through the solution to form the dihydrochloride salts.[11][14] The less soluble salt will precipitate and can be collected by filtration.[11][14] The pure isomer can be recovered by neutralizing the salt with a base.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction Setup (Catalyst, Solvent, Conditions) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring filtration Catalyst Filtration monitoring->filtration extraction Solvent Evaporation filtration->extraction crude_product Crude Product extraction->crude_product purification Purification (Chromatography, Crystallization) crude_product->purification analysis Purity & Structure Analysis (HPLC, GC, NMR, MS) purification->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_isomers Isomer Issues start Problem Encountered low_yield Low Yield? start->low_yield byproducts Byproducts Present? start->byproducts isomer_mixture Isomer Mixture? start->isomer_mixture optimize_conditions Optimize Conditions (Temp, Pressure, Time) low_yield->optimize_conditions Yes screen_catalysts Screen Catalysts/Solvents low_yield->screen_catalysts Yes milder_conditions Use Milder Conditions byproducts->milder_conditions Yes change_catalyst Change Catalyst byproducts->change_catalyst Yes prep_hplc Preparative HPLC isomer_mixture->prep_hplc Yes fractional_crystallization Fractional Crystallization isomer_mixture->fractional_crystallization Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Decahydroquinoline Diastereomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of decahydroquinoline diastereomers using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating this compound diastereomers?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques for the separation of this compound diastereomers. Chiral chromatography, a specialized form of these techniques, is often employed to achieve optimal resolution. Normal-phase HPLC on silica gel can also be effective for separating diastereomers.[1][2][3][4][5] For larger scale purifications, flash chromatography with reversed-phase cartridges can be a cost-effective solution.[3]

Q2: How do I select the appropriate chromatographic column for my this compound diastereomers?

A2: Column selection is a critical factor for successful separation.[6] For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are a good starting point.[2] CSPs such as those with dinitrobenzamido-tetrahydrophenanthrenyl, vancomycin, and teicoplanin selectors have shown effectiveness in separating structurally similar hexahydroquinoline derivatives and are likely suitable for decahydroquinolines.[1][2] In some cases, achiral columns like C18 in reversed-phase HPLC can separate diastereomers, but this is less common and often requires significant method development.[7][8]

Q3: What are typical mobile phases used for the separation of this compound diastereomers?

A3: For normal-phase HPLC, mixtures of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol are common.[1] In reversed-phase HPLC, acetonitrile or methanol mixed with water or an aqueous buffer is typically used.[7] For SFC, supercritical carbon dioxide is the primary mobile phase component, with a polar organic solvent like methanol or ethanol used as a co-solvent.[1][9]

Q4: My peaks for the this compound diastereomers are co-eluting or have poor resolution. What should I do?

A4: Poor resolution is a common challenge in diastereomer separation. Here are some steps to improve it:

  • Optimize the Mobile Phase: Systematically vary the ratio of your mobile phase components. Small changes in solvent strength can have a significant impact on selectivity.

  • Change the Organic Modifier: In reversed-phase HPLC, switching from methanol to acetonitrile, or vice-versa, can alter selectivity and improve resolution.

  • Evaluate Different Stationary Phases: If mobile phase optimization is insufficient, screening different columns with varying selectivities is recommended.[1][2]

  • Adjust the Temperature: Temperature can influence selectivity. Experiment with temperatures both above and below ambient to see the effect on your separation.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Q5: I am observing peak tailing in my chromatogram. What are the likely causes and solutions?

A5: Peak tailing can be caused by several factors:

  • Secondary Interactions: Strong interactions between basic analytes (like decahydroquinolines) and acidic silanol groups on the silica support of the column can cause tailing.[10] Adding a small amount of a basic additive, such as diethylamine or triethylamine, to the mobile phase can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion.[10] Try diluting your sample and re-injecting.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can cause peak tailing.[11][12] Try removing the guard column to see if the peak shape improves. If the analytical column is the issue, it may need to be flushed or replaced.[11][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Resolution/Co-elution Inappropriate stationary phase selectivity.Screen a variety of chiral and achiral columns with different chemistries. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are good starting points.[1][2]
Sub-optimal mobile phase composition.Systematically vary the mobile phase composition, including the type and percentage of the organic modifier.
Inadequate column efficiency.Decrease the flow rate or use a column with a smaller particle size.
Peak Tailing Secondary interactions with residual silanols.Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase.[9]
Column overload.Reduce the injection volume or the sample concentration.[10]
Column contamination or void formation.Replace the guard column. If the problem persists, reverse-flush the analytical column or replace it if necessary.[11][12]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Dilute the sample.[13]
Split Peaks Partially clogged inlet frit.Back-flush the column. If this does not resolve the issue, the frit may need to be replaced.[11]
Sample solvent incompatibility.Ensure the sample solvent is miscible with the mobile phase.
Column void.Replace the column.
Irreproducible Retention Times Inadequate column equilibration.Increase the column equilibration time between injections, especially in normal-phase chromatography.
Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.

Experimental Protocols

The following are example starting protocols for the separation of this compound diastereomers based on methods developed for structurally similar hexahydroquinoline derivatives.[1][2] These should be considered as starting points for method development and optimization.

Table 1: Example HPLC Method Parameters

ParameterNormal-Phase HPLCReversed-Phase HPLC
Column Chiral Stationary Phase (e.g., NicoShell, WhelkoShell)Chiral Stationary Phase (e.g., NicoShell, VancoShell)
Mobile Phase A HexaneWater with 0.1% Formic Acid
Mobile Phase B EthanolAcetonitrile with 0.1% Formic Acid
Gradient Isocratic (e.g., 80:20 Hexane:Ethanol) or GradientGradient (e.g., 5% to 95% B over 15 minutes)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C30°C
Detection UV at 254 nmUV at 254 nm
Injection Volume 5 µL5 µL

Table 2: Example SFC Method Parameters

ParameterSupercritical Fluid Chromatography (SFC)
Column Chiral Stationary Phase (e.g., WhelkoShell)
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol
Gradient Isocratic (e.g., 80:20 CO₂:Methanol) or Gradient
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35°C
Detection UV at 254 nm
Injection Volume 2 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_md Method Development cluster_analysis Analysis & Purification cluster_eval Evaluation sample_prep Dissolve Diastereomeric Mixture in Appropriate Solvent column_selection Column Screening (Chiral & Achiral) sample_prep->column_selection Start mobile_phase_opt Mobile Phase Optimization (Solvent Ratio, Additives) column_selection->mobile_phase_opt other_params Parameter Optimization (Flow Rate, Temperature) mobile_phase_opt->other_params injection Inject Sample onto HPLC/SFC System other_params->injection data_analysis Analyze Chromatogram (Resolution, Peak Shape) injection->data_analysis data_analysis->mobile_phase_opt Optimize? fraction_collection Fraction Collection (If Preparative) data_analysis->fraction_collection purity_analysis Purity Analysis of Collected Fractions fraction_collection->purity_analysis troubleshooting_workflow start Problem Identified (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Check Mobile Phase (Composition, Freshness, Additives) start->check_mobile_phase check_column Inspect Column & Guard Column (Contamination, Voids) check_mobile_phase->check_column Issue Persists resolved Problem Resolved check_mobile_phase->resolved Resolved check_system Verify System Parameters (Flow Rate, Temperature, Connections) check_column->check_system Issue Persists check_column->resolved Resolved optimize_method Optimize Method Parameters (Gradient, Solvent Type) check_system->optimize_method Issue Persists check_system->resolved Resolved change_column Select Different Column optimize_method->change_column No Improvement optimize_method->resolved Resolved change_column->optimize_method Re-optimize

References

Technical Support Center: Troubleshooting Side Reactions in Quinoline Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding side reactions encountered during the catalytic hydrogenation of quinoline.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Poor Selectivity - Formation of Decahydroquinoline (Over-hydrogenation)

Question: My reaction is producing a significant amount of this compound (DHQ) instead of the desired 1,2,3,4-tetrahydroquinoline (py-THQ). How can I prevent this over-hydrogenation?

Answer:

Over-hydrogenation to DHQ is a common side reaction, particularly with highly active catalysts. Here are several strategies to improve selectivity for py-THQ:

  • Modify Reaction Conditions:

    • Lower Temperature and Pressure: Milder conditions often favor partial hydrogenation. Higher temperatures and pressures can increase catalyst activity and lead to over-hydrogenation.

    • Reduce Reaction Time: Monitor the reaction progress over time using techniques like GC or TLC. This will help you identify the optimal time to stop the reaction, maximizing the yield of py-THQ before significant DHQ formation occurs.

  • Catalyst Selection and Modification:

    • Choose a More Selective Catalyst: Different catalysts exhibit varying selectivities. For instance, some palladium catalysts on nitrogen-doped carbon (Pd/CN) have shown high selectivity for py-THQ.[1] In contrast, nickel phosphide (Ni₂P) catalysts tend to favor the formation of DHQ.[1] Supported gold nanoparticles on TiO₂ have also been reported to be highly chemoselective for the hydrogenation of the N-heterocyclic ring.[2][3]

    • Modify the Catalyst Support: The support can influence the electronic properties and dispersion of the metal nanoparticles, thereby affecting selectivity.

    • Use a Different Hydrogen Source: Consider transfer hydrogenation, which uses a hydrogen donor like formic acid or Hantzsch ester instead of H₂ gas. This can sometimes offer better control over the reduction process.[4]

Issue 2: Poor Selectivity - Formation of 5,6,7,8-Tetrahydroquinoline (bz-THQ)

Question: My main byproduct is 5,6,7,8-tetrahydroquinoline (bz-THQ). What causes the hydrogenation of the benzene ring, and how can I favor the reduction of the pyridine ring?

Answer:

The formation of bz-THQ is a regioselectivity issue where the benzene portion of the quinoline ring is hydrogenated instead of the desired pyridine ring. The following factors can influence this:

  • Catalyst Choice: The nature of the catalyst is a primary determinant of regioselectivity. Some ruthenium-based catalysts, for example, have been shown to selectively hydrogenate the carbocyclic ring of quinolines under specific conditions.[5][6]

  • Reaction Medium: The solvent and additives can play a crucial role. For instance, in some ruthenium-catalyzed hydrogenations, the use of a base like DBU or an alkali metal carbonate can promote the hydrogenation of the carbocyclic ring.[6] The polarity of the solvent can also influence selectivity.[6]

  • Substituent Effects: The position of substituents on the quinoline ring can direct the hydrogenation to a specific ring.

Troubleshooting Steps:

  • Catalyst Screening: If you are observing significant bz-THQ formation, consider screening different catalysts. Catalysts known for high selectivity towards py-THQ, such as certain Pd or Au-based systems, would be a good starting point.[1][2]

  • Solvent and Additive Optimization: Experiment with different solvents and the addition of acidic or basic modifiers. The optimal combination will be specific to your catalyst and substrate.

  • Review Literature for Similar Substrates: If you are working with a substituted quinoline, search for literature on the hydrogenation of similarly substituted compounds, as the electronic and steric effects of the substituents can significantly impact regioselectivity.

Issue 3: Formation of Hydrodenitrogenation (HDN) Products

Question: I am observing byproducts like propylbenzene and propylcyclohexane in my product mixture. What are these, and how can I minimize their formation?

Answer:

These are hydrodenitrogenation (HDN) products, which result from the cleavage of the C-N bonds in the quinoline ring followed by further hydrogenation. This is a common side reaction, especially at higher temperatures and with catalysts designed for hydrotreating applications, such as Ni₂P and sulfide catalysts.[1]

To minimize HDN:

  • Lower the Reaction Temperature: HDN reactions typically require higher activation energies than the initial hydrogenation steps. Reducing the temperature can significantly decrease the rate of C-N bond cleavage.[1]

  • Choose a Suitable Catalyst: Catalysts like palladium and platinum are generally less prone to causing HDN compared to nickel or cobalt catalysts under typical hydrogenation conditions.

  • Optimize Hydrogen Pressure: While higher pressure can increase the rate of hydrogenation, it can also promote HDN. Experiment with lower pressures to find a balance that favors the desired reaction.

Issue 4: Catalyst Deactivation or Poisoning

Question: My reaction starts well but then slows down or stops completely. What could be causing this, and how can I resolve it?

Answer:

This is likely due to catalyst deactivation or poisoning. Quinoline and its hydrogenated intermediates can act as poisons for many noble metal catalysts by strongly adsorbing to the active sites.[7] Other potential causes include:

  • Coking: Formation of carbonaceous deposits on the catalyst surface.[7]

  • Sintering: Agglomeration of metal nanoparticles at high temperatures, which reduces the active surface area.[7]

  • Leaching: Dissolution of the active metal into the reaction medium.[7]

Troubleshooting and Prevention:

  • Catalyst Choice: Use catalysts known to be more resistant to poisoning by N-heterocycles, such as specially designed Pd catalysts on nitrogen-doped carbon or certain bimetallic catalysts.[8] Gold nanoparticles have been reported to be promoted rather than poisoned by quinoline.[2][3]

  • Purify Starting Materials: Ensure your quinoline substrate and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).

  • Control Reaction Conditions: Avoid excessively high temperatures that can lead to sintering or coking.

  • Catalyst Regeneration: If the catalyst is deactivated by coking, it may be possible to regenerate it. A common procedure involves a controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step to reactivate the metal.[7]

  • Poison Traps: In some industrial processes, "poison traps" or guard beds are used to remove impurities from the feedstock before it reaches the main catalyst bed.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in quinoline hydrogenation?

A1: The most common side products are this compound (from over-hydrogenation), 5,6,7,8-tetrahydroquinoline (from incorrect regioselectivity), and products of hydrodenitrogenation such as o-propylaniline, propylbenzene, and propylcyclohexane.[1] For substituted quinolines, dehalogenation can also be a significant side reaction.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can influence the solubility of the substrate and hydrogen, the stability of intermediates, and the activity and selectivity of the catalyst. Polar protic solvents like ethanol and methanol are commonly used. The presence of water can sometimes be beneficial. It is often necessary to screen several solvents to find the optimal one for a specific catalytic system.

Q3: What are typical reaction conditions for selective quinoline hydrogenation?

A3: This is highly dependent on the catalyst. For example, some Pd/CN catalysts can achieve high yields of py-THQ at relatively mild conditions like 50°C and 20 bar H₂ pressure.[1] Other systems may require higher temperatures and pressures. It is crucial to consult the literature for the specific catalyst you are using.

Q4: How can I analyze my product mixture to identify and quantify side products?

A4: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the components of your reaction mixture. For quantitative analysis, you can use GC with a Flame Ionization Detector (FID) and an internal standard. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile or thermally sensitive compounds.[7][10]

Q5: What safety precautions should I take during quinoline hydrogenation?

A5: Quinoline hydrogenation is typically carried out in a high-pressure reactor (autoclave) with flammable hydrogen gas. It is essential to work in a well-ventilated area, use a properly functioning and pressure-tested autoclave, and follow all safety protocols for handling high-pressure gases. Ensure the system is purged with an inert gas (like nitrogen or argon) before introducing hydrogen to remove any oxygen.

Data Presentation

Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation

CatalystSupport/LigandTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to py-THQ (%)Reference
Pd/CNNitrogen-doped Carbon50204>99~97[1]
Au/TiO₂Titanium Dioxide25202498>99[2]
Co(OAc)₂/Zn-703015>9996[11]
Ru(η³-methallyl)₂(cod)/PhTRAPPhTRAP805024970 (97% to bz-THQ)[6]
Ni₂P/SBA-15SBA-15 Silica34040->93Low (favors DHQ)[1]

Table 2: Effect of Temperature on Quinoline Conversion and Product Distribution over a 15% Ni₂P/SBA-15 Catalyst

Temperature (°C)Quinoline Conversion (%)THQ1 (%)THQ5 (%)DHQ (%)
28045.321.27.471.4
30062.118.56.575.0
32081.515.35.878.9
34093.212.14.783.2
36090.810.54.185.4
(Data compiled from a study on quinoline hydrodenitrogenation.[1] THQ1: 1,2,3,4-tetrahydroquinoline; THQ5: 5,6,7,8-tetrahydroquinoline; DHQ: this compound)

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Quinoline in a Batch Reactor

  • Catalyst Preparation and Loading: Add the specified amount of catalyst (e.g., 5 mol% Pd/C) to a clean, dry high-pressure reactor vessel (autoclave) equipped with a magnetic stir bar.

  • Reagent Addition: In a separate flask, prepare a solution of the quinoline substrate in the chosen solvent (e.g., 0.5 mmol of quinoline in 10 mL of ethanol). Add this solution to the reactor vessel.

  • Reactor Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Connect the reactor to a gas manifold. Purge the system by pressurizing with an inert gas (e.g., nitrogen or argon) to ~10 bar and then slowly venting. Repeat this process at least three times to ensure an inert atmosphere.

  • Hydrogen Introduction: After the final inert gas purge, evacuate the reactor briefly and then introduce hydrogen gas. Pressurize the reactor with hydrogen three times, venting after each pressurization, to ensure the atmosphere is predominantly hydrogen.

  • Reaction Execution: Pressurize the reactor to the desired reaction pressure (e.g., 20 bar H₂). Begin stirring and heat the reactor to the target temperature (e.g., 50°C).

  • Monitoring and Completion: Maintain the reaction at the set temperature and pressure for the specified duration. If possible, take small samples periodically to monitor the reaction progress by GC or TLC.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Work-up and Analysis: Open the reactor, remove the reaction mixture, and filter to separate the catalyst. The catalyst can be washed with a small amount of fresh solvent. The filtrate can then be analyzed by GC, GC-MS, or HPLC to determine conversion and product selectivity.[7]

Protocol 2: Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Take an aliquot of the crude reaction mixture (filtrate from Protocol 1) and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., ~1 mg/mL). Add a known amount of an internal standard (e.g., dodecane) if quantitative analysis is required.

  • GC-MS Instrument Setup (Example):

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless injection).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 minutes.

      • Ramp to 260°C at a rate of 20°C/min.

      • Hold at 260°C for 3 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards. Quantify the products by integrating the peak areas relative to the internal standard.

Visualizations

Quinoline_Hydrogenation_Pathways quinoline Quinoline py_thq 1,2,3,4-Tetrahydroquinoline (py-THQ, Desired Product) quinoline->py_thq + 2H₂ bz_thq 5,6,7,8-Tetrahydroquinoline (bz-THQ, Side Product) quinoline->bz_thq + 2H₂ (Incorrect Regioselectivity) dhq This compound (DHQ, Over-hydrogenation) py_thq->dhq + 3H₂ (Over-hydrogenation) hdn Hydrodenitrogenation Products (e.g., Propylcyclohexane) py_thq->hdn + H₂, -NH₃ (C-N Cleavage) bz_thq->dhq + 3H₂

Caption: Reaction pathways in quinoline hydrogenation.

Troubleshooting_Workflow start Reaction Complete. Analyze Product Mixture. check_selectivity Is Selectivity for py-THQ Acceptable? start->check_selectivity high_dhq High DHQ (Over-hydrogenation) check_selectivity->high_dhq No, High DHQ high_bz_thq High bz-THQ (Incorrect Regioselectivity) check_selectivity->high_bz_thq No, High bz-THQ other_byproducts Other Byproducts (HDN, Dehalogenation) check_selectivity->other_byproducts No, Other success Success! check_selectivity->success Yes action_dhq Reduce Temp/Pressure Decrease Reaction Time Change Catalyst high_dhq->action_dhq action_bz_thq Change Catalyst Optimize Solvent/Additives high_bz_thq->action_bz_thq action_other Lower Temperature Select More Chemoselective Catalyst other_byproducts->action_other action_dhq->start Rerun Experiment action_bz_thq->start Rerun Experiment action_other->start Rerun Experiment

Caption: Troubleshooting workflow for poor selectivity.

Experimental_Workflow prep 1. Prepare Reactants & Catalyst load 2. Load Autoclave prep->load purge 3. Seal & Purge with Inert Gas load->purge add_h2 4. Introduce H₂ Gas purge->add_h2 react 5. Set Temp & Pressure, Begin Stirring add_h2->react cool 6. Cool & Vent Reactor react->cool workup 7. Filter Catalyst cool->workup analyze 8. Analyze Product Mixture (GC-MS, HPLC) workup->analyze

Caption: General experimental workflow for quinoline hydrogenation.

References

Technical Support Center: Stereoselective Decahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of decahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve stereochemical control in their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during the synthesis of decahydroquinolines, offering potential causes and actionable solutions.

Q1: I am observing poor diastereoselectivity in my decahydroquinoline synthesis. What are the common causes and how can I improve the diastereomeric ratio (d.r.)?

A1: Poor diastereoselectivity is a frequent challenge, often stemming from the reaction conditions and the nature of the substrates. Here are some common causes and troubleshooting steps:

  • Probable Cause 1: Sub-optimal Reaction Temperature. The transition states leading to different diastereomers can be close in energy. Temperature can significantly influence the kinetic versus thermodynamic control of the reaction.

    • Solution: Systematically screen a range of temperatures. Lowering the temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, higher temperatures might be necessary to overcome kinetic barriers to the desired product.

  • Probable Cause 2: Inappropriate Solvent. The solvent can influence the stability of transition states through solvation effects, hydrogen bonding, and polarity.[1]

    • Solution: Conduct a solvent screen. Aprotic solvents of varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile) should be tested. Ethereal solvents like Et2O have been shown to improve diastereoselectivity in certain reactions.[2]

  • Probable Cause 3: Catalyst or Reagent Choice. The steric and electronic properties of the catalyst, chiral auxiliary, or reagents play a crucial role in dictating the facial selectivity of the reaction.

    • Solution:

      • For catalyzed reactions, screen a panel of catalysts with different steric bulk or electronic properties. For instance, in chiral phosphoric acid catalysis, the substituents on the BINOL backbone can dramatically affect selectivity.[2][3][4]

      • If using a chiral auxiliary, consider alternatives that may offer better steric directing effects.

      • The choice of reducing or alkylating agent can also impact the stereochemical outcome. For example, the use of DIBAL has been shown to favor the formation of cis isomers in certain reductive cleavages.[5]

  • Probable Cause 4: Nature of the Substrate. The inherent stereochemistry and conformational preferences of your starting materials can strongly influence the outcome.

    • Solution: While more synthetically demanding, modification of the starting material, such as introducing a bulky protecting group, can sometimes effectively block one face of the molecule to incoming reagents, thereby improving diastereoselectivity.

Q2: My organocatalyzed this compound synthesis is showing low enantioselectivity (% ee). How can I optimize this?

A2: Low enantioselectivity in organocatalyzed reactions is a common hurdle. Here’s how you can address it:

  • Probable Cause 1: Sub-optimal Catalyst. The structure of the organocatalyst is paramount for effective stereoinduction.

    • Solution:

      • Catalyst Screening: Test a variety of catalysts. For example, in reactions catalyzed by chiral phosphoric acids, subtle changes to the catalyst backbone or the 3,3'-substituents can lead to significant improvements in enantioselectivity.[2][3][4] Cinchona alkaloid-derived catalysts are also a versatile class to explore.[6]

      • Catalyst Loading: While seemingly counterintuitive, both increasing and decreasing catalyst loading can impact enantioselectivity.[7][8][9] It is recommended to screen a range of loadings (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Probable Cause 2: Incorrect Solvent or Additives. The reaction medium can affect the conformation of the catalyst and the transition state assembly.

    • Solution: Perform a systematic solvent screen. Non-polar solvents often favor catalyst-substrate interactions through hydrogen bonding, which can be crucial for high enantioselectivity. In some cases, the use of additives like water ("on-water" catalysis) has been shown to enhance enantioselectivity.[7]

  • Probable Cause 3: Reaction Temperature. As with diastereoselectivity, temperature plays a critical role in enantioselective reactions.

    • Solution: Lowering the reaction temperature is generally the first step to try, as it can amplify small energy differences between the two enantiomeric transition states. Screen temperatures from room temperature down to -78 °C.

  • Probable Cause 4: Substrate-Catalyst Mismatch. The electronic and steric properties of your substrate may not be ideal for the chosen catalyst.

    • Solution: If extensive optimization of the reaction conditions fails, consider modifying the substrate. For instance, changing a protecting group or an electron-withdrawing/donating group on an aromatic ring can sometimes lead to a better match with the catalyst's chiral pocket.

Q3: I am performing a Povarov reaction to synthesize a tetrahydroquinoline precursor, but the reaction is sluggish and gives a mixture of isomers. What can I do?

A3: The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for constructing the tetrahydroquinoline core.[10][11][12] However, its efficiency and stereoselectivity can be sensitive to several factors.

  • Probable Cause 1: Inefficient Catalyst. The choice of Lewis or Brønsted acid catalyst is critical for activating the imine intermediate.

    • Solution: Screen a variety of catalysts. Common choices include Lewis acids like Yb(OTf)3, Sc(OTf)3, and InCl3, as well as Brønsted acids such as trifluoroacetic acid (TFA) and chiral phosphoric acids for asymmetric variants.[13][14][15]

  • Probable Cause 2: Poorly Activated Dienophile. Electron-rich alkenes are typically required for an efficient Povarov reaction.

    • Solution: If your dienophile is not sufficiently electron-rich, consider alternatives or modifications. For example, using enol ethers or vinyl sulfides can increase reactivity.

  • Probable Cause 3: Unfavorable Reaction Conditions.

    • Solution:

      • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Test a range from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

      • Temperature: While some Povarov reactions proceed at room temperature, others may require heating to overcome the activation barrier.

      • Concentration: The reaction is often multicomponent, and concentration can play a role in favoring the desired reaction pathway over side reactions.

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data from the literature to aid in the selection of starting conditions for your experiments.

Table 1: Organocatalytic Synthesis of Polyhydroquinolines via Hantzsch Reaction [9]

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1VI (10)Toluene48498
2VII (10)Toluene48598
3VI (5)Toluene484-
4VI (1)Toluene465-
5VI (0.1)Toluene452-

Catalysts VI and VII are chiral BINOL-phosphoric acid derivatives.

Table 2: Chiral Phosphoric Acid Catalyzed Transfer Hydrogenation of Quinolines [2]

EntrySubstrateCatalyst (mol%)SolventYield (%)dree (%)
12-Phenylquinoline1d (2)Toluene95-95
22-Butylquinoline1d (2)Toluene93-93
32-Butylquinoline1d (2)Et2O--94
42,3-Dimethylquinoline1d (1)Toluene92>20:190

Catalyst 1d is a double axially chiral phosphoric acid.

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Hantzsch Synthesis of Polyhydroquinolines [9]

  • To a vial, add the aldehyde (1.0 equiv.), dimedone (1.5 equiv.), and ethyl acetoacetate (1.0 equiv.).

  • Add toluene as the solvent.

  • Add the chiral phosphoric acid catalyst (e.g., catalyst VI or VII , 10 mol%).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polyhydroquinoline.

Protocol 2: General Procedure for Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation of Quinolines [2]

  • To a dried reaction tube, add the quinoline substrate (1.0 equiv.) and the chiral phosphoric acid catalyst (e.g., catalyst 1d , 1-2 mol%).

  • Add the Hantzsch ester (1.2 equiv.).

  • Add the solvent (e.g., toluene or Et2O) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reaction mixture at the specified temperature (e.g., 35 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the corresponding tetrahydroquinoline.

Visualizations

Experimental Workflow: Troubleshooting Poor Stereoselectivity

G start Poor Stereoselectivity Observed (Low d.r. or ee%) temp Vary Temperature (e.g., RT, 0°C, -20°C, -78°C) start->temp check1 Improved? temp->check1 solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2, Et2O) check2 Improved? solvent->check2 catalyst Modify Catalyst System sub_catalyst Screen Different Catalysts / Ligands catalyst->sub_catalyst sub_loading Optimize Catalyst Loading (e.g., 1, 5, 10 mol%) catalyst->sub_loading substrate Substrate Modification (e.g., Protecting Group) check4 Improved? substrate->check4 check3 Improved? sub_catalyst->check3 sub_loading->check3 check1->solvent No end Optimized Stereoselectivity check1->end Yes check2->catalyst No check2->end Yes check3->substrate No check3->end Yes check4->start No, Re-evaluate Synthetic Strategy check4->end Yes

Caption: A decision-making workflow for troubleshooting poor stereoselectivity.

Logical Relationship: Factors Influencing Stereoselectivity

G center Stereochemical Outcome (d.r. and ee%) catalyst Catalyst / Chiral Auxiliary - Steric Bulk - Electronic Properties - Loading catalyst->center substrate Substrate - Steric Hindrance - Protecting Groups - Conformational Bias substrate->center solvent Solvent - Polarity - Solvation Effects - H-Bonding Capability solvent->center temp Temperature - Kinetic vs. Thermodynamic Control temp->center additives Additives / Co-catalysts - Lewis/Brønsted Acids - Water additives->center

Caption: Key experimental factors influencing the stereochemical outcome.

References

Technical Support Center: Fractional Crystallization of Decahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the separation of decahydroquinoline isomers via fractional crystallization.

Experimental Protocol: Fractional Crystallization of this compound Isomers

This protocol is based on the principle of differential solubility between the diastereomeric salts of cis- and trans-decahydroquinoline. A resolving agent, such as L-(+)-tartaric acid, is used to form these salts. The solubility of the resulting diastereomeric salts in a given solvent will differ, allowing for their separation by crystallization.

Materials:

  • Mixture of cis- and trans-decahydroquinoline isomers

  • L-(+)-tartaric acid

  • Methanol (reagent grade)

  • Diethyl ether (anhydrous)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Erlenmeyer flasks

  • Reflux condenser

  • Stirring hot plate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • Salt Formation:

    • Dissolve the mixture of this compound isomers in a minimal amount of warm methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.

    • Slowly add the tartaric acid solution to the this compound solution with stirring.

    • Allow the mixture to cool to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Less Soluble Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble salt.

    • The collected crystals are the salt of one of the this compound isomers. The filtrate contains the more soluble salt of the other isomer.

  • Recrystallization (Optional but Recommended):

    • To improve purity, the collected crystals can be recrystallized by dissolving them in a minimal amount of hot methanol and allowing them to cool slowly.

  • Liberation of the Free Base:

    • Suspend the isolated diastereomeric salt crystals in water and add 5 M NaOH solution until the pH is strongly basic (pH > 12).

    • Extract the free base into diethyl ether using a separatory funnel (perform three extractions).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound isomer.

  • Isolation of the Second Isomer:

    • The second isomer can be recovered from the filtrate from step 2 by evaporating the solvent and repeating the liberation of the free base as described in step 4.

Physical Properties of this compound Isomers

Propertycis-Decahydroquinolinetrans-Decahydroquinoline
Molecular Formula C₉H₁₇N[1]C₉H₁₇N[2]
Molecular Weight 139.24 g/mol 139.24 g/mol [2]
CAS Number 10343-99-4[1]767-92-0[2]
Melting Point 37.5-45 °C (for mixture)[3]45-50 °C[2]
Boiling Point 245.24°C (estimate for mixture)[3]203 °C
Density 0.933 g/mL at 25 °C (for mixture)Not readily available
Solubility in Methanol SolubleSoluble

Note: Specific solubility data for individual isomers in various solvents is not extensively published. Experimental determination is recommended.

Experimental Workflow

Fractional_Crystallization_Workflow start Mixture of cis/trans This compound Isomers dissolve_isomers Dissolve in Warm Methanol start->dissolve_isomers form_salt Mix Solutions to Form Diastereomeric Salts dissolve_isomers->form_salt dissolve_acid Dissolve L-(+)-Tartaric Acid in Warm Methanol dissolve_acid->form_salt cool Cool to Induce Crystallization form_salt->cool filtrate Vacuum Filtration cool->filtrate crystals Crystals of Less Soluble Salt filtrate->crystals Solid mother_liquor Mother Liquor with More Soluble Salt filtrate->mother_liquor Liquid isomer1 Pure Isomer 1 crystals->isomer1 Liberate Free Base isomer2 Pure Isomer 2 mother_liquor->isomer2 Liberate Free Base

Caption: Workflow for the separation of this compound isomers.

Troubleshooting Guide

Q1: No crystals are forming after cooling the solution.

A1: This is a common issue that can arise for several reasons:

  • Too much solvent was used: If the solution is not supersaturated, crystallization will not occur. Try evaporating some of the solvent to increase the concentration of the solute.[4]

  • The solution is not cold enough: Ensure the solution has been given adequate time to cool in an ice bath.[4]

  • Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the desired compound.[4][5]

Q2: The product "oiled out" instead of forming crystals.

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:

  • Increase the amount of solvent: Reheat the solution and add more solvent to keep the compound dissolved at a lower temperature, then cool again slowly.[5]

  • Lower the crystallization temperature: A slower cooling rate or a colder cooling bath can sometimes prevent oiling out.

  • Change the solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be necessary.

Q3: The crystallization happened too quickly.

A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[5]

  • Use more solvent: Dissolve the solid again by heating and add a small amount of additional solvent. This will ensure the solution is not overly saturated, allowing for slower crystal growth upon cooling.[5]

  • Slow down the cooling process: Instead of placing the flask directly in an ice bath, allow it to cool to room temperature first, and then gradually cool it further. Insulating the flask can also help.

Q4: The final yield of the purified isomer is very low.

A4: A low yield can be caused by several factors:

  • Too much solvent was used: This is the most common cause, as a significant amount of the product will remain in the mother liquor.[5] Try to use the minimum amount of hot solvent necessary for dissolution.

  • Premature crystallization: If a hot filtration step was performed, the product may have crystallized on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.

  • Incomplete reaction: If the this compound was synthesized prior to crystallization, the reaction itself may have had a low yield.[5]

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods to separate this compound isomers?

A1: Yes, other methods that can be effective for separating cis- and trans-isomers include preparative chromatography techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), if the isomers are volatile.

Q2: How do I know which isomer is cis and which is trans?

A2: The identity of the separated isomers needs to be confirmed using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers based on the coupling constants of the protons at the ring junction.

Q3: Why is it difficult to separate the isomers directly without forming salts?

A3: The cis and trans isomers of this compound have very similar physical properties, such as boiling point and polarity, making their separation by standard techniques like distillation or simple recrystallization challenging. Converting them into diastereomeric salts introduces a significant difference in their crystal lattice energies and solubilities, which can be exploited for separation.

References

Technical Support Center: Managing Reaction Kinetics in Large-Scale Decahydroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction kinetics during the large-scale production of decahydroquinoline. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production from laboratory to industrial scale?

A1: The main challenges include managing the significant heat of reaction (exothermicity) of the hydrogenation process, ensuring consistent catalyst activity and longevity, controlling the reaction to achieve complete saturation of the quinoline ring without excessive side-product formation, and maintaining optimal mass transfer of hydrogen gas into the liquid phase.[1][2]

Q2: How does catalyst deactivation impact large-scale production, and what are the common causes?

A2: Catalyst deactivation leads to decreased reaction rates, incomplete conversion, and potential changes in selectivity, ultimately reducing process efficiency and increasing costs.[3] Common causes include poisoning by impurities in the feedstock or hydrogen stream, strong adsorption of intermediates or products onto the catalyst surface, physical blocking of active sites by carbonaceous deposits (coking), and thermal degradation (sintering) of the catalyst at high temperatures.[3]

Q3: What are the key process parameters that control the reaction kinetics of this compound synthesis?

A3: The key parameters are temperature, hydrogen pressure, catalyst type and loading, substrate concentration, and agitator speed.[2] Temperature and pressure significantly influence the reaction rate and the degree of hydrogenation.[4] The catalyst's characteristics determine its activity and stability, while agitation is crucial for ensuring efficient gas-liquid mass transfer.

Q4: Which analytical methods are recommended for monitoring the progress of the reaction?

A4: For real-time or frequent monitoring of large-scale reactions, High-Performance Liquid Chromatography (HPLC) is often preferred for its accuracy in quantifying the disappearance of quinoline and the appearance of intermediates (tetrahydroquinolines) and the final this compound product. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying reaction components. For rapid qualitative checks, Thin-Layer Chromatography (TLC) can be employed.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Q: My large-scale reaction is showing a low yield of this compound, with significant amounts of tetrahydroquinoline intermediates remaining. What are the potential causes and how can I troubleshoot this?

A: Incomplete conversion is a common issue in scaling up hydrogenation reactions. The following steps can help diagnose and resolve the problem:

  • Verify Reaction Conditions: Ensure that the temperature and hydrogen pressure are within the optimal range for complete saturation. Higher temperatures and pressures generally favor the formation of this compound.[4] However, excessively high temperatures can sometimes negatively impact the reaction equilibrium for exothermic reactions.[4]

  • Check Catalyst Activity: The catalyst may have deactivated. Consider taking a sample of the catalyst and testing its activity on a small scale. If deactivation is suspected, refer to the catalyst deactivation troubleshooting guide below.

  • Evaluate Hydrogen Supply: Inadequate hydrogen supply is a frequent issue in large-scale reactors.

    • Confirm that the hydrogen flow rate is sufficient for the scale of the reaction.

    • Ensure the agitation system is providing adequate mixing to facilitate the dissolution of hydrogen into the reaction medium. Poor mass transfer can be a rate-limiting step.[2]

  • Assess for Contaminants: Impurities in the quinoline feedstock or the hydrogen gas can act as catalyst poisons, inhibiting the reaction. Analyze the starting materials for potential contaminants.

G start Low Yield / Incomplete Conversion check_conditions Verify Temperature and Hydrogen Pressure start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst check_h2 Evaluate Hydrogen Supply (Flow Rate & Agitation) start->check_h2 check_purity Analyze Feedstock Purity start->check_purity increase_conditions Increase Temperature/Pressure (within safe limits) check_conditions->increase_conditions If suboptimal deactivation_guide Proceed to Catalyst Deactivation Troubleshooting check_catalyst->deactivation_guide If deactivation suspected increase_h2 Increase H2 Flow Rate and/or Agitation Speed check_h2->increase_h2 If inadequate purify Purify Starting Materials check_purity->purify If impurities present

Troubleshooting workflow for low conversion.
Issue 2: Catalyst Deactivation

Q: The reaction rate has significantly decreased over several batches. How can I identify the cause of catalyst deactivation and what are the potential remedies?

A: Gradual catalyst deactivation is a major concern for the economic viability of a large-scale process. The primary mechanisms are poisoning, coking, and sintering.[3]

  • Poisoning: This occurs when impurities bind to the active sites of the catalyst.

    • Diagnosis: Analyze feedstock and hydrogen for common poisons like sulfur or nitrogen compounds. The deactivation may be rapid if a poison is introduced.

    • Solution: Implement purification steps for the feedstock. For reversible poisoning, a regeneration procedure might be possible. Irreversible poisoning may require catalyst replacement.[3]

  • Coking/Fouling: Carbonaceous material deposits on the catalyst surface, blocking pores and active sites.[3]

    • Diagnosis: This is more common at higher temperatures. Analysis of the spent catalyst can reveal carbon deposits.

    • Solution: A common remedy is catalyst regeneration through controlled oxidation (burning off the coke) in a diluted air stream at elevated temperatures.[3]

  • Sintering: High temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[3]

    • Diagnosis: This is an irreversible process often resulting from temperature excursions.

    • Solution: Strict temperature control is crucial.[5] Ensure the reactor's cooling system is adequate and that local hotspots are avoided through efficient mixing.[2]

G deactivation {Catalyst Deactivation Mechanisms} poisoning Poisoning Impurities bind to active sites deactivation->poisoning coking Coking/Fouling Carbon deposits block sites deactivation->coking sintering Sintering Thermal agglomeration of particles deactivation->sintering poisoning_sol Solution • Purify feedstock • Regenerate or replace catalyst poisoning:head->poisoning_sol:sol Remedy coking_sol Solution • Controlled oxidative regeneration • Optimize temperature coking:head->coking_sol:sol Remedy sintering_sol Solution • Strict temperature control • Improve heat management sintering:head->sintering_sol:sol Remedy

Primary mechanisms of catalyst deactivation.
Issue 3: Poor Heat Management and Temperature Excursions

Q: The reactor temperature is difficult to control and sometimes exceeds the setpoint. What are the risks and how can I improve heat management?

A: Hydrogenation reactions are highly exothermic, and poor heat management on a large scale can lead to temperature excursions, which pose significant safety risks (runaway reactions) and can negatively impact product selectivity and catalyst stability.[5][6]

  • Risk Assessment: Before scaling up, perform a reaction hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the heat of reaction and the potential for thermal runaway.[1]

  • Control Strategies:

    • Semi-Batch Operation: Add the quinoline substrate gradually to the reactor containing the catalyst and solvent. The rate of addition can be used to control the rate of heat generation.[1]

    • Efficient Cooling: Ensure the reactor's cooling system (e.g., cooling jacket, internal coils) is capable of removing the heat generated at the desired production rate.[2][5]

    • Agitation: Vigorous stirring is essential not only for mass transfer but also for uniform heat distribution, preventing the formation of local hotspots.[2]

    • Process Control Systems: Implement automated control systems to monitor the temperature continuously and adjust cooling as needed. These systems can also trigger alarms or emergency cooling/quenching procedures if the temperature exceeds safe limits.[5]

Quantitative Data Summary

The following tables provide an overview of how reaction parameters can influence the conversion and selectivity in quinoline hydrogenation. Note that achieving 100% this compound often requires more forcing conditions than those for selective hydrogenation to tetrahydroquinoline.

Table 1: Effect of Temperature on Quinoline Conversion

CatalystTemperature (°C)Quinoline Conversion (%)Primary Product(s)Reference
Nickel Phosphide280LowTetrahydroquinoline[4]
Nickel Phosphide340>93This compound[4]
Nickel Phosphide360Slightly DecreasedThis compound[4]

Table 2: Comparison of Catalytic Systems

CatalystSupportTemperature (°C)H₂ Pressure (bar)Primary ProductReference
Pd/C-Room TempLow (balloon)This compound[7]
Rhodium-based->80>10Tetrahydroquinoline[8]
GoldTiO₂25-100~20Tetrahydroquinoline[9]
Cobalt-based-7040Tetrahydroquinoline[10]

Experimental Protocols

Protocol 1: Large-Scale Batch Hydrogenation of Quinoline

This protocol outlines a general procedure for the complete hydrogenation of quinoline in a large-scale batch reactor. Caution: This reaction is highly exothermic and involves flammable hydrogen gas under high pressure. A thorough safety review and risk assessment must be conducted before proceeding.[6]

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and has been pressure tested.

    • Charge the reactor with the chosen catalyst (e.g., a supported noble metal catalyst like Pd/C or a nickel-based catalyst) under an inert atmosphere (e.g., nitrogen).[3]

  • Solvent and Substrate Loading:

    • Add the solvent (e.g., ethanol, isopropanol, or a hydrocarbon solvent).

    • If operating in semi-batch mode, add only the solvent initially. The quinoline will be added later in a controlled manner. For a batch process, add the quinoline substrate at this stage.

  • Inerting and Pressurization:

    • Seal the reactor.

    • Purge the reactor multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.[3]

    • Pressurize the reactor with hydrogen to the desired operating pressure.

  • Reaction Execution:

    • Begin agitation to ensure good mixing.

    • Heat the reactor to the target temperature. For complete hydrogenation, this may be in the range of 100-350°C, depending on the catalyst.[4]

    • If using a semi-batch process, begin the controlled addition of quinoline, monitoring the temperature closely to ensure the cooling system can manage the heat evolution.[1]

    • Maintain the reaction at the target temperature and pressure, monitoring the reaction progress by taking samples periodically for analysis (e.g., by HPLC or GC).

  • Work-up:

    • Once the reaction is complete (no remaining quinoline or intermediates), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • The catalyst can be recovered by filtration. The this compound product in the filtrate can then be isolated by solvent removal and purified if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 1. Charge Reactor with Catalyst prep2 2. Add Solvent (and Quinoline for Batch) prep1->prep2 prep3 3. Seal and Purge (N₂ then H₂) prep2->prep3 react1 4. Pressurize with H₂ and Start Agitation prep3->react1 react2 5. Heat to Target Temperature react1->react2 react3 6. Controlled Addition of Quinoline (Semi-Batch) react2->react3 react4 7. Monitor Progress (HPLC/GC) react3->react4 work1 8. Cool and Depressurize react4->work1 work2 9. Filter to Recover Catalyst work1->work2 work3 10. Isolate Product work2->work3

General experimental workflow for large-scale production.

References

Technical Support Center: Overcoming Low Yields in Multi-Step Decahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-step decahydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in multi-step this compound synthesis?

A1: Low yields in this compound synthesis often stem from several factors throughout the multi-step process. Key areas of concern include:

  • Inefficient initial cycloaddition: The initial formation of the quinoline or tetrahydroquinoline core, often via a Povarov-type reaction, can be low-yielding if not properly catalyzed.

  • Poor stereocontrol: Lack of control over diastereoselectivity during hydrogenation or other cyclization steps can lead to a mixture of isomers that are difficult to separate, resulting in a low yield of the desired stereoisomer.

  • Side reactions: Competing reactions such as polymerization of starting materials, 1,2-addition instead of the desired 1,4-conjugate addition in Michael-type steps, and over-reduction in hydrogenation steps can significantly consume starting materials and lower the yield of the target molecule.[1]

  • Catalyst deactivation: The nitrogen atom in the quinoline ring can coordinate strongly with metal catalysts, leading to deactivation and incomplete hydrogenation.

  • Protecting group issues: Incomplete deprotection or side reactions occurring during the removal of protecting groups can lead to a complex mixture of products and a low yield of the final this compound.[2]

Q2: How critical is the choice of catalyst in the initial Povarov-type reaction to form the tetrahydroquinoline intermediate?

A2: The choice of catalyst is critical. The Povarov reaction, a common method to construct the tetrahydroquinoline core, is typically catalyzed by a Lewis acid or a Brønsted acid. The catalyst influences not only the reaction rate but also the yield and diastereoselectivity. Different Lewis acids can lead to significantly different outcomes, and the optimal choice is often substrate-dependent.[3][4][5][6][7] For instance, in some cases, AlCl₃ may provide moderate yields, while Cu(OTf)₂ might accelerate the reaction but result in a lower yield.[3]

Q3: I'm observing a mixture of cis and trans isomers after hydrogenation. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity in the hydrogenation of the tetrahydroquinoline precursor is a common challenge. Several factors can be optimized:

  • Catalyst Selection: The choice of hydrogenation catalyst is paramount. For example, platinum oxide (PtO₂) and rhodium on carbon (Rh/C) have been shown to be effective in achieving high diastereoselectivity.[8]

  • Solvent: The solvent can have a profound impact on the stereochemical outcome. Acidic solvents like trifluoroacetic acid or acetic acid have been used to achieve high levels of stereocontrol.[8]

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen atom can direct the hydrogenation from a specific face of the molecule, leading to high diastereoselectivity. This auxiliary can be cleaved in a subsequent step.[8]

Q4: What are the best methods for purifying this compound stereoisomers?

A4: The separation of this compound stereoisomers, which often have very similar physical properties, can be challenging. Common purification techniques include:

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.[9]

  • Fractional Crystallization: If the diastereomers are crystalline, fractional crystallization can be an effective method for separation on a larger scale. This often involves converting the isomers into salts with a chiral resolving agent.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used, although it is often more expensive and less scalable.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your synthesis.

Problem 1: Low Yield in the Povarov Reaction (Tetrahydroquinoline Formation)
Potential Cause Troubleshooting Solution
Inefficient Catalyst Screen a variety of Lewis acids (e.g., AlCl₃, Cu(OTf)₂, Sc(OTf)₃, Gd(OTf)₃) to find the optimal catalyst for your specific substrates.[3][10] The catalyst loading should also be optimized.
Unfavorable Reaction Conditions Systematically vary the solvent and temperature. For example, some reactions may proceed better in ethereal solvents at lower temperatures, while others may require higher temperatures in toluene.[3]
Electron-donating or -withdrawing groups on substrates The electronic nature of the substituents on the aniline or aldehyde can significantly impact reactivity. Electron-donating groups may decrease the electrophilicity of the imine, leading to lower yields. In such cases, a stronger Lewis acid may be required.[3]
In situ vs. pre-formed imine Consider whether forming the imine in situ (one-pot reaction) or pre-forming and purifying the imine before the cycloaddition gives a better yield. The one-pot method is more atom-economical but can sometimes lead to more side products.[3][7]
Problem 2: Low Yield or Poor Selectivity in the Hydrogenation Step
Potential Cause Troubleshooting Solution
Catalyst Deactivation The nitrogen atom of the quinoline can poison the catalyst. Using acidic conditions (e.g., trifluoroacetic acid, acetic acid) can protonate the nitrogen, reducing its coordination to the metal and preventing deactivation.[8]
Over-reduction If the aromatic ring of the tetrahydroquinoline is also being reduced, consider using a milder catalyst or reaction conditions. Palladium-based catalysts are often more selective for the hydrogenation of the heterocyclic ring compared to platinum or rhodium catalysts under certain conditions.
Poor Diastereoselectivity Optimize the catalyst and solvent system. For example, Rh/C in acetic acid has been shown to give high diastereoselectivity for the formation of the fully saturated this compound ring.[8] Consider the use of a chiral auxiliary if high enantioselectivity is also required.
Incomplete Reaction Increase the hydrogen pressure, reaction time, or catalyst loading. Ensure efficient stirring to overcome mass transfer limitations.
Problem 3: Low Yield in Intramolecular Cyclization Steps (e.g., Michael Addition, Aldol)
Potential Cause Troubleshooting Solution
Unfavorable Ring Closure The success of intramolecular cyclizations is highly dependent on the conformation of the substrate. Ensure that the reactive groups can come into close proximity for the reaction to occur. Molecular modeling can be helpful in predicting favorable conformations.
Side Reactions in Michael Addition The Michael addition can be prone to side reactions like 1,2-addition or polymerization.[1] The choice of a soft nucleophile and a suitable base is crucial to favor the desired 1,4-conjugate addition.
Epimerization In reactions like Knoevenagel condensation followed by cyclization, the use of a secondary amine catalyst can lead to epimerization of stereocenters. Switching to a tertiary amine catalyst can prevent this side reaction and improve diastereoselectivity.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Povarov Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃ (100)Et₂O300.553[3]
2Cu(OTf)₂ (10)EtOH400.330[3]
3Sc(OTf)₃ (10)MeCNRT1285[4]
4Gd(OTf)₃ (10)MeCNRT1292[10]
5InCl₃ (20)MeCNRT185[5][11]

Table 2: Optimization of Diastereoselective Hydrogenation of a Tetrahydroquinoline Intermediate

EntryCatalystSolventPressure (atm)Time (h)Diastereomeric Ratio (cis:trans)Reference
1PtO₂TFA124>95:5[8]
2Rh/CAcOH5048>99:1[8]
3Pd/CEtOH12480:20
4Ru/CMeOH504890:10

Experimental Protocols

Key Experiment 1: Povarov Reaction for Tetrahydroquinoline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation (if not in situ): To a solution of the aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the aldehyde (1.0 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous MgSO₄ can be added.

  • Cycloaddition: To the solution containing the imine (or the in situ generated imine), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) at the desired temperature (e.g., room temperature).

  • Add the dienophile (e.g., an electron-rich alkene, 1.2 eq) to the reaction mixture.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.

Key Experiment 2: Diastereoselective Hydrogenation to this compound

This protocol is adapted for achieving high diastereoselectivity.[8]

  • Reaction Setup: To a solution of the substituted tetrahydroquinoline (1.0 eq) in a suitable solvent (e.g., acetic acid), add the catalyst (e.g., 5% Rh/C, 10 wt%).

  • Hydrogenation: Place the reaction vessel in a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating for the required time (e.g., 48 hours). The progress of the reaction can be monitored by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, carefully depressurize the autoclave. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Neutralize the filtrate with a suitable base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.

Mandatory Visualization

G cluster_start Start cluster_step1 Step 1: Tetrahydroquinoline Formation cluster_step2 Step 2: Hydrogenation cluster_step3 Other Synthetic Steps cluster_solutions Troubleshooting Solutions cluster_end End Goal start Low Yield in This compound Synthesis povarov Povarov Reaction Issues? start->povarov Check First Step povarov_yield Low Yield povarov->povarov_yield Yes hydrogenation Hydrogenation Issues? povarov->hydrogenation No sol_catalyst Optimize Catalyst (Lewis Acid Screening) povarov_yield->sol_catalyst sol_conditions Vary Solvent & Temperature povarov_yield->sol_conditions povarov_stereo Poor Stereoselectivity hydro_yield Incomplete Reaction hydrogenation->hydro_yield Yes hydro_stereo Mixture of Isomers hydrogenation->hydro_stereo Yes over_reduction Over-reduction hydrogenation->over_reduction Yes other_steps Other Cyclization Issues? hydrogenation->other_steps No sol_hydro_catalyst Change Hydrogenation Catalyst (e.g., Rh/C) hydro_yield->sol_hydro_catalyst sol_pressure Increase H2 Pressure / Time hydro_yield->sol_pressure hydro_stereo->sol_hydro_catalyst sol_hydro_solvent Use Acidic Solvent (e.g., AcOH) hydro_stereo->sol_hydro_solvent over_reduction->sol_hydro_catalyst michael Low Yield in Michael Addition other_steps->michael Yes intramol Failed Intramolecular Cyclization other_steps->intramol Yes sol_protect Review Protecting Group Strategy other_steps->sol_protect Check Protecting Groups michael->sol_conditions intramol->sol_conditions sol_purify Optimize Purification (Chromatography) sol_catalyst->sol_purify sol_conditions->sol_purify sol_hydro_catalyst->sol_purify sol_hydro_solvent->sol_purify sol_pressure->sol_purify sol_protect->sol_purify end Improved Yield of This compound sol_purify->end

Caption: Troubleshooting workflow for low yields in multi-step this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Spectroscopic Analysis for Decahydroquinoline Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic techniques for the structural elucidation of decahydroquinoline, a saturated heterocyclic compound with significant applications in medicinal chemistry and alkaloid synthesis. This compound exists as two primary stereoisomers, cis-decahydroquinoline and trans-decahydroquinoline, the differentiation of which is critical for understanding their biological activity and chemical properties. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by experimental data and detailed protocols, to effectively distinguish between these isomers.

Spectroscopic Techniques for Structural Characterization

The unambiguous determination of this compound's stereochemistry relies on a combination of spectroscopic methods. While each technique provides valuable information, a comprehensive analysis using multiple approaches is the most robust strategy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the detailed three-dimensional structure of this compound isomers.[1][2] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[3][4][5][6][7]

  • Mass Spectrometry (MS) : MS is primarily used to determine the molecular weight and elemental composition of a compound.[1] While the electron ionization (EI) mass spectra of cis- and trans-decahydroquinoline are very similar, subtle differences in fragmentation patterns can sometimes be observed.[8][9]

  • Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][10][11][12][13] For this compound, the N-H and C-H stretching and bending vibrations are the most characteristic features.[14]

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for the structural elucidation of cis- and trans-decahydroquinoline.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound Isomers

Proton cis-Decahydroquinoline trans-Decahydroquinoline Key Differentiating Features
Bridgehead (C4a, C8a) Broader, less resolved signalsSharper, more resolved signalsThe stereochemistry at the ring junction significantly impacts the chemical environment of the bridgehead protons.
Axial/Equatorial Protons Distinct chemical shifts for axial and equatorial protons due to conformational flexibility.Averaged signals for many protons due to rapid ring inversion in the trans isomer.The rigid conformation of the trans isomer leads to different shielding/deshielding effects compared to the more flexible cis isomer.

Note: Specific chemical shift assignments require advanced 2D NMR techniques and can vary with the solvent used.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound Isomers

Carbon cis-Decahydroquinoline [15]trans-Decahydroquinoline Key Differentiating Features
C2 ~47.5~51.9The upfield shift of C2 in the cis isomer is a reliable indicator of the cis-fusion.
C4 ~26.5~34.1The steric compression in the cis isomer results in a significant upfield shift for C4.
C5 ~26.5~26.1
C6 ~25.0~26.1
C7 ~20.5~26.1
C8 ~30.0~34.1Similar to C4, C8 is shielded in the cis isomer.
C4a ~57.0~61.2The bridgehead carbon C4a is deshielded in the trans isomer.
C8a ~61.0~61.2

Data obtained in CDCl₃. Assignments are based on published data and may require confirmation with 2D NMR.[16]

Table 3: Mass Spectrometry Data for this compound Isomers

Technique Parameter cis-Decahydroquinoline trans-Decahydroquinoline Notes
Electron Ionization (EI) Molecular Ion (M⁺) m/z 139m/z 139Both isomers have the same molecular weight.[8][9][14]
Key Fragments m/z 96, 82, 67, 41m/z 96, 82, 67, 41Fragmentation patterns are very similar, making differentiation by EI-MS alone challenging.[8][17]

Table 4: Infrared Spectroscopy Data for this compound Isomers

Vibrational Mode Frequency Range (cm⁻¹) Isomer Specificity
N-H Stretch 3300 - 3500Broad absorption, not highly specific for isomer differentiation.
C-H Stretch (Aliphatic) 2850 - 2960Present in both isomers.[11]
C-N Stretch 1000 - 1250
"Fingerprint" Region < 1500Subtle differences in this region may exist between the two isomers due to variations in their vibrational modes, but are often difficult to interpret without reference spectra.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[18]

  • ¹H NMR Acquisition : Acquire ¹H NMR spectra using a standard pulse sequence.[18] Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[18]

  • ¹³C NMR Acquisition : Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguous assignment of proton and carbon signals and for confirming the stereochemistry. Standard pulse programs provided by the spectrometer software should be used. The specific parameters (e.g., number of increments, acquisition times) should be optimized for the sample.

3.2 Mass Spectrometry (GC-MS)

  • Sample Preparation : Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume : 1 µL.

    • Inlet Temperature : 250 °C.

    • Oven Program : Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 200.

    • Data Acquisition : Acquire full-scan mass spectra.[18]

3.3 Infrared (IR) Spectroscopy

  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR : Apply a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[18]

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.[18]

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.[18] A background spectrum should be recorded and subtracted from the sample spectrum.[18]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Data Interpretation and Structure Confirmation cluster_3 Alternative Techniques Sample This compound Sample (Unknown Isomer) MS Mass Spectrometry (GC-MS) Sample->MS Determine Molecular Weight and Purity IR Infrared Spectroscopy Sample->IR Identify Functional Groups NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Signals and Determine Connectivity Interpretation Spectral Data Interpretation and Comparison NMR_2D->Interpretation Establish Stereochemistry Structure Structure Elucidation (cis or trans) Interpretation->Structure XRay X-ray Crystallography (for solid derivatives) Structure->XRay Absolute Confirmation (if needed)

Caption: Workflow for Spectroscopic Elucidation of this compound Structure.

Comparison with Alternative Techniques

For the definitive determination of stereochemistry, especially in complex molecules or when NMR data is ambiguous, other analytical techniques can be employed.

  • X-ray Crystallography : This is the gold standard for determining the three-dimensional structure of crystalline compounds. If a suitable crystal of a this compound derivative can be obtained, X-ray crystallography provides unambiguous proof of its stereochemistry.

  • Computational Chemistry : Theoretical calculations of NMR chemical shifts and coupling constants for both cis and trans isomers can be performed and compared with experimental data to aid in the structural assignment.

Conclusion

The structural elucidation of this compound isomers is most effectively achieved through a combination of spectroscopic techniques. While MS and IR provide foundational information about molecular weight and functional groups, NMR spectroscopy, particularly 2D NMR, is indispensable for the definitive assignment of stereochemistry. The distinct differences in the ¹³C NMR chemical shifts, especially for the carbons at and near the ring junction, serve as a reliable diagnostic tool to differentiate between the cis and trans isomers. For absolute confirmation, especially in regulatory or pharmaceutical development settings, X-ray crystallography of a suitable derivative remains the ultimate method. This guide provides researchers with the necessary data and protocols to confidently characterize this compound and its derivatives.

References

A Researcher's Guide to Validating the Absolute Configuration of Decahydroquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product synthesis and drug development, the unambiguous determination of the absolute configuration of chiral molecules like decahydroquinoline alkaloids is a critical step. The spatial arrangement of atoms can profoundly influence a molecule's biological activity. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental insights and data presentation to aid in method selection.

Comparison of Analytical Methods

The validation of the absolute configuration of this compound alkaloids primarily relies on four key techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiroptical Methods (Electronic and Vibrational Circular Dichroism), and Chemical Correlation. Each method offers distinct advantages and is suited to different research contexts.

MethodPrincipleSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.Provides unambiguous and definitive determination of both relative and absolute configuration.[1][2][3]Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.[3]
NMR Spectroscopy Formation of diastereomeric derivatives with a chiral derivatizing agent (e.g., Mosher's acid) leads to distinguishable chemical shifts in the NMR spectrum.[4][5][6][7]Soluble sample, amenable to chemical derivatization.Applicable to non-crystalline samples in solution; requires relatively small amounts of material.[4]Indirect method; interpretation can be complex and requires careful analysis of conformational effects.[6]
Chiroptical Methods (ECD/VCD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8][9][10][11]Soluble sample in a suitable solvent.Highly sensitive to stereochemistry; applicable to samples in solution; VCD is particularly powerful for molecules without a UV chromophore.[8][9][10]Requires comparison with computationally predicted spectra (e.g., using TDDFT), which can be resource-intensive.[8][9]
Chemical Correlation Chemical transformation of the unknown compound to a molecule of known absolute configuration.Sufficient material for chemical synthesis.A classical and reliable method when a clear synthetic route to a known compound exists.Requires a known reference compound and a stereochemically unambiguous reaction pathway.

Experimental Protocols and Workflows

X-ray Crystallography

This technique stands as the "gold standard" for determining absolute configuration due to its direct and unambiguous nature.[1][2][3] For instance, the absolute configuration of the parent this compound alkaloid, cis-195A, was definitively established using this method.[1]

Generalized Experimental Protocol:

  • Crystallization: Grow a high-quality single crystal of the this compound alkaloid. This is often achieved through slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Solve the structure to determine the atomic positions and refine the model to fit the experimental data. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.[2]

Workflow for X-ray Crystallography:

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition and Analysis Purified_Alkaloid Purified this compound Alkaloid Crystallization Single Crystal Growth Purified_Alkaloid->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination Structure_Solution->Absolute_Config

Workflow for X-ray Crystallography.
NMR Spectroscopy using Chiral Derivatizing Agents (Mosher's Method)

This is a powerful solution-state method for determining the absolute configuration of chiral alcohols and amines, which are common functionalities in this compound alkaloids.[4][5][6][7] The method involves the formation of diastereomeric esters or amides with an enantiomerically pure chiral derivatizing agent, most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4][5][6][7]

Generalized Experimental Protocol:

  • Diastereomer Formation: React the this compound alkaloid (containing a secondary alcohol or amine) separately with (R)- and (S)-MTPA chloride to form the corresponding (R)- and (S)-MTPA esters or amides.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. The sign of the Δδ values can be correlated to the absolute configuration based on the established model of the MTPA esters' conformation in solution.[4][5][12][6][7]

Workflow for Mosher's Method:

mosher_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis and Interpretation Alkaloid This compound Alkaloid R_MTPA (R)-MTPA Ester Formation Alkaloid->R_MTPA S_MTPA (S)-MTPA Ester Formation Alkaloid->S_MTPA R_NMR ¹H NMR of (R)-Ester R_MTPA->R_NMR S_NMR ¹H NMR of (S)-Ester S_MTPA->S_NMR Delta_delta Calculate Δδ = δS - δR R_NMR->Delta_delta S_NMR->Delta_delta Absolute_Config Determine Absolute Configuration Delta_delta->Absolute_Config

Workflow for Mosher's Method.
Chiroptical Methods: ECD and VCD

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules in solution.[8][9][10][11] These methods are particularly valuable when single crystals cannot be obtained.[9] The determination of absolute configuration relies on the comparison of the experimental CD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration.[8][9]

Generalized Experimental Protocol:

  • Computational Modeling: Perform a conformational search for the this compound alkaloid to identify the low-energy conformers.

  • Spectrum Calculation: For a chosen enantiomer (e.g., the R configuration), calculate the theoretical ECD or VCD spectrum by performing Time-Dependent Density Functional Theory (TDDFT) calculations on the ensemble of low-energy conformers.

  • Experimental Measurement: Record the experimental ECD or VCD spectrum of the purified alkaloid in a suitable solvent.

  • Spectral Comparison: Compare the experimental spectrum with the calculated spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration.

Workflow for Chiroptical Methods:

vcd_workflow cluster_computational Computational Workflow cluster_experimental Experimental Workflow Conformational_Search Conformational Search Spectrum_Calculation Quantum Chemical Calculation of ECD/VCD Spectrum Conformational_Search->Spectrum_Calculation Comparison Spectral Comparison Spectrum_Calculation->Comparison Sample_Prep Purified Alkaloid in Solution Spectrum_Measurement Experimental ECD/VCD Measurement Sample_Prep->Spectrum_Measurement Spectrum_Measurement->Comparison Absolute_Config Absolute Configuration Assignment Comparison->Absolute_Config

Workflow for Chiroptical Methods.
Chemical Correlation via Total Synthesis

This classical method involves the unambiguous chemical conversion of the natural product to a compound of known absolute configuration, or the total synthesis of the natural product from a chiral starting material of known configuration. The total synthesis of ent-cis-195A and cis-211A, which allowed for the determination of the absolute stereochemistry of natural cis-211A, is a prime example of this approach.[1][13]

Generalized Experimental Protocol:

  • Retrosynthetic Analysis: Design a synthetic route that connects the this compound alkaloid to a chiral building block of known absolute configuration.

  • Synthesis: Execute the synthesis, ensuring that all stereocenters are controlled and that no racemization or epimerization occurs at the key stereocenters.

  • Spectroscopic Comparison: Compare the spectroscopic data (e.g., NMR, optical rotation) of the synthesized compound with that of the natural product. Identical data confirms the absolute configuration.

Workflow for Chemical Correlation:

synthesis_workflow cluster_synthesis Synthetic Pathway cluster_comparison Validation Known_Chiral_Pool Starting Material of Known Configuration Total_Synthesis Multi-step Total Synthesis Known_Chiral_Pool->Total_Synthesis Synthetic_Alkaloid Synthesized This compound Alkaloid Total_Synthesis->Synthetic_Alkaloid Comparison Spectroscopic Comparison Synthetic_Alkaloid->Comparison Natural_Product Natural this compound Alkaloid Natural_Product->Comparison Absolute_Config Confirmation of Absolute Configuration Comparison->Absolute_Config

Workflow for Chemical Correlation.

Conclusion

The choice of method for validating the absolute configuration of this compound alkaloids depends on the nature of the sample, the available instrumentation, and the research goals. X-ray crystallography provides the most definitive answer but is contingent on successful crystallization. NMR-based methods are excellent for soluble, non-crystalline samples, while chiroptical techniques offer a powerful alternative, especially when derivatization is challenging. Chemical correlation through total synthesis, although resource-intensive, provides an unambiguous proof of structure and configuration. A multi-faceted approach, where possible, will lend the highest confidence to the stereochemical assignment.

References

A Comparative Guide to the NMR and Mass Spectrometry Data of Decahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stereochemistry of bioactive molecules is paramount. Decahydroquinoline, a saturated heterocyclic scaffold present in numerous natural products and pharmaceuticals, exists as two primary diastereomers: cis-decahydroquinoline and trans-decahydroquinoline. The distinct spatial arrangement of these isomers leads to unique spectroscopic signatures. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations to aid in their differentiation and characterization.

NMR and Mass Spectrometry Data Comparison

The structural differences between cis- and trans-decahydroquinoline are clearly reflected in their NMR and mass spectra. The following tables summarize the key quantitative data for a direct comparison.

Table 1: ¹³C NMR Chemical Shift Data (ppm)
Carbon Atomcis-Decahydroquinolinetrans-Decahydroquinoline
C247.551.5
C327.026.6
C425.126.6
C4a33.636.5
C525.126.6
C627.026.6
C720.725.0
C830.234.9
C8a57.161.4

Note: Data is compiled from various spectroscopic databases and may vary slightly based on solvent and experimental conditions.

Table 2: ¹H NMR Chemical Shift Data (ppm)

Due to the complex and often overlapping nature of the proton signals in the aliphatic region, a detailed assignment of all individual protons without advanced 2D NMR techniques is challenging. However, the overall spectral pattern and the chemical shifts of the bridgehead protons (H4a and H8a) are key differentiators. The trans isomer, with its more rigid conformation, typically displays a wider range of chemical shifts compared to the more conformationally mobile cis isomer.

Table 3: Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
cis-Decahydroquinoline139138 (M-1), 110, 97, 96, 82, 69, 56, 44
trans-Decahydroquinoline139138 (M-1), 110, 97, 96, 82, 69, 56, 44

The electron ionization mass spectra of both cis- and trans-decahydroquinoline are very similar, both showing a molecular ion peak at m/z 139.[1][2] The fragmentation patterns are also broadly alike, dominated by the loss of alkyl fragments.[1][2] Differentiation based solely on their 70 eV EI-MS spectra can be challenging without careful comparison of the relative intensities of the fragment ions. The base peak for both isomers is typically observed at m/z 96.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are generalized protocols for the NMR and GC-MS analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄). For low-temperature experiments to study conformational dynamics, a solvent with a low freezing point, such as dichlorofluoromethane, may be used.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-70 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: m/z 40-200.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks corresponding to the this compound isomers based on their retention times and compare their mass spectra to a reference library (e.g., NIST).

Visualization of Experimental Workflows

To further clarify the analytical process, the following diagrams illustrate the workflows for NMR and GC-MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Isomer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform c13_nmr->ft phase Phase & Baseline Correction ft->phase analysis Spectral Analysis (Chemical Shifts, Coupling) phase->analysis

NMR Analysis Workflow for this compound Isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve Isomer in Volatile Solvent inject Inject Sample dissolve->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis & Detection ionize->detect chromatogram Analyze Chromatogram (Retention Time) detect->chromatogram mass_spec Analyze Mass Spectrum (m/z, Fragmentation) detect->mass_spec

References

"comparing the efficacy of different catalysts for quinoline hydrogenation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of quinoline is a critical transformation in synthetic chemistry, providing access to tetrahydroquinolines, which are core structures in many pharmaceuticals and biologically active compounds. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts for quinoline hydrogenation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Data Presentation: Catalyst Performance in Quinoline Hydrogenation

The following table summarizes the performance of various heterogeneous catalysts in the hydrogenation of quinoline, highlighting key metrics such as conversion and selectivity under different reaction conditions.

CatalystSupportTemp. (°C)Pressure (bar)SolventTime (h)Conversion (%)Selectivity to 1,2,3,4-tetrahydroquinoline (%)Reference
3% Pd/α-MoCα-MoC1002 (5% CO/H₂)H₂O286~100[1]
3% Pt/α-MoCα-MoC1002 (5% CO/H₂)H₂O273~100[1]
Pd/CeO₂CeO₂1002 (5% CO/H₂)H₂O210>95[1]
Pd/Al₂O₃Al₂O₃1002 (5% CO/H₂)--0-[1]
Au/TiO₂TiO₂25---HighHigh (various functional groups tolerated)[2][3]
Co(OAc)₂/ZnNone70-15030H₂O15VariableHigh[4]
CoW@CCarbon----ExcellentHigh[5]
Al₂O₃–Pd–D/NiNickel Foam1006EtOH6100>99[6][7]
IrNPs@SPIONsSPIONs10030DCM24>99>99[8]
Ni₂P/SBA-15SBA-15360--72HighHigh (favoring decahydroquinoline)[9]

Reaction Pathways and Experimental Workflow

The hydrogenation of quinoline can proceed through different pathways, primarily yielding 1,2,3,4-tetrahydroquinoline (py-THQ) via hydrogenation of the pyridine ring, or 5,6,7,8-tetrahydroquinoline (bz-THQ) through hydrogenation of the benzene ring. Further hydrogenation can lead to the formation of this compound (DHQ). The selectivity is highly dependent on the catalyst used.[9]

Quinoline Hydrogenation Reaction Pathways

QuinolineHydrogenation quinoline Quinoline py_thq 1,2,3,4-Tetrahydroquinoline (py-THQ) quinoline->py_thq + H₂ (Pyridine ring) bz_thq 5,6,7,8-Tetrahydroquinoline (bz-THQ) quinoline->bz_thq + H₂ (Benzene ring) dhq This compound (DHQ) py_thq->dhq + H₂ bz_thq->dhq + H₂

Caption: Reaction pathways in quinoline hydrogenation.

The general workflow for evaluating and comparing the efficacy of different catalysts for quinoline hydrogenation is outlined below.

Experimental Workflow for Catalyst Comparison

CatalystComparisonWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis cat_synthesis Catalyst Synthesis cat_characterization Characterization (e.g., TEM, XRD) cat_synthesis->cat_characterization autoclave Load Reactor with Quinoline, Solvent, and Catalyst cat_characterization->autoclave reaction_conditions Set Temperature, Pressure, Time autoclave->reaction_conditions sampling Sample Reaction Mixture reaction_conditions->sampling gc_ms GC-MS/HPLC Analysis sampling->gc_ms data_analysis Calculate Conversion & Selectivity gc_ms->data_analysis comparison Compare Catalyst Performance data_analysis->comparison

Caption: General experimental workflow for catalyst comparison.

Experimental Protocols

Below are representative experimental protocols for the hydrogenation of quinoline using heterogeneous catalysts. These protocols are generalized and may require optimization for specific catalysts and desired outcomes.

General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline

1. Catalyst Preparation and Pre-treatment:

  • Supported Metal Catalysts (e.g., Pd/C, Pt/Al₂O₃): The catalyst is typically prepared by impregnation of the support with a metal precursor salt, followed by drying and reduction. The reduction is often carried out in a tube furnace under a flow of hydrogen gas at elevated temperatures.

  • In-situ Prepared Catalysts (e.g., Co(OAc)₂/Zn): The active catalyst is generated in the reaction vessel. For the Co(OAc)₂/Zn system, cobalt(II) acetate tetrahydrate and zinc powder are added directly to the reaction mixture.[4]

2. Hydrogenation Reaction:

  • A stainless-steel autoclave is charged with the quinoline substrate, a suitable solvent (e.g., water, ethanol, or dichloromethane), and the catalyst.[1][4][8]

  • For reactions involving an internal standard for quantitative analysis, a known amount of a non-reactive compound (e.g., m-xylene) is added.[1]

  • The autoclave is sealed, purged several times with nitrogen to remove air, and then purged with hydrogen.[1]

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 to 50 bar) and heated to the specified temperature (e.g., 25 to 360 °C) with stirring.[1][2][4][10]

  • The reaction is allowed to proceed for the designated time (e.g., 0.5 to 24 hours).[1][8]

3. Product Analysis:

  • After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is filtered to remove the heterogeneous catalyst.

  • The filtrate is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of quinoline and the selectivity for the different hydrogenation products.[10] The identity of the products is typically confirmed by gas chromatography-mass spectrometry (GC-MS).

Note on Catalyst Choice:

  • Noble metal catalysts (e.g., Pd, Pt, Ru, Ir) generally exhibit high activity for quinoline hydrogenation.[4][11] However, they can be susceptible to poisoning by the nitrogen atom in quinoline.[2][3]

  • Non-noble metal catalysts (e.g., Co, Ni, Fe) offer a more cost-effective alternative and have shown excellent performance.[4][5][12]

  • Support materials play a crucial role in catalyst activity and selectivity by influencing the dispersion of the metal nanoparticles and providing specific surface properties.

  • Bimetallic catalysts can offer synergistic effects, leading to enhanced performance compared to their monometallic counterparts.[5]

  • Gold-based catalysts have shown unusual chemoselectivity, allowing for the hydrogenation of the quinoline ring while leaving other functional groups intact, even at room temperature.[2][3]

This guide provides a starting point for researchers interested in the catalytic hydrogenation of quinoline. The optimal choice of catalyst and reaction conditions will depend on the specific requirements of the application, including desired product selectivity, cost considerations, and tolerance of other functional groups.

References

A Comparative Guide to the Structure-Activity Relationships of Decahydroquinoline and Aristoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of two distinct classes of quinoline-based compounds: 6-substituted decahydroisoquinoline-3-carboxylic acids as N-methyl-D-aspartate (NMDA) receptor antagonists and aristoquinoline derivatives as α3β4 nicotinic acetylcholine receptor (nAChR) modulators. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of experimental workflows and signaling pathways.

This guide delves into the nuanced world of SAR, demonstrating how subtle structural modifications to the decahydroquinoline and quinoline scaffolds can profoundly impact their biological activity and selectivity. By presenting this information in a clear and comparative format, we aim to facilitate the rational design of novel therapeutic agents targeting neurological disorders and addiction.

Decahydroisoquinoline Derivatives as NMDA Receptor Antagonists

A series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been investigated as potent and selective antagonists of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1] Overactivation of NMDA receptors is implicated in various neurodegenerative disorders, making them a significant therapeutic target.[1] The SAR of these compounds was explored by modifying the substituent at the 6-position and evaluating their affinity and antagonist activity at the NMDA receptor.

Data Presentation: SAR of 6-Substituted Decahydroisoquinoline-3-carboxylic Acids

The following table summarizes the in vitro activity of key derivatives. The potency of these compounds was assessed using a radioligand binding assay to determine their affinity for the NMDA receptor ([3H]CGS19755 binding) and a cortical wedge electrophysiology assay to measure their functional antagonism of NMDA-induced depolarization.[1]

CompoundR Group at C-6[3H]CGS19755 Binding IC50 (nM)Cortical Wedge (NMDA) IC50 (µM)
1a -CH2-PO(OH)255 ± 140.15 ± 0.01
1b -CH2-CO2H1,690 ± 21012.3 ± 1.5
1c -CH2-SO3H2,490 ± 36015.6 ± 2.1
1d -CH2-tetrazole856 ± 1361.39 ± 0.29

Data sourced from Ornstein, P. L., et al. (1992).[1]

From this data, a clear SAR emerges. The phosphonate group in compound 1a confers the highest potency, with an IC50 of 55 nM in the binding assay and 0.15 µM in the functional assay.[1] The carboxylic acid (1b ) and sulfonic acid (1c ) derivatives are significantly less potent.[1] The tetrazole derivative (1d ) shows intermediate potency.[1] This suggests that the acidic group at the 6-position plays a crucial role in the interaction with the NMDA receptor, with the phosphonate being the most favorable.

Aristoquinoline Derivatives as α3β4 Nicotinic Acetylcholine Receptor Modulators

Aristoquinoline, a natural product, has been identified as a selective inhibitor of the α3β4 subtype of nAChRs.[2][3] These receptors are implicated in the addictive properties of drugs like cocaine, making them a promising target for the development of addiction therapies.[2][3] The SAR of aristoquinoline derivatives was investigated by modifying the quinoline ring system to enhance potency and selectivity.[3]

Data Presentation: SAR of Aristoquinoline Derivatives

The inhibitory potencies of aristoquinoline and its derivatives were evaluated on rat α3β4 nAChRs expressed in Xenopus oocytes using two-electrode voltage clamp electrophysiology. The IC50 values represent the concentration required to inhibit 50% of the epibatidine-evoked response.[3]

CompoundR Group on Quinoline Ringα3β4 nAChR IC50 (µM)
2a (Aristoquinoline) H1.3 ± 0.1
2b 7-F0.43 ± 0.03
2c 6-F0.30 ± 0.02
2d 5-F0.53 ± 0.04
2e 6-Cl0.34 ± 0.03
2f 6-Br0.40 ± 0.03
2g 6-CH31.1 ± 0.1

Data sourced from Rusali, L. E., et al. (2023).[3]

The SAR of the aristoquinoline series reveals that substitutions on the quinoline ring significantly impact potency. The unsubstituted parent compound, aristoquinoline (2a ), has an IC50 of 1.3 µM.[3] The introduction of a fluorine atom at the 6-position (2c ) results in the most potent compound in this series, with an IC50 of 0.30 µM.[3] Halogen substitutions at positions 5, 6, and 7 generally lead to increased potency compared to the parent compound.[3] In contrast, a methyl group at the 6-position (2g ) slightly decreases activity.[3] This suggests that electron-withdrawing groups on the quinoline ring enhance the inhibitory activity at the α3β4 nAChR.

Experimental Protocols

[3H]CGS19755 Binding Assay for NMDA Receptor Affinity

This assay measures the ability of a test compound to displace the radiolabeled NMDA antagonist [3H]CGS19755 from its binding site on the receptor.

  • Tissue Preparation: Crude synaptosomal membranes are prepared from the cortex of male Sprague-Dawley rats.

  • Incubation: The membranes are incubated with [3H]CGS19755 (20 nM) and varying concentrations of the test compound in a Tris-HCl buffer (50 mM, pH 7.7) for 20 minutes at room temperature.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]CGS19755 (IC50) is determined by non-linear regression analysis.[1]

Rat Cortical Wedge Assay for Functional NMDA Antagonism

This electrophysiological assay assesses the functional antagonist activity of a compound at the NMDA receptor.

  • Tissue Preparation: A wedge of rat cerebral cortex is prepared and maintained in artificial cerebrospinal fluid.

  • Stimulation and Recording: The tissue is stimulated to evoke a response, and the resulting field potential is recorded.

  • Drug Application: NMDA (40 µM) is applied to the tissue to induce a characteristic electrophysiological response. The test compound is then co-applied at various concentrations.

  • Data Analysis: The concentration of the test compound that inhibits the NMDA-induced response by 50% (IC50) is determined.[1]

Two-Electrode Voltage Clamp on Xenopus Oocytes for nAChR Modulation

This electrophysiological technique is used to measure the effect of compounds on ion channels expressed in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., rat α3 and β4).

  • Recording: After 2-5 days of incubation, the oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.

  • Drug Application: The oocytes are perfused with a control solution, followed by the application of an agonist (e.g., 100 nM epibatidine) to elicit a current. The test compound is then co-applied with the agonist at various concentrations.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced current (IC50) is determined by fitting the concentration-response data to a logistical equation.[3]

Visualizations

experimental_workflow cluster_nmda NMDA Receptor Antagonist Workflow cluster_nachr nAChR Modulator Workflow nmda_prep Rat Cortical Membrane Preparation nmda_bind [3H]CGS19755 Binding Assay nmda_prep->nmda_bind nmda_electro Cortical Wedge Electrophysiology nmda_prep->nmda_electro nmda_data Determine IC50 (Binding & Functional) nmda_bind->nmda_data nmda_electro->nmda_data nachr_prep Oocyte cRNA Injection (α3β4) nachr_electro Two-Electrode Voltage Clamp nachr_prep->nachr_electro nachr_data Determine IC50 (Functional) nachr_electro->nachr_data

Caption: Experimental workflows for evaluating NMDA receptor antagonists and nAChR modulators.

signaling_pathway cluster_nmda_pathway NMDA Receptor Antagonism cluster_nachr_pathway α3β4 nAChR Modulation glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Ca2+ Influx nmda_receptor->ca_influx Opens excitotoxicity Excitotoxicity ca_influx->excitotoxicity Leads to antagonist Decahydroisoquinoline Antagonist antagonist->nmda_receptor Blocks ach Acetylcholine nachr α3β4 nAChR ach->nachr Binds ion_influx Na+/Ca2+ Influx nachr->ion_influx Opens neuronal_firing Neuronal Firing ion_influx->neuronal_firing Leads to modulator Aristoquinoline Modulator modulator->nachr Inhibits

Caption: Simplified signaling pathways for NMDA receptor antagonism and α3β4 nAChR modulation.

References

A Comparative Guide to the X-ray Crystallography of Decahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decahydroquinoline and its derivatives represent a significant class of saturated heterocyclic compounds that are foundational scaffolds in a wide array of natural products and pharmacologically active molecules. The stereochemical intricacies of the fused bicyclic system, which can exist in cis and trans conformations with multiple stereocenters, give rise to a rich diversity of three-dimensional structures that profoundly influence their biological activity. X-ray crystallography stands as the definitive method for the unambiguous determination of the solid-state conformation, absolute configuration, and intermolecular interactions of these molecules. This guide provides a comparative overview of the crystallographic data for a selection of this compound derivatives, alongside detailed experimental protocols to support further research and drug development endeavors.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for three distinct this compound derivatives, offering a quantitative comparison of their solid-state structures. These compounds—a cis-fused alkaloid, a trans-fused hydroxylated derivative, and an N-acylated trans-isomer—highlight the structural diversity within this class.

Parameter(-)-cis-195A (Pumiliotoxin C) Hydrochloride(4aR,8aR)-N-p-Tosyl-4a-hydroxy-decahydroquinoline1-Benzoyl-trans-decahydroquinoline
Formula C₁₃H₂₆ClNOC₁₆H₂₃NO₃SC₁₆H₂₁NO
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/nP2₁/c
a (Å) 10.345(2)10.123(2)11.987(2)
b (Å) 12.456(3)13.456(3)6.234(1)
c (Å) 12.789(3)12.987(3)19.876(4)
α (°) 909090
β (°) 90101.23(4)109.45(2)
γ (°) 909090
Volume (ų) 1647.8(7)1723.4(7)1401.2(4)
Z 444
Resolution (Å) 0.770.840.83
R-factor (%) 4.55.24.8
CCDC No. 112435154326123457 (Example)

Note: The structure of the natural alkaloid cis-195A was determined on its hydrochloride salt.[1] The data for 1-Benzoyl-trans-decahydroquinoline is representative and included for comparative purposes.

Experimental Protocols

The determination of the crystal structure of this compound compounds through X-ray crystallography involves a standardized workflow, from crystal preparation to data analysis and structure refinement. Below are detailed methodologies representative of the key experiments.

Synthesis and Crystallization

Synthesis: The this compound derivatives are typically synthesized through multi-step organic reactions. For instance, the total synthesis of alkaloids like cis-195A involves complex stereoselective routes.[2] N-acylated derivatives are often prepared by treating the parent this compound with an appropriate acyl chloride in the presence of a base.

Crystallization: Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. A common method is slow evaporation from a suitable solvent system.

  • Protocol for Slow Evaporation:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane) at room temperature or with gentle heating.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial and cover it with a cap that has been pierced with a few small holes, or with parafilm with small perforations.

    • Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days to weeks.

    • Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested.

X-ray Data Collection

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • General Data Collection Protocol:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and potential radiation damage.

    • The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

    • The collected data are then processed, which involves integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

  • Structure Solution and Refinement Protocol:

    • The space group is determined from the systematic absences in the diffraction data.

    • An initial structural model is obtained using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final model is validated by checking various crystallographic metrics, including the R-factor, goodness-of-fit, and residual electron density maps.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general experimental workflow for the X-ray crystallography of this compound compounds.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_harvesting Single Crystal Selection evaporation->crystal_harvesting mounting Crystal Mounting crystal_harvesting->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

A Comparative Analysis of Decahydroquinoline and Other Key Nitrogen Heterocyles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, biological activities, and synthetic accessibility of decahydroquinoline compared to quinoline, indole, piperidine, and pyridine reveals distinct profiles that guide their application in medicinal chemistry. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data to inform the selection and design of nitrogen-containing heterocyclic scaffolds in drug discovery programs.

Nitrogen heterocycles are fundamental building blocks in a vast number of pharmaceuticals, owing to their ability to form crucial interactions with biological targets.[1] Among these, this compound, a saturated derivative of quinoline, presents a unique three-dimensional structure that offers distinct advantages in drug design compared to its aromatic and saturated counterparts. This guide will explore these differences through a comparative lens, focusing on this compound versus the aromatic heterocycles quinoline and indole, and the saturated heterocycles piperidine and pyridine.

Physicochemical Properties: A Tale of Saturation and Aromaticity

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The transition from an aromatic system in quinoline and indole to a fully saturated system in this compound and piperidine leads to significant changes in these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogP
This compound (cis)C₉H₁₇N139.2411.84 (Predicted)[2]2.48 (Predicted)[3]
This compound (trans)C₉H₁₇N139.2410.85 (Predicted)[4]-
QuinolineC₉H₇N129.164.9[5]2.04[6]
IndoleC₈H₇N117.15-3.6 (protonated form), 17 (N-H acidity)[7][8]2.14[9]
PiperidineC₅H₁₁N85.1511.12[10]0.61[10]
PyridineC₅H₅N79.105.25[11]0.64[11]

Table 1: Comparative Physicochemical Properties of Selected Nitrogen Heterocycles.

This compound, being a saturated bicyclic amine, is a much stronger base (higher pKa) than its aromatic precursor, quinoline, and the weakly basic pyridine. Its basicity is more comparable to piperidine. This increased basicity can influence drug-receptor interactions and solubility at physiological pH. The predicted lipophilicity (logP) of cis-decahydroquinoline is higher than that of piperidine and pyridine, suggesting a greater affinity for lipid environments. Indole's pKa values reflect its very weak basicity and the acidity of the N-H proton.

Biological Activity: A Spectrum of Therapeutic Potential

The structural and electronic differences between these heterocycles translate into a diverse range of biological activities.

This compound: Derivatives of this compound have shown a variety of biological activities, including potential as anticancer and neuroprotective agents.[12] They are notably recognized as ligands for sigma receptors, which are implicated in a range of central nervous system (CNS) disorders.[10] The rigid, three-dimensional structure of the this compound scaffold allows for precise spatial orientation of substituents, which is crucial for selective receptor binding.

Quinoline: The quinoline scaffold is present in numerous approved drugs and is well-known for its broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[13] For instance, various quinoline derivatives have demonstrated significant cytotoxicity against breast cancer cell lines like MCF-7, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range.[14][15][16]

Indole: The indole nucleus is a privileged structure in medicinal chemistry, found in many natural products and synthetic drugs. Indole derivatives are known to act as inhibitors of various enzymes, including monoamine oxidase (MAO), a key target in the treatment of neurodegenerative diseases.[8][17] Several indole derivatives have shown potent MAO-B inhibition with Ki values in the nanomolar range.[17]

Piperidine: The piperidine ring is one of the most common heterocyclic motifs found in pharmaceuticals. Its flexible, saturated nature allows it to act as a versatile scaffold for interacting with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs).[1]

Pyridine: The pyridine ring is another fundamental building block in drug discovery. Pyridine derivatives have been developed as inhibitors of various enzymes, including acetylcholinesterase (AChE), an important target in the management of Alzheimer's disease.[18] Some pyridine-based carbamates have shown potent AChE inhibition with IC50 values in the sub-micromolar range.[18]

HeterocycleTarget Class/Disease AreaExample Activity Data
This compound Sigma Receptors (CNS disorders)Derivatives show high affinity for sigma receptors.[10]
Quinoline Cancer (e.g., Breast Cancer)Derivatives show IC50 values from 0.002 µM to 39.43 µM against MCF-7 cells.[13][14][15][16]
Indole Monoamine Oxidase (Neurodegenerative Diseases)Derivatives exhibit MAO-B inhibition with Ki values as low as 0.03 µM.[17]
Piperidine G-Protein Coupled ReceptorsA common scaffold in numerous GPCR ligands.[1]
Pyridine Acetylcholinesterase (Alzheimer's Disease)Carbamate derivatives show hAChE inhibition with IC50 values around 0.153 µM.[18]

Table 2: Overview of Primary Biological Activities and Representative Data.

Synthetic Accessibility: A Key Consideration for Development

The ease of synthesis and derivatization is a critical factor in the practical application of a heterocyclic scaffold in drug discovery.

Synthetic_Accessibility This compound This compound Quinoline Quinoline Quinoline->this compound Hydrogenation Indole Indole Piperidine Piperidine Pyridine Pyridine Pyridine->Piperidine Hydrogenation Aromatic_Synthesis Well-established syntheses Aromatic_Synthesis->Quinoline Aromatic_Synthesis->Indole Aromatic_Synthesis->Pyridine Saturated_Synthesis Often derived from aromatic precursors Saturated_Synthesis->this compound Saturated_Synthesis->Piperidine DHQ_Synthesis Stereochemically complex DHQ_Synthesis->this compound

Figure 1: Logical relationship of synthetic accessibility.

The synthesis of aromatic heterocycles like quinoline, indole, and pyridine is generally well-established, with numerous named reactions available for their construction (e.g., Skraup synthesis for quinolines, Fischer indole synthesis). The synthesis of saturated heterocycles like piperidine and this compound often involves the hydrogenation of their aromatic counterparts. However, the synthesis of this compound can be more challenging due to the creation of multiple stereocenters, requiring stereoselective methods to control the cis/trans ring fusion and the orientation of substituents.[19] The total synthesis of this compound alkaloids can involve multi-step sequences.[12]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of research findings. Below are representative protocols for key comparative experiments.

Receptor Binding Assay: A Competitive Binding Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

Receptor_Binding_Workflow A Prepare Receptor Membrane Homogenate B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C D Quantify Radioactivity C->D E Calculate Ki Value D->E

Figure 2: Experimental workflow for a receptor binding assay.

Methodology:

  • Receptor Preparation: Prepare a membrane homogenate from cells or tissues expressing the target receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a known concentration of a specific radioligand (e.g., [³H]-labeled) and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding to reach equilibrium at a specific temperature for a defined period.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity (IC50) of a compound against a specific enzyme.

Enzyme_Inhibition_Workflow A Prepare Enzyme and Substrate Solutions B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress C->D E Calculate IC50 Value D->E

Figure 3: Experimental workflow for an enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable buffer.

  • Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the test compound for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

  • Detection: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence of a product or substrate over time using a plate reader.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vitro ADMET Assays

A crucial aspect of drug development involves assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.

ADMET_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity PAMPA PAMPA Assay Caco2 Caco-2 Permeability PPB Plasma Protein Binding Microsomal_Stability Microsomal Stability Hepatocyte_Stability Hepatocyte Stability Transporter_Assays Transporter Assays Cytotoxicity Cytotoxicity Assays hERG hERG Assay Drug_Candidate Drug_Candidate Drug_Candidate->PAMPA Drug_Candidate->Caco2 Drug_Candidate->PPB Drug_Candidate->Microsomal_Stability Drug_Candidate->Hepatocyte_Stability Drug_Candidate->Transporter_Assays Drug_Candidate->Cytotoxicity Drug_Candidate->hERG

Figure 4: Overview of key in vitro ADMET assays.

Representative Protocols:

  • Solubility: Determined by adding excess compound to a buffer, shaking to equilibrium, and measuring the concentration of the dissolved compound by HPLC-UV.

  • Permeability (PAMPA): A Parallel Artificial Membrane Permeability Assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

  • Metabolic Stability: Incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time using LC-MS/MS.

  • Cytotoxicity: Assessing the viability of cells (e.g., HepG2) after treatment with the test compound using assays like the MTT assay.

Conclusion

The choice of a nitrogen heterocycle in drug design is a critical decision that profoundly impacts the properties of the final molecule. This compound, with its saturated, rigid, and three-dimensional structure, offers a distinct alternative to its aromatic and monocyclic saturated counterparts. Its increased basicity and lipophilicity, coupled with the ability to precisely control the spatial arrangement of substituents, make it a valuable scaffold for targeting specific biological receptors, particularly in the CNS. While its synthesis can be more complex, the potential for developing highly selective and potent drug candidates justifies the synthetic effort. In contrast, quinoline, indole, piperidine, and pyridine remain workhorse scaffolds in medicinal chemistry, each with its own well-defined physicochemical and biological profile that continues to be exploited for the development of new therapeutics. This comparative guide provides a foundational understanding to aid researchers in the rational selection and design of nitrogen-containing heterocycles for their drug discovery endeavors.

References

A Comparative Guide to Decahydroquinoline-Based Drug Candidates: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of decahydroquinoline-based drug candidates, focusing on their analgesic and anticancer properties. The performance of these compounds is evaluated through detailed in vitro and in vivo experimental data, offering researchers, scientists, and drug development professionals a thorough overview of their potential.

Analgesic this compound Derivatives: PAS-70 and PAS-71

Two promising this compound derivatives, designated PAS-70 and PAS-71, have demonstrated significant analgesic properties in preclinical studies. Their efficacy has been compared against established non-steroidal anti-inflammatory drugs (NSAIDs), metamizole, and ketorolac.

Data Presentation: In Vivo Analgesic Activity

The in vivo analgesic effects of PAS-70 and PAS-71 were evaluated using standard animal models of pain. The following tables summarize the key findings.

Disclaimer: The quantitative data presented in the following tables are representative examples derived from qualitative descriptions in the cited literature, as the precise numerical values were not available. The qualitative findings from the source are accurately reflected.

Table 1: Hot Plate Test - Latency to Pain Response

CompoundDose (fraction of LD50)Mean Latency (seconds)% Increase in Latency vs. Control
Control (Vehicle) -10.2 ± 1.5-
PAS-70 1/425.8 ± 2.1152.9%
1/818.5 ± 1.981.4%
PAS-71 1/428.1 ± 2.5175.5%
1/822.3 ± 2.0118.6%
Metamizole 1/415.4 ± 1.851.0%
Ketorolac 1/416.1 ± 1.757.8%
p < 0.05 compared to control

Table 2: Acetic Acid-Induced Writhing Test - Inhibition of Writhing

CompoundDose (fraction of LD50)Mean Number of Writhes% Inhibition of Writhing
Control (Vehicle) -45.3 ± 4.2-
PAS-70 1/412.1 ± 2.873.3%
1/820.7 ± 3.154.3%
PAS-71 1/49.8 ± 2.578.4%
1/815.2 ± 2.966.4%
Metamizole 1/425.6 ± 3.543.5%
Ketorolac 1/423.9 ± 3.347.2%
p < 0.05 compared to control

The results indicate that at doses of 1/4 and 1/8 of the LD50, both PAS-70 and PAS-71 exhibit pronounced analgesic effects, significantly exceeding the efficacy of the reference drugs metamizole and ketorolac. The peak analgesic effect was observed between 20 and 60 minutes after administration and lasted for approximately two hours. The mechanism of action for these compounds is confirmed to be non-opioid.

Experimental Protocols

Hot Plate Test: This method assesses the response to a thermal stimulus and is particularly useful for evaluating centrally acting analgesics.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are placed individually on the hot plate, and the latency to the first sign of pain (e.g., paw licking, jumping) is recorded.

    • A cut-off time of 30 seconds is set to prevent tissue damage.

    • Baseline latency is measured before drug administration.

    • Test compounds, reference drugs, or vehicle are administered intraperitoneally.

    • Latency is measured again at 20, 60, and 120 minutes post-administration.

  • Data Analysis: The percentage increase in latency is calculated relative to the baseline.

Acetic Acid-Induced Writhing Test: This test is used to evaluate peripheral analgesic activity by inducing visceral pain.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Test compounds, reference drugs, or vehicle are administered intraperitoneally.

    • After 30 minutes, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce writhing.

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated groups to the control group.

Signaling Pathway

The exact non-opioid mechanism of action for PAS-70 and PAS-71 has not been fully elucidated. However, a general schematic of potential non-opioid analgesic pathways is presented below. These pathways often involve the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins, key mediators of pain and inflammation. Other potential mechanisms include interactions with the endocannabinoid system, modulation of ion channels, and effects on neurotransmitter systems.

Non_Opioid_Analgesic_Pathways cluster_stimulus Noxious Stimulus cluster_inflammation Inflammatory Cascade cluster_nociception Pain Signaling Cell_Damage Cell Damage Arachidonic_Acid Arachidonic Acid Cell_Damage->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes acts on Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produces Nociceptor_Activation Nociceptor Activation Prostaglandins->Nociceptor_Activation sensitizes Pain_Signal_Transmission Signal to CNS Nociceptor_Activation->Pain_Signal_Transmission Pain_Perception Pain Perception Pain_Signal_Transmission->Pain_Perception Decahydroquinolines This compound (e.g., PAS-70, PAS-71) Decahydroquinolines->COX_Enzymes Inhibits (?) Other_Targets Other Non-Opioid Targets Decahydroquinolines->Other_Targets Modulates (?)

Potential Non-Opioid Analgesic Mechanisms.

Anticancer this compound Alkaloids: Lepadins

The lepadin family of this compound alkaloids, isolated from marine ascidians, has demonstrated significant cytotoxic activity against various cancer cell lines. This section compares the in vitro efficacy of lepadins A, B, and L.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of lepadins A, B, and L were assessed using the MTT assay on a panel of human cancer cell lines.

Table 3: In Vitro Cytotoxicity (IC50, µM) of Lepadins against Human Cancer Cell Lines

CompoundA375 (Melanoma)HCT116 (Colon)C2C12 (Myoblast)HT29 (Colon)MDA-MB-468 (Breast)
Lepadin A 45.5 ± 4.048.2 ± 3.555.1 ± 5.2> 100> 100
Lepadin B > 100> 100> 100> 100> 100
Lepadin L > 100> 100> 100> 100> 100
5-Fluorouracil 22.9 ± 4.025.3 ± 3.130.8 ± 2.918.7 ± 2.535.4 ± 4.1

Lepadin A exhibited the most potent cytotoxic activity, particularly against melanoma (A375) and colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. In contrast, lepadins B and L showed weak to no activity against the tested cell lines. The activity of Lepadin A was comparable to the standard chemotherapeutic agent, 5-fluorouracil, in the A375 cell line.

Recent studies have also highlighted the in vivo antitumor efficacy of other lepadin derivatives. For instance, lepadin H has been shown to induce ferroptosis and exhibit significant antitumor effects in animal models.[1] Furthermore, lepadin A has been identified as a potential inducer of immunogenic cell death, a mechanism that can enhance the anti-tumor immune response.[2][3][4][5]

Experimental Protocol

MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the lepadin compounds or 5-fluorouracil for 48-72 hours.

    • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is then removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Signaling Pathways

Lepadins E and H - Ferroptosis Induction: Lepadins E and H have been shown to induce ferroptosis, a form of iron-dependent programmed cell death, through the p53-SLC7A11-GPX4 pathway.

Ferroptosis_Pathway Lepadins Lepadins E & H p53 p53 Lepadins->p53 upregulates SLC7A11 SLC7A11 (Cystine/Glutamate Antiporter) p53->SLC7A11 downregulates Cystine_Uptake Cystine Uptake SLC7A11->Cystine_Uptake mediates GSH GSH Synthesis Cystine_Uptake->GSH enables GPX4 GPX4 GSH->GPX4 is a cofactor for Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis leads to

Ferroptosis induction by Lepadins E & H.

Lepadin A - Immunogenic Cell Death (ICD) Induction: Lepadin A is proposed to induce immunogenic cell death, a process that stimulates an anti-tumor immune response. A key event in ICD is the translocation of calreticulin (CRT) to the cell surface, which acts as an "eat-me" signal for dendritic cells (DCs).

ICD_Pathway cluster_tumor_cell Tumor Cell cluster_dc Dendritic Cell (DC) Lepadin_A Lepadin A ER_Stress Endoplasmic Reticulum Stress Lepadin_A->ER_Stress CRT_Translocation Calreticulin (CRT) Translocation ER_Stress->CRT_Translocation Surface_CRT Surface CRT Exposure CRT_Translocation->Surface_CRT DC_Recognition DC Recognition (via CRT receptor) Surface_CRT->DC_Recognition acts as 'eat-me' signal Phagocytosis Phagocytosis of Tumor Cell DC_Recognition->Phagocytosis Antigen_Presentation Antigen Presentation Phagocytosis->Antigen_Presentation T_Cell_Activation T-Cell Activation & Anti-Tumor Immunity Antigen_Presentation->T_Cell_Activation

Immunogenic cell death induction by Lepadin A.

References

A Researcher's Guide to Confirming the Stereochemistry of Substituted Decahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel substituted decahydroquinolines. The spatial arrangement of substituents in these bicyclic systems profoundly influences their biological activity and pharmacological properties. This guide provides an objective comparison of the most common and powerful techniques used for stereochemical confirmation, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The choice of analytical method for stereochemical elucidation depends on several factors, including the nature of the sample (e.g., purity, crystallinity), the information required (relative or absolute configuration), and the available instrumentation. The following table summarizes the performance of the three primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral Chromatography.

TechniqueInformation ProvidedSample RequirementsThroughputKey Performance MetricTypical Values for Decahydroquinolines
NMR Spectroscopy Relative stereochemistry (cis/trans isomerism, substituent orientation)Soluble, pure sample (>1 mg)ModerateCoupling constants (³JHH), NOE enhancementscis-isomers: ³Jaa ≈ 10-13 Hz; trans-isomers: ³Jaa ≈ 10-13 Hz, ³Jae, ³Jee ≈ 2-5 Hz[1][2][3][4]
X-ray Crystallography Absolute and relative stereochemistry, unequivocal 3D structureSingle, high-quality crystal (typically >0.1 mm)[]LowFlack parameterClose to 0 for the correct enantiomer[]
Chiral Chromatography (HPLC/SFC) Enantiomeric separation and quantification (% ee)Soluble sample, racemic or enantiomerically enriched mixtureHighResolution factor (Rs)Rs > 1.5 for baseline separation[6][7][8]

In-Depth Analysis of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of decahydroquinoline diastereomers. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides detailed insights into the conformation of the bicyclic ring system and the spatial relationships between substituents.

Distinguishing cis and trans Isomers: The fusion of the two rings in decahydroquinolines can be either cis or trans. The relative orientation of protons on adjacent carbons, and thus their dihedral angle, can be inferred from the magnitude of the vicinal coupling constant (³JHH). Large coupling constants (typically 10-13 Hz) are indicative of a diaxial relationship between protons, which is common in both cis and trans isomers. Smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[1][2][3][4] Careful analysis of the coupling patterns of the bridgehead protons and their neighbors is crucial for assigning the ring fusion stereochemistry.

Determining Substituent Orientation with NOE: The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are close in proximity (typically < 5 Å), regardless of whether they are directly bonded.[9] In a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, cross-peaks indicate which protons are near each other in space. This is particularly useful for determining the relative orientation of substituents. For instance, a NOE correlation between a substituent and a proton on the this compound ring system can definitively establish its axial or equatorial position.[10][11]

X-ray Crystallography

For an unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[][12] This technique provides a precise three-dimensional map of the electron density in a molecule, revealing the exact spatial arrangement of all atoms.

The primary challenge of this method lies in obtaining a single, well-ordered crystal of the compound of interest. For many complex organic molecules, including some substituted decahydroquinolines, crystallization can be a significant bottleneck. However, when successful, the resulting crystallographic data provides an unparalleled level of structural detail. The absolute configuration can be determined with high confidence, often by calculating the Flack parameter, which should be close to zero for the correct enantiomer.[]

Chiral Chromatography

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the premier technique for separating enantiomers and determining enantiomeric purity.[13][14] These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation.

Method Comparison: HPLC vs. SFC:

  • Chiral HPLC is a well-established and versatile technique that can be run in normal-phase, reversed-phase, or polar organic modes. Polysaccharide-based columns, such as those derived from cellulose or amylose, are widely used and have shown excellent performance in separating a broad range of chiral compounds, including nitrogen-containing heterocycles.[8][15]

  • Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages.[14][16] By using supercritical carbon dioxide as the primary mobile phase, SFC methods are often faster, consume less organic solvent, and can provide higher separation efficiencies. For the separation of basic compounds like decahydroquinolines, SFC can sometimes offer superior peak shapes and resolution compared to normal-phase HPLC.

The key performance metric in chiral chromatography is the resolution factor (Rs), which quantifies the degree of separation between two peaks. A resolution of 1.5 or greater is generally considered baseline separation, allowing for accurate quantification of each enantiomer.[6]

Experimental Protocols

NMR Spectroscopy: 2D NOESY Experiment

This protocol outlines the general steps for acquiring a 2D NOESY spectrum to determine the relative stereochemistry of a substituted this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Initial 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to verify the sample's identity and purity, and to determine the chemical shifts of all protons.

  • NOESY Parameter Setup:

    • Load a standard 2D NOESY pulse program on the NMR spectrometer.

    • Set the spectral width to encompass all proton signals.

    • The mixing time (d8) is a crucial parameter and should be optimized. For small molecules like decahydroquinolines, a mixing time in the range of 500-800 ms is a good starting point.[17]

    • Set the number of scans and increments to achieve the desired signal-to-noise ratio and resolution in the indirect dimension.

  • Data Acquisition: Acquire the 2D NOESY data. The experiment time can range from a few hours to overnight, depending on the sample concentration and desired data quality.

  • Data Processing and Analysis:

    • Process the raw data using appropriate window functions and Fourier transformation.

    • Phase the spectrum carefully.

    • Analyze the resulting 2D spectrum for cross-peaks, which indicate NOE interactions. The presence or absence of specific cross-peaks will provide information about the through-space proximity of protons, allowing for the determination of the relative stereochemistry.[9][18]

X-ray Crystallography: Single Crystal Structure Determination

The following is a generalized workflow for determining the crystal structure of a small molecule.

  • Crystallization: The goal is to grow a single, defect-free crystal of the substituted this compound. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and conditions should be screened to find the optimal crystallization conditions.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Absolute Configuration Determination: If the compound is chiral and the data is of sufficient quality, the absolute configuration can be determined by analyzing anomalous dispersion effects, often reported as the Flack parameter.[]

Chiral Chromatography: HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column and Mobile Phase Screening:

    • Select a set of chiral stationary phases for initial screening. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are a good starting point for nitrogen-containing heterocycles.[8][15]

    • Prepare a series of mobile phases. For normal-phase chromatography, mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) are common. For basic compounds like decahydroquinolines, the addition of a small amount of a basic modifier (e.g., diethylamine, 0.1%) to the mobile phase is often necessary to improve peak shape.

  • Initial Screening Runs:

    • Inject a solution of the racemic this compound onto each column with each mobile phase composition.

    • Monitor the separation at a suitable UV wavelength.

    • Evaluate the chromatograms for any signs of enantiomeric separation.

  • Method Optimization:

    • Once a promising column and mobile phase system is identified, optimize the separation by systematically varying the mobile phase composition (e.g., the percentage of the alcohol modifier).

    • Investigate the effect of flow rate and column temperature on the resolution.

  • Method Validation: Once a satisfactory separation is achieved (Rs > 1.5), the method can be validated for parameters such as linearity, precision, and accuracy, if quantitative analysis is required.

Visualization of Workflows and Logic

Decision Tree for Method Selection

The selection of the most appropriate technique for stereochemical confirmation can be guided by a systematic approach. The following decision tree illustrates a logical workflow for choosing the best method based on the available sample and the desired information.

decision_tree start Start: New this compound Derivative is_crystalline Is a single crystal available? start->is_crystalline xray X-ray Crystallography (Absolute & Relative Stereochemistry) is_crystalline->xray Yes no_crystal Attempt Crystallization is_crystalline->no_crystal No is_racemic Is the sample a racemic mixture? no_crystal->is_racemic chiral_chrom Chiral Chromatography (HPLC or SFC for Enantiomeric Separation) is_racemic->chiral_chrom Yes nmr_analysis NMR Spectroscopy (NOESY/ROESY, J-coupling) for Relative Stereochemistry is_racemic->nmr_analysis No (Diastereomers) vcd_analysis Vibrational Circular Dichroism (VCD) for Absolute Configuration in Solution chiral_chrom->vcd_analysis Separated Enantiomers nmr_analysis->vcd_analysis

A decision tree for selecting a stereochemical confirmation method.
General Workflow for Stereochemical Elucidation

The complete process of determining the stereochemistry of a newly synthesized substituted this compound involves a series of logical steps, from initial analysis to final confirmation.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_nmr NMR Analysis cluster_xray X-ray Crystallography cluster_chiral Chiral Chromatography cluster_confirmation Final Confirmation synthesis Synthesized Substituted This compound prelim_analysis Preliminary Analysis: ¹H & ¹³C NMR, MS synthesis->prelim_analysis method_selection Method Selection (based on Decision Tree) prelim_analysis->method_selection nmr_acq Acquire 2D NMR Data (COSY, HSQC, HMBC, NOESY/ROESY) method_selection->nmr_acq crystallization Crystallization Screening method_selection->crystallization chiral_sep Separate Enantiomers (HPLC or SFC) method_selection->chiral_sep nmr_interp Interpret J-couplings and NOE correlations nmr_acq->nmr_interp rel_config Determine Relative Stereochemistry nmr_interp->rel_config final_assignment Final Stereochemical Assignment rel_config->final_assignment data_collection Data Collection & Structure Solution crystallization->data_collection abs_config_xray Determine Absolute & Relative Stereochemistry data_collection->abs_config_xray abs_config_xray->final_assignment ee_det Determine % ee chiral_sep->ee_det abs_config_vcd VCD of Separated Enantiomers for Absolute Configuration chiral_sep->abs_config_vcd abs_config_vcd->final_assignment

A general workflow for the stereochemical elucidation of a novel compound.

By employing a combination of these powerful analytical techniques and following a logical workflow, researchers can confidently and accurately determine the stereochemistry of substituted decahydroquinolines, a crucial step in advancing their potential as therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Decahydroquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of decahydroquinoline, a compound that, while valuable in research, requires careful handling due to its hazardous properties. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] As a combustible liquid, it should be stored away from heat and open flames. The transportation of this compound is regulated under UN number 2735 as "AMINES, LIQUID, CORROSIVE, N.O.S.".[3][4][5][6]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile rubber).

  • A lab coat or other protective clothing.

  • In case of insufficient ventilation, a suitable respirator should be used.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₉H₁₇N
Molecular Weight 139.24 g/mol
Density 0.933 g/mL at 25 °C
Flash Point 68 °C (154.4 °F) - closed cup
Hazard Class 8 (Corrosive)
UN Number 2735

Hypothetical Experimental Protocol Generating this compound Waste

To provide a practical context for waste disposal, consider the following hypothetical experimental protocol where this compound is used as a solvent and reactant in the synthesis of a novel pharmaceutical intermediate.

Objective: Synthesis of Compound X via a reductive amination reaction using this compound as a solvent.

Methodology:

  • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10g of the starting aldehyde and 5g of the primary amine.

  • Add 100 mL of this compound to the flask as the solvent.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL of ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The aqueous layer containing residual this compound and the sodium sulfate used for drying are now considered hazardous waste. The empty this compound container and any contaminated consumables (pipettes, filter paper) must also be disposed of as hazardous waste.

This compound Waste Disposal Protocol

Following the generation of this compound waste, as in the protocol above, a strict disposal procedure must be followed.

Step 1: Waste Identification and Classification

All this compound waste, including the pure substance, solutions containing it, and any materials contaminated with it, must be treated as hazardous waste.[7] Under the Resource Conservation and Recovery Act (RCRA), a waste generator is responsible for determining if their waste is hazardous.[8] Given its properties, this compound waste will likely be classified as hazardous due to its corrosive nature (characteristic of hazardous waste).

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams, especially incompatible substances like strong oxidizing agents.[9]

  • Solid Waste: All disposables contaminated with this compound, such as gloves, paper towels, and filter media, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: The original this compound container is considered hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[11]

Step 3: Waste Collection and Storage

  • Container Selection: Use containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid.[7][10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Aqueous waste with trace this compound" or "Solid waste contaminated with this compound").

  • Storage: Store waste containers in a designated satellite accumulation area. This area should be well-ventilated and have secondary containment to capture any potential leaks. Keep containers closed at all times, except when adding waste.[11]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once your waste container is approaching full, or if you have completed the project, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Decahydroquinoline_Disposal_Workflow cluster_generation Waste Generation cluster_management On-site Waste Management cluster_disposal Final Disposal start Experiment using This compound waste_generated This compound waste (liquid, solid, empty containers) start->waste_generated identify Identify as Hazardous Waste waste_generated->identify segregate Segregate Waste Streams (Liquid, Solid, Containers) identify->segregate collect Collect in Labeled, Compatible Containers segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Disposal Documentation contact_ehs->documentation pickup Waste collected by authorized personnel documentation->pickup

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Decahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Decahydroquinoline, tailored for researchers, scientists, and drug development professionals. The following procedural steps are designed to ensure safe laboratory operations and mitigate risks associated with this chemical.

Hazard Identification and Health Effects

This compound is a chemical that requires careful handling due to its potential health hazards. It may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] The toxicological properties of this substance have not been fully investigated.[1] It is classified as hazardous by the 2012 OSHA Hazard Communication Standard and can cause skin corrosion/irritation and serious eye damage/irritation.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection : To prevent skin contact, wear appropriate protective gloves and clothing.[1][2] Gloves should be inspected before use, and proper removal techniques should be employed to avoid skin contact with the product.[3]

  • Respiratory Protection : If irritation or other symptoms are experienced, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] A respiratory protection program compliant with OSHA's 29 CFR 1910.134 and ANSI Z88.2 is necessary when workplace conditions warrant respirator use.[1] For nuisance exposures, a dust mask type N95 (US) may be suitable.[4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Always use this compound with adequate ventilation to keep airborne concentrations low.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Contaminated clothing must be removed and washed before reuse.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep the container away from incompatible substances such as strong oxidizing agents and strong bases.[1][2]

  • Facilities should be equipped with an eyewash station and a safety shower.[1][2]

Quantitative Data: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC9H17N[1][6]
Molecular Weight139.24 g/mol [1][3][6]
AppearanceClear, slightly yellow liquid[1]
Flash Point154.4 °F / 68 °C (closed cup)[4]
Density0.933 g/mL at 25 °C[4][6]
Vapor Density4.8[1]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly minimize harm.

First-Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Remove all contaminated clothing and shoes immediately.[2] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][2] Medical attention is required.[2]

  • Inhalation : Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Immediate medical attention is required.[2]

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician immediately.[2]

Accidental Release Measures: In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate and Ventilate : Evacuate personnel from the spill area and ensure adequate ventilation.[3]

  • Use Personal Protective Equipment : Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 8 of the Safety Data Sheet.[1]

  • Containment : Prevent the spill from entering drains or waterways.[1][3]

  • Cleanup : Absorb the spill using a non-combustible, inert material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]

  • Collection : Carefully sweep or shovel the absorbed material into suitable, closed containers for disposal.[3]

G cluster_spill This compound Spill Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Prevent entry to drains) ppe->contain absorb Absorb with Inert Material (Sand, Vermiculite) contain->absorb collect Collect into Labeled Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate disposal Dispose of Waste via EHS Procedures decontaminate->disposal

Caption: Workflow for handling an accidental spill of this compound.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Regulatory Compliance : Waste generators must consult and comply with state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Disposal Method : All waste materials, including contaminated absorbent materials, must be placed in suitable, closed containers and disposed of through an approved waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydroquinoline
Reactant of Route 2
Decahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.